molecular formula C11H9NO3 B8768279 Methyl 3-hydroxyquinoline-8-carboxylate

Methyl 3-hydroxyquinoline-8-carboxylate

Cat. No.: B8768279
M. Wt: 203.19 g/mol
InChI Key: LFXVDSOQRJVXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-hydroxyquinoline-8-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-hydroxyquinoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxyquinoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-hydroxyquinoline-8-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-7-5-8(13)6-12-10(7)9/h2-6,13H,1H3

InChI Key

LFXVDSOQRJVXTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)O

Origin of Product

United States

Foundational & Exploratory

Structure-activity relationship of 3-hydroxyquinoline-8-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Hydroxyquinoline-8-Carboxylate Derivatives

Foreword for the Research Professional

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities.[1][2] Among its many variations, the 8-hydroxyquinoline (8-HQ) moiety is particularly noteworthy for its potent and diverse pharmacological profile, which includes anticancer, antimicrobial, antifungal, antiviral, and neuroprotective properties.[1][3][4][5][6][7][8] The remarkable activity of 8-HQ derivatives is intrinsically linked to the strategic placement of the 8-hydroxyl group and the quinoline ring's nitrogen atom, which together form a powerful bidentate chelating site for essential metal ions.[5][7][8][9]

This guide focuses on a specific, highly functionalized subset: 3-hydroxyquinoline-8-carboxylate derivatives . This scaffold combines the established metal-binding capabilities of the 8-hydroxyquinoline core with the potent hydrogen-bonding and target-directing features of a carboxylate group at the C-3 position and a hydroxyl group at the C-8 position. By analyzing the interplay of these core functional groups and the impact of various substitutions around the quinoline ring, we can elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is designed for the drug development professional, offering a synthesis of established principles and actionable insights for designing the next generation of quinoline-based therapeutics.

The Core Pharmacophore: Deconstructing the 3-Hydroxyquinoline-8-Carboxylate Scaffold

The therapeutic efficacy of this molecular class is not derived from a single feature but from the synergistic interplay between its constituent parts. Understanding the role of each component is fundamental to rational drug design.

The Quinoline Nucleus: The Aromatic Foundation

The bicyclic quinoline system is the structural anchor. It is composed of an electron-rich benzene ring fused to an electron-deficient pyridine ring.[5][6] This inherent electronic distribution creates a dipole moment and provides a rigid, planar surface for π-π stacking interactions with biological targets such as DNA and aromatic residues in enzyme active sites. Its lipophilic nature facilitates passage across cellular membranes, a prerequisite for intracellular activity.

The 8-Hydroxyl Group: The Master of Metal Chelation

The hydroxyl group at the C-8 position is arguably the most critical determinant of activity for many 8-HQ derivatives. Its proximity to the ring nitrogen at position 1 allows for the formation of stable five-membered chelate rings with divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺).[7][8] This metal chelation is a primary mechanism of action, leading to:

  • Disruption of Metal Homeostasis: Depriving pathogenic cells (bacterial, fungal, or cancerous) of essential metal cofactors required for enzymatic processes.[7]

  • Inhibition of Metalloenzymes: Directly binding to the metal ion within an enzyme's active site, rendering it inactive.

  • Generation of Reactive Oxygen Species (ROS): Certain metal complexes (particularly with copper) can catalytically generate ROS, inducing oxidative stress and triggering apoptosis in cancer cells.

The acidity (pKa) of this hydroxyl group, which is influenced by other substituents on the ring, directly impacts its chelating ability at physiological pH.[10][11]

The 3-Carboxylate Group: The Precision Targeting Moiety

The introduction of a carboxylate (or carboxylic acid) group at the C-3 position adds a powerful new dimension to the molecule's functionality. This group is a strong hydrogen bond donor and acceptor, enabling precise orientational binding within a target's active site. Its significance is well-documented in related quinoline structures:

  • Enzyme Inhibition: In the renowned quinolone class of antibiotics, a C-3 carboxylic acid is essential for binding to the bacterial DNA gyrase enzyme, preventing DNA replication.[12]

  • Kinase Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a target in oncology.[13]

This group not only provides a critical interaction point but also enhances the overall polarity and solubility of the molecule, which can be fine-tuned through esterification to create prodrugs.

Caption: A generalized workflow for the synthesis and validation of novel quinoline derivatives.

Protocol: Anticancer Cytotoxicity Assessment (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to a test compound. [14] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a derivative against cancer cell lines.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., Hep3B, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (negative) and doxorubicin (positive) controls.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • Assay Development: Add 20 µL of MTS reagent (or similar tetrazolium salt like MTT) to each well. Incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. [12] Objective: To determine the Minimum Inhibitory Concentration (MIC) against bacterial or fungal strains.

Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Outlook

The 3-hydroxyquinoline-8-carboxylate scaffold is a rich platform for the development of novel therapeutics. The structure-activity relationships discussed herein underscore a clear logic: the core provides the essential metal-chelating and planar-stacking foundation, while peripheral substitutions fine-tune the compound's physicochemical properties and target specificity.

Future research should focus on:

  • Multi-Targeting Ligands: Designing derivatives that can simultaneously chelate metals and inhibit key enzymes like protein kinases or topoisomerases.

  • Prodrug Strategies: Utilizing the 3-carboxylate and 8-hydroxyl groups to create ester or glucuronide prodrugs to improve bioavailability and reduce off-target toxicity.

  • Target Deconvolution: For highly active compounds, identifying the precise molecular target(s) beyond general metal chelation is crucial for understanding the mechanism of action and advancing to clinical development.

By applying the principles of causality and rigorous experimental validation outlined in this guide, researchers can rationally design and optimize the next generation of potent and selective quinoline-based drugs.

References

  • Saadeh, H. A., Al-Zoubi, R. M., Al-Masri, M., & Mubarak, M. S. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available from: [Link]

  • Saadeh, H. A., Al-Zoubi, R. M., Al-Masri, M., & Mubarak, M. S. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. Available from: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry, 14(12), 103447. Available from: [Link]

  • Chen, Y. F., Wang, C. C., Wang, Y. C., & Chen, Y. L. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Letters in Drug Design & Discovery, 9(10), 949-955. Available from: [Link]

  • Saadeh, H. A., Al-Zoubi, R. M., Al-Masri, M., & Mubarak, M. S. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. Available from: [Link]

  • Pfeiffer, A., Heffeter, P., Engl, K., & Koellensperger, G. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(12), 8345-8364. Available from: [Link]

  • Saadeh, H. A., Al-Zoubi, R. M., Al-Masri, M., & Mubarak, M. S. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]

  • Szymański, P., & Naliwajko, S. K. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available from: [Link]

  • Pfeiffer, A., Heffeter, P., Engl, K., & Koellensperger, G. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(12), 8345-8364. Available from: [Link]

  • Li, Y., & Wang, H. (2025). In vitro and in vivo studies on three new 8-hydroxyquinoline-based zinc(II) coordination compounds as potential antimelanoma cancer agents. Bioorganic Chemistry, 166, 109163. Available from: [Link]

  • Gershon, H., Gershon, M., & Clarke, D. (2004). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. Mycopathologia, 155(4), 213-217. Available from: [Link]

  • Tiyaboonchai, W. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 2437-2448. Available from: [Link]

  • de Oliveira, J. F., & de Castro, S. L. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Future Microbiology, 13(10), 1095-1098. Available from: [Link]

  • Pfizer Products Inc. (2004). 8-hydroxy quinoline derivatives. Google Patents.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available from: [Link]

  • El Gueddari, B., & Oussaid, A. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Moroccan Journal of Chemistry, 8(2), 334-340. Available from: [Link]

Sources

Technical Guide: Comparative Analysis of 3-Hydroxyquinoline vs. 8-Hydroxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, electronic, and pharmacological divergence between two positional isomers: 8-hydroxyquinoline (8-HQ) and 3-hydroxyquinoline (3-HQ) .[1] While they share an identical molecular formula (


), their utility in drug development is strictly partitioned by their ability—or inability—to chelate metal ions.[1]
  • 8-HQ is a "privileged scaffold" defined by its bidentate chelation pocket, acting as a metallophore and ionophore.[1]

  • 3-HQ is a "tunable fluorophore" and structural mimic of endogenous metabolites (e.g., kynurenic acid), utilized when metal sequestration is undesirable.

Part 1: Structural & Electronic Determinism[1]

The defining characteristic of these scaffolds is the spatial relationship between the pyridine nitrogen (


) and the hydroxyl group (

).
The Chelation Geometry

The biological activity of 8-HQ is governed by the "bite angle" formed between


 and 

.
  • 8-HQ (Bidentate): The hydroxyl group at C8 is coplanar and adjacent to

    
    .[1] Deprotonation yields the phenolate, forming a stable 5-membered chelate ring with divalent metals (
    
    
    
    such as
    
    
    ).[1] This geometry stabilizes the metal complex (
    
    
    or
    
    
    ), facilitating membrane transport (ionophore effect).[1]
  • 3-HQ (Monodentate/Bridging): The hydroxyl group at C3 is geometrically isolated from

    
     for intramolecular chelation.[1] The distance prevents the formation of a stable ring with a single metal center.[2] Consequently, 3-HQ acts primarily as a hydrogen bond donor/acceptor or a monodentate ligand, avoiding the "paradoxical toxicity" associated with metal accumulation.[1]
    
Electronic Distribution & pKa
Property8-Hydroxyquinoline3-Hydroxyquinoline
pKa (OH) ~9.9 (Acidic)~8.1 (More Acidic)
pKa (

)
~5.0~4.2
Dipole Moment High (Zwitterionic character in excited state)Moderate
Metal Affinity

(for

)
Negligible (for chelation)

Part 2: Medicinal Chemistry & Pharmacology[1][3][4][5][6][7][8]

8-HQ: The Metallophore Strategy

8-HQ derivatives (e.g., Clioquinol, PBT2) function via Metal Protein Attenuating Compound (MPAC) mechanisms.[1]

  • Mechanism: They strip redox-active metals (Cu, Fe) from amyloid plaques (Alzheimer’s) or sequester essential ions in bacteria/fungi.[1]

  • Toxicity: High potential for off-target toxicity due to indiscriminate metal stripping or "redox cycling" where the Cu-8HQ complex generates Reactive Oxygen Species (ROS) inside the cell.[1]

3-HQ: The Non-Chelating Alternative

3-HQ is explored when the quinoline core is required for


 stacking or kinase pocket occupancy without disrupting cellular metal homeostasis.[1]
  • Target Space: HIV-1 Reverse Transcriptase inhibitors, mimics of 3-hydroxykynurenine (neuroactive metabolite), and fluorogenic probes.[1]

  • Advantage: significantly lower cytotoxicity profile compared to 8-HQ in non-cancerous cell lines due to lack of ionophore activity.[1]

Visualizing the Pathway Logic

The following diagram illustrates the decision matrix for selecting between scaffolds based on the desired pharmacological outcome.

ScaffoldLogic Start Target Definition MetalDep Metal Dependency? Start->MetalDep YesMetal Yes: Sequestration/Transport MetalDep->YesMetal High NoMetal No: Structural/Fluorescent MetalDep->NoMetal None Scaffold8 Scaffold: 8-Hydroxyquinoline YesMetal->Scaffold8 Mech8 Mech: Bidentate Chelation (5-membered ring) Scaffold8->Mech8 App8 App: Ionophore (Cancer/AD) Antimicrobial Mech8->App8 Scaffold3 Scaffold: 3-Hydroxyquinoline NoMetal->Scaffold3 Mech3 Mech: H-Bonding / ESIPT (No Chelation) Scaffold3->Mech3 App3 App: Kinase Inhibitor Fluorescent Probe Mech3->App3

Caption: Decision tree for scaffold selection. Red path indicates metal-dependent pharmacology (8-HQ); Blue path indicates structural/photophysical applications (3-HQ).[1]

Part 3: Photophysical Properties (ESIPT)

Both isomers exhibit Excited-State Intramolecular Proton Transfer (ESIPT) , but the dynamics differ significantly, making them valuable for different types of sensing.[1]

  • 8-HQ Fluorescence: Weak in protic solvents due to rapid non-radiative decay via proton transfer.[1] However, upon metal chelation, the proton is replaced, ESIPT is blocked, and the molecule becomes highly fluorescent (rigidification).[1] This is the basis of

    
     in OLEDs.
    
  • 3-HQ Fluorescence: Exhibits dual fluorescence emission depending on solvent polarity.[1] It is often used as a ratiometric probe because the tautomerization between the enol and keto forms in the excited state is highly sensitive to the local solvent environment, independent of metal concentration.

Part 4: Experimental Protocols

Protocol A: Comparative Metal Chelation Assay (Self-Validating)

Objective: To empirically verify the chelation capability difference between 3-HQ and 8-HQ using UV-Vis spectroscopy.

Reagents:

  • Ligand Stock: 1 mM 8-HQ and 1 mM 3-HQ in Methanol.[1]

  • Metal Stock: 10 mM

    
     in deionized water.[1]
    
  • Buffer: 10 mM HEPES, pH 7.4.[1]

Workflow:

  • Baseline: Dilute Ligand Stock to 50 µM in Buffer. Record UV-Vis spectrum (250–500 nm).[1]

  • Titration: Sequentially add

    
     equivalents (0.1, 0.5, 1.0, 2.0 eq).
    
  • Observation (Self-Validation):

    • 8-HQ: You must observe a bathochromic shift (red shift) and the emergence of a new charge-transfer band (~400-450 nm) indicating complex formation.[1] Isosbestic points should appear.[1]

    • 3-HQ: You will observe minimal spectral shifting.[1] Any intensity change is due to dilution or weak non-specific electrostatic interactions, confirming lack of chelation.

Protocol B: Synthesis of 3-Hydroxyquinoline (Oxidative Cyclization)

While 8-HQ is a commodity chemical (Skraup synthesis), 3-HQ often requires specific synthesis.[1] The following is a high-yield route via oxidation of dihydroquinoline.

Step-by-Step:

  • Precursor Formation: React aryldiazonium tetrafluoroborate with acrylonitrile in the presence of a nitrile solvent to form the N-arylnitrilium intermediate.[1]

  • Cyclization: This intermediate undergoes intramolecular cyclization to yield 3,4-dihydroquinoline.[1]

  • Oxidation: Treat the crude 3,4-dihydroquinoline with

    
     (atmospheric pressure) and a base (
    
    
    
    ) in DMSO at 80°C.
  • Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    
     NMR must show the disappearance of aliphatic protons (C3/C4) and the appearance of the aromatic C3-OH signal (~9.5-10 ppm, 
    
    
    
    exchangeable).

Part 5: Synthetic & Functional Workflow Visualization

SynthesisComparison cluster_8HQ 8-HQ Synthesis (Skraup) cluster_3HQ 3-HQ Synthesis (Oxidative) Start8 2-Aminophenol + Glycerol Reagent8 H2SO4 / Oxidant Start8->Reagent8 Prod8 8-Hydroxyquinoline (Chelator) Reagent8->Prod8 Start3 Aryldiazonium Salt + Nitrile Inter3 3,4-Dihydroquinoline Start3->Inter3 Oxid3 O2 / Na2CO3 / DMSO Inter3->Oxid3 Prod3 3-Hydroxyquinoline (Fluorophore) Oxid3->Prod3

Caption: Comparative synthetic pathways. 8-HQ utilizes the classic Skraup method; 3-HQ requires controlled oxidation of dihydro- intermediates.[1]

References

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][3] Link

  • Tang, C. W., & Van Slyke, S. A. (1987).[1] Organic electroluminescent diodes. Applied Physics Letters. (Foundational paper for Alq3/8-HQ electronics). Link

  • Ramanathan, M., et al. (2018).[1][4] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances. Link

  • Naik, L. R., & Math, N. N. (2005).[1] Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. Link[1]

  • Oliveri, V., & Vecchio, G. (2016).[1] 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to Tautomerism in 3-Hydroxyquinoline-8-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The phenomenon of tautomerism in substituted quinolines, particularly those bearing hydroxyl and carboxyl functionalities, is of paramount importance as the distinct tautomeric forms can possess varied physicochemical properties, receptor binding affinities, and metabolic stabilities. This technical guide provides a comprehensive exploration of the tautomerism in 3-hydroxyquinoline-8-carboxylic acid esters, a class of compounds with significant potential in drug discovery. While direct experimental literature on this specific substitution pattern is nascent, this guide synthesizes established principles from related hydroxyquinoline and quinoline carboxylic acid systems to provide a predictive and rational framework for understanding their tautomeric behavior. We delve into the potential keto-enol and zwitterionic tautomeric equilibria, the structural and environmental factors influencing these equilibria, and the state-of-the-art analytical techniques for their characterization. Detailed experimental and computational protocols are presented to empower researchers in the synthesis, analysis, and rational design of novel therapeutics based on this promising scaffold.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] For ionizable molecules, the seemingly subtle shift of a proton can dramatically alter a compound's properties, including its lipophilicity, acidity/basicity, hydrogen bonding capacity, and three-dimensional shape. These alterations, in turn, directly impact a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with its biological target.[2]

The quinoline ring system, a privileged scaffold in numerous approved drugs, is particularly susceptible to tautomerism when substituted with hydroxyl groups.[3] The resulting keto-enol or lactam-lactim equilibrium can be finely tuned by the electronic nature and position of other substituents, as well as by the surrounding microenvironment.[4] For researchers and drug development professionals, a thorough understanding of the tautomeric landscape of a quinoline-based drug candidate is not merely an academic exercise but a critical component of a successful drug discovery campaign.

This guide focuses on the intricate tautomeric possibilities within 3-hydroxyquinoline-8-carboxylic acid esters. This specific arrangement of a hydroxyl group at the 3-position and an esterified carboxyl group at the 8-position presents a fascinating interplay of electronic effects and potential intramolecular interactions that are expected to govern the tautomeric equilibrium.

The Tautomeric Landscape of 3-Hydroxyquinoline-8-Carboxylic Acid Esters

Based on the foundational principles of tautomerism in related heterocyclic systems, 3-hydroxyquinoline-8-carboxylic acid esters can be predicted to exist in a dynamic equilibrium involving several potential tautomeric forms. These can be broadly categorized into keto-enol and zwitterionic forms.

Keto-Enol Tautomerism

The primary tautomeric equilibrium anticipated for the 3-hydroxyquinoline core is the keto-enol tautomerism. This involves the migration of the proton from the hydroxyl group at the 3-position to the nitrogen atom of the quinoline ring, resulting in a quinolone structure.

  • Enol (Hydroxy) Form: This form retains the aromaticity of the quinoline ring system, a significant stabilizing factor.[4]

  • Keto (Oxo) Form: The formation of the keto tautomer disrupts the full aromaticity of the quinoline ring but may be stabilized by the inherent stability of the amide-like functionality.

The position of this equilibrium is highly sensitive to a variety of factors, which will be discussed in detail in Section 3.

Zwitterionic Tautomerism

The presence of the basic quinoline nitrogen and the acidic proton of the carboxylic acid (in the parent acid) or potentially through hydrolysis of the ester, introduces the possibility of zwitterionic tautomers. A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. In the context of 3-hydroxyquinoline-8-carboxylic acid, a proton transfer from the carboxylic acid to the quinoline nitrogen would result in a zwitterionic species. While esterification of the carboxylic acid will prevent direct zwitterion formation from the acid, the potential for intramolecular proton transfer from the 3-hydroxyl group to the quinoline nitrogen, and the influence of the 8-ester group on the basicity of the nitrogen, makes the consideration of charge-separated forms relevant, especially in polar protic solvents.

The formation of zwitterionic forms has been observed in related quinoline carboxylic acids.[5] The stability of such zwitterions is heavily dependent on the solvent's ability to stabilize charge separation.

Intramolecular Hydrogen Bonding

A critical structural feature of 3-hydroxyquinoline-8-carboxylic acid and its esters is the potential for intramolecular hydrogen bonding. A hydrogen bond between the 3-hydroxyl group and the nitrogen of the quinoline ring would stabilize the enol form. Conversely, in the parent carboxylic acid, a hydrogen bond between the 8-carboxylic acid proton and the quinoline nitrogen could favor a zwitterionic form. For the ester derivatives, the potential for a hydrogen bond between the 3-hydroxyl group and the carbonyl oxygen of the 8-ester group could also influence the conformational preference and, indirectly, the tautomeric equilibrium. The strength and nature of these intramolecular hydrogen bonds are expected to be a key determinant of the predominant tautomeric form.[6][7]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the different tautomeric forms of 3-hydroxyquinoline-8-carboxylic acid esters is dictated by a combination of intrinsic structural features and extrinsic environmental factors. A comprehensive understanding of these factors is crucial for predicting and controlling the tautomeric behavior of these compounds.

Solvent Effects

The polarity and proticity of the solvent play a pivotal role in determining the position of the tautomeric equilibrium.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto and enol forms, as well as with any potential zwitterionic species. Their ability to stabilize charge separation often leads to a higher population of more polar tautomers, such as the keto or zwitterionic forms.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can stabilize polar tautomers.

  • Nonpolar Solvents (e.g., chloroform, cyclohexane): In nonpolar environments, the less polar enol form, which benefits from the stability of the aromatic system, is generally favored.[9]

Substituent Effects

The electronic properties of the ester group at the 8-position, as well as any other substituents on the quinoline ring, can significantly influence the relative stabilities of the tautomers.

  • Electron-Withdrawing Groups: An electron-withdrawing ester group at the 8-position will decrease the basicity of the quinoline nitrogen, potentially disfavoring the formation of the keto and zwitterionic tautomers which require protonation of this nitrogen.

  • Electron-Donating Groups: Conversely, electron-donating groups on the quinoline ring would increase the basicity of the nitrogen, potentially shifting the equilibrium towards the keto or zwitterionic forms.

Temperature

As with any chemical equilibrium, the tautomeric ratio is temperature-dependent. Spectroscopic studies at varying temperatures can provide valuable thermodynamic data on the relative stabilities of the tautomers.

Synthesis and Characterization

The rational design of novel 3-hydroxyquinoline-8-carboxylic acid ester derivatives necessitates robust synthetic methodologies and a suite of analytical techniques for unambiguous structural and tautomeric characterization.

Synthetic Strategies

While a universal, high-yielding synthesis for all 3-hydroxyquinoline-8-carboxylic acid esters has yet to be established, several synthetic routes can be envisioned based on established quinoline chemistry. A plausible approach involves the construction of the quinoline core followed by functional group manipulation.

General Synthetic Approach:

  • Construction of the Quinoline Core: A common method for synthesizing quinolines is the Conrad-Limpach synthesis or a variation thereof, which involves the condensation of an aniline with a β-ketoester. For the target molecule, one could start with an appropriately substituted aniline and a suitable β-ketoester to build the quinoline ring with the desired substitution pattern.

  • Esterification: If the synthesis yields the 3-hydroxyquinoline-8-carboxylic acid, standard esterification procedures (e.g., Fischer esterification with the desired alcohol under acidic catalysis) can be employed to obtain the final ester product.

Spectroscopic Characterization of Tautomers

A combination of spectroscopic techniques is essential to elucidate the tautomeric equilibrium of 3-hydroxyquinoline-8-carboxylic acid esters in both solution and the solid state.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution.

  • ¹H NMR: The chemical shifts of the protons, particularly the hydroxyl proton (enol form) and the N-H proton (keto form), are highly indicative of the tautomeric state. The observation of distinct sets of signals for each tautomer, or an averaged spectrum due to rapid interconversion, provides valuable information.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon in the keto form and the carbon bearing the hydroxyl group in the enol form are significantly different, allowing for their differentiation.

  • Variable Temperature NMR: Performing NMR experiments at different temperatures can help to resolve broad signals due to tautomeric exchange and to determine the thermodynamic parameters of the equilibrium.

4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The different electronic systems of the enol and keto tautomers result in distinct UV-Vis absorption spectra.

  • The aromatic enol form is expected to have a different λmax compared to the cross-conjugated keto form.

  • By studying the absorption spectra in a range of solvents with varying polarities, the shift in the tautomeric equilibrium can be monitored. The presence of an isosbestic point in the spectra upon changing solvent composition is strong evidence for a two-component equilibrium.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in each tautomer.

  • Enol Form: A characteristic O-H stretching band will be observed.

  • Keto Form: A strong C=O stretching band from the quinolone ring will be present.

  • The position and shape of these bands can also provide insights into intramolecular and intermolecular hydrogen bonding.

Experimental and Computational Protocols

To facilitate further research in this area, we provide detailed, exemplary protocols for the experimental and computational investigation of tautomerism in 3-hydroxyquinoline-8-carboxylic acid esters.

Experimental Workflow for Tautomeric Analysis

Tautomerism_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-Hydroxyquinoline-8-Carboxylic Acid Ester NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) in various deuterated solvents Synthesis->NMR UV_Vis UV-Vis Spectroscopy in solvents of varying polarity Synthesis->UV_Vis IR IR Spectroscopy (Solid-state and in solution) Synthesis->IR Equilibrium Determination of Tautomeric Ratio and Equilibrium Constant (K_T) NMR->Equilibrium UV_Vis->Equilibrium Structure Structural Elucidation of Predominant Tautomer(s) IR->Structure Equilibrium->Structure

Caption: Experimental workflow for the study of tautomerism.

Detailed Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-hydroxyquinoline-8-carboxylic acid ester in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Identify the characteristic signals for the enol and keto tautomers. For quantitative analysis, integrate the signals corresponding to unique protons of each tautomer. The tautomeric ratio can be calculated from the ratio of the integrals.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 348 K in 10 K increments) to study the effect of temperature on the equilibrium and to potentially resolve exchanging protons.

Protocol 2: UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 10⁻³ M. Prepare a series of dilutions in various solvents (e.g., cyclohexane, acetonitrile, ethanol, water) to a final concentration of approximately 10⁻⁵ M.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of 200-500 nm using a dual-beam spectrophotometer.

  • Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity with solvent polarity to infer the shift in the tautomeric equilibrium.

Computational Workflow for Tautomer Stability Prediction

Computational_Workflow cluster_modeling Molecular Modeling cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis Build Build 3D Structures of Potential Tautomers Optimize Geometry Optimization (e.g., DFT with B3LYP/6-31G*) Build->Optimize Energy Single-Point Energy Calculation (Higher level of theory) Optimize->Energy Solvation Inclusion of Solvent Effects (e.g., PCM model) Energy->Solvation Relative_Energy Calculate Relative Energies of Tautomers Solvation->Relative_Energy Predict Predict Predominant Tautomer in different environments Relative_Energy->Predict

Caption: Computational workflow for predicting tautomer stability.

Data Presentation

Table 1: Predicted Predominant Tautomeric Forms of 3-Hydroxyquinoline-8-Carboxylic Acid Esters in Different Environments
Solvent EnvironmentPredicted Predominant TautomerKey Stabilizing Factors
Nonpolar (e.g., Cyclohexane)Enol (3-Hydroxy) FormAromaticity of the quinoline ring
Polar Aprotic (e.g., DMSO)Keto (3-Oxo) or Enol FormDipole-dipole interactions, potential for keto stabilization
Polar Protic (e.g., Methanol)Keto (3-Oxo) FormHydrogen bonding with the solvent
Aqueous (pH-dependent)Keto or Zwitterionic (for the parent acid)Solvation of polar/charged species

Note: This table represents predicted trends based on established principles for similar heterocyclic systems. Experimental verification is required.

Conclusion and Future Directions

The tautomerism of 3-hydroxyquinoline-8-carboxylic acid esters represents a rich area of investigation with direct relevance to the design of novel therapeutic agents. While this guide provides a comprehensive theoretical framework based on the behavior of related compounds, it also highlights the need for dedicated experimental and computational studies on this specific molecular scaffold.

Future research should focus on:

  • Systematic Synthesis: The development of efficient and versatile synthetic routes to a variety of 3-hydroxyquinoline-8-carboxylic acid esters with diverse substitution patterns.

  • Quantitative Tautomeric Analysis: Detailed spectroscopic studies (NMR, UV-Vis, IR) in a wide range of solvents to precisely quantify the tautomeric equilibria.

  • X-ray Crystallography: Determination of the solid-state structures of these compounds to unambiguously identify the preferred tautomer in the crystalline phase.

  • Computational Modeling: High-level quantum chemical calculations to provide deeper insights into the factors governing tautomer stability and to guide the design of derivatives with desired tautomeric properties.

  • Biological Evaluation: Screening of the synthesized compounds for various biological activities to establish structure-activity relationships that account for the influence of tautomerism.

By embracing a multidisciplinary approach that combines synthetic chemistry, analytical spectroscopy, computational modeling, and biological evaluation, the scientific community can unlock the full therapeutic potential of 3-hydroxyquinoline-8-carboxylic acid esters and pave the way for the development of next-generation medicines.

References

  • Zhang, Y., et al. (2019). Intramolecular hydrogen bonding, π-π stacking interactions, and substituent effects of 8-hydroxyquinoline derivative supermolecular structures: a theoretical study. Journal of Molecular Modeling, 25(8), 241. [Link]

  • Borowska, K., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 27(7), 2244. [Link]

  • Badoglu, S., & Yurdakul, S. (2014). A combined experimental and theoretical study on 8-hydroxy-2-quinolinecarboxylic acid. Optics and Spectroscopy, 116(2), 196-206.
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  • Peyrat, J.-F., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864. [Link]

  • Kirankumar, S., et al. (2014). New Efficient Synthesis of 3-Carboxylquinolines. Journal of the Korean Chemical Society, 58(3), 324-328.
  • Sadowski, B., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2065. [Link]

  • Al-Mughaid, H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]

  • Capon, B., & Wu, Z.-P. (1990). Proton activating factors and keto–enol-zwitterion tautomerism of 2-, 3- and 4-phenylacetylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (5), 621-628.
  • Wang, X., et al. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Harville, T., & Gordon, M. S. (2022). Intramolecular hydrogen bonding analysis. The Journal of Chemical Physics, 156(17), 174302. [Link]

  • Le, D. D., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12(10), 1696-1702.
  • Vieira, E. G., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]

  • BYJU'S. (n.d.). What is Tautomerism?. Retrieved from [Link]

  • OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition.
  • Sadowski, B., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3934. [Link]

  • Fagal, R. M., et al. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Open Journal of Physical Chemistry, 3(4), 133-144.
  • Al-Hamdani, A. A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. [Link]

  • Abdel-Rahman, L. H., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10, S1673-S1681.
  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
  • Nikolova, P., et al. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 15, 2256-2266. [Link]

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3-Hydroxyquinoline-8-Carboxylate: Mechanistic Pathways and Analytical Workflows in Quinclorac Degradation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Environmental Chemists and Agronomic Researchers

Executive Summary

Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) is a highly effective, synthetic auxin-type herbicide utilized globally in rice paddies and turf management. Despite its agronomic utility, its environmental persistence and severe phytotoxicity to non-target crops necessitate rigorous bioremediation strategies. Recent metabolic profiling and photolytic degradation studies have identified 3-hydroxyquinoline-8-carboxylate (3-HQ-8-CA) as a critical intermediate and terminal degradation product.

As a Senior Application Scientist, I frequently observe laboratories struggling to isolate and quantify this specific metabolite due to its amphoteric nature. This whitepaper elucidates the chemical causality behind the microbial and advanced oxidation processes (AOPs) driving this transformation, providing researchers with field-proven, self-validating analytical protocols for tracking 3-HQ-8-CA.

Mechanistic Degradation Pathways

The transformation of quinclorac into 3-HQ-8-CA requires two primary chemical modifications: the reductive cleavage of carbon-chlorine bonds (dechlorination) at the C-3 and C-7 positions, and the nucleophilic addition of a hydroxyl group at the C-3 position. At physiological and environmental pH (pH > 5.0), the C-8 carboxylic acid (pKa ~4.5) exists predominantly in its deprotonated carboxylate form.

Enzymatic Bioremediation (Microbial)

Microbial degradation offers a targeted approach to herbicide neutralization. Studies isolating Mycobacterium sp. strain F4 have demonstrated its robust capacity to metabolize quinclorac . Genomic sequencing of strain F4 revealed 77 methyltransferases and 8 dehalogenases.

The microbial dehalogenase enzymes facilitate the nucleophilic substitution of the chlorine atoms. High-resolution mass spectrometry (LC-MS/MS) has successfully isolated the mono-chlorinated intermediate, 7-chloro-3-hydroxyquinoline-8-carboxylic acid (detected at m/z 224.0095) . Subsequent enzymatic dehalogenation yields the fully dechlorinated 3-HQ-8-CA.

Pathway QNC Quinclorac (3,7-dichloroquinoline -8-carboxylate) Int1 7-chloro-3-hydroxyquinoline -8-carboxylate QNC->Int1 Dehalogenase / Hydroxylase Prod 3-hydroxyquinoline -8-carboxylate Int1->Prod Reductive Dechlorination

Fig 1. Enzymatic pathways converting Quinclorac to 3-HQ-8-CA via microbial dehalogenases.

Advanced Oxidation Processes (AOPs)

In aqueous environments, quinclorac is highly susceptible to hydroxyl radical (•OH) attack generated via TiO₂ photocatalysis or UV irradiation . The •OH radical acts as a strong electrophile, preferentially attacking the electron-rich sites of the quinoline ring. The electron-withdrawing carboxylate group at the C-8 position destabilizes the radical cation, driving the rapid formation of OH-adducts . This photolytic pathway rapidly degrades quinclorac, yielding 3-HQ-8-CA and 2,4-dihydroxyquinoline as primary photoproducts .

Photo UV UV Light (hv) TiO2 TiO2 Catalyst UV->TiO2 Excitation Radical •OH Radicals TiO2->Radical H2O Oxidation Substrate Quinclorac Radical->Substrate Electrophilic Attack Product 3-HQ-8-CA Substrate->Product Dechlorination & Hydroxylation

Fig 2. Mechanism of TiO2-mediated photocatalytic degradation of Quinclorac.

Comparative Degradation Kinetics

Understanding the half-life (


) of quinclorac under various environmental stressors is vital for developing scalable bioremediation frameworks. Table 1 synthesizes the kinetic parameters across different degradation matrices based on recent literature.

Table 1: Degradation Kinetics of Quinclorac and Formation of 3-HQ-8-CA

Degradation MethodEnvironmental MatrixCatalyst / StrainHalf-life (

)
Primary Identified Metabolites
Bioremediation SoilMycobacterium sp. F4~2-3 daysQuinclorac methyl ester, 7-Cl-3-HQ-8-CA
Photocatalysis Ultrapure WaterTiO₂ / UV (250 W/m²)40 minutes3-HQ-8-CA, 2,4-dihydroxyquinoline
Soil Photolysis Clay-loam SoilNatural Sunlight124.0 days2-hydroxyquinoline, 3-HQ-8-CA
Forced Hydrolysis Alkaline (1.0 N NaOH)None5.95 daysHydroxylated quinoline derivatives

Validated Experimental Protocols

Analytical reproducibility hinges on understanding the physicochemical properties of the target analyte. 3-HQ-8-CA is an amphoteric molecule; its carboxylic acid group and quinoline nitrogen dictate its solubility and ionization efficiency. The following protocols are engineered as self-validating systems to prevent common extraction failures.

Protocol 1: pH-Driven QuEChERS Extraction for Soil Matrices

Causality Check: Traditional liquid-liquid extraction (LLE) fails to recover 3-HQ-8-CA efficiently due to its high polarity. A modified QuEChERS method using acidified acetonitrile ensures the carboxylate group remains protonated (neutral), driving the analyte into the organic phase.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 10 g of lyophilized, sieved soil in a 50 mL PTFE centrifuge tube.

  • Solvent Addition: Add 10 mL of 1% formic acid in acetonitrile.

    • Scientific Rationale: The low pH suppresses the ionization of the C-8 carboxylic acid, preventing it from partitioning into the aqueous layer.

  • Phase Separation: Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake vigorously for 1 minute to induce salting-out, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup (CRITICAL STEP): Transfer 5 mL of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing 150 mg C18 and 900 mg MgSO₄.

    • Self-Validating Rule:Do NOT use Primary Secondary Amine (PSA) sorbents. PSA is a weak anion exchanger designed to remove organic acids. Because 3-HQ-8-CA is an organic acid, using PSA will irreversibly bind the target analyte, dropping recovery rates to near zero.

  • Concentration: Evaporate the supernatant under a gentle nitrogen stream at 35°C and reconstitute in 1 mL of the initial LC mobile phase.

Workflow S1 1. Sample Collection (Soil/Water Matrix) S2 2. Modified QuEChERS (1% FA in MeCN) S1->S2 S3 3. dSPE Cleanup (C18 + MgSO4 ONLY) S2->S3 S4 4. LC-MS/MS Analysis (Negative ESI Mode) S3->S4 S5 5. Target Detection (m/z 188.03) S4->S5

Fig 3. Modified QuEChERS workflow optimized for the recovery of acidic quinoline derivatives.

Protocol 2: LC-MS/MS Transition Parameters

Causality Check: While 0.1% formic acid is standard for positive mode LC-MS, it suppresses deprotonation in negative mode. For optimal negative Electrospray Ionization (ESI) of 3-HQ-8-CA, the mobile phase must utilize a neutral buffer to maintain the analyte in its carboxylate state, maximizing the


 signal intensity.

Step-by-Step Methodology:

  • Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase Configuration:

    • Mobile Phase A: 5 mM Ammonium Acetate in HPLC-grade water (pH 6.8).

    • Mobile Phase B: 100% Methanol.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 8 minutes, holding for 2 minutes before re-equilibration.

  • Mass Spectrometry (MRM Mode):

    • Ionization: Negative ESI.

    • Precursor Ion: m/z 188.03 (Exact mass of 3-HQ-8-CA

      
      ).
      
    • Quantifier Transition: m/z 188.03 → 144.04 (Corresponds to the neutral loss of CO₂[44 Da] from the C-8 carboxylate group).

    • Qualifier Transition: m/z 188.03 → 116.05.

Conclusion

The degradation of quinclorac into 3-hydroxyquinoline-8-carboxylate represents a critical detoxification pathway mediated by both microbial dehalogenases and reactive oxygen species. By understanding the underlying chemical mechanisms and employing targeted, pH-optimized extraction protocols alongside high-resolution mass spectrometry, researchers can accurately map the environmental fate of quinoline-based herbicides. This foundational knowledge is essential for engineering next-generation bioremediation technologies and ensuring the ecological safety of agronomic practices.

References

  • Title: Identifying and sequencing a Mycobacterium sp. strain F4 as a potential bioremediation agent for quinclorac Source: PLOS One URL: [Link]

  • Title: Photolytic and photocatalytic degradation of quinclorac in ultrapure and paddy field water: identification of transformation products and pathways Source: PubMed (Chemosphere) URL: [Link]

  • Title: A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis Source: ResearchGate (Egypt. J. Soil Sci.) URL: [Link]

  • Title: Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline-Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron Source: PMC - NIH (ACS Omega) URL: [Link]

The Ascendant Scaffold: A Technical Guide to 3-Substituted Quinoline-8-Carboxylates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this document serves as an in-depth exploration of the burgeoning field of 3-substituted quinoline-8-carboxylates. We will dissect the synthetic intricacies, delve into the diverse biological activities, and illuminate the critical structure-activity relationships that position this heterocyclic core at the forefront of innovative therapeutic design.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic and structural features allow for a wide range of chemical modifications, leading to a diverse array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] The strategic placement of substituents on the quinoline nucleus is a key determinant of its biological profile. This guide focuses specifically on the emerging importance of 3-substituted quinoline-8-carboxylates, a class of compounds demonstrating significant potential for the development of novel therapeutic agents.

The introduction of a carboxylate group at the C8-position and a variable substituent at the C3-position creates a molecule with a distinct three-dimensional architecture and electronic distribution. This unique arrangement allows for multifaceted interactions with biological targets, making these compounds particularly attractive for drug discovery programs.

Synthetic Strategies: Crafting the Core

The synthesis of the 3-substituted quinoline-8-carboxylate scaffold can be approached through several established methodologies for quinoline synthesis, which are adapted to incorporate the desired substitution pattern. The choice of synthetic route is often dictated by the availability of starting materials and the nature of the desired substituent at the C3-position.

Foundational Quinoline Syntheses

Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide the foundational frameworks for constructing the quinoline core.[5][6][7]

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. While robust, it often requires harsh conditions and can lead to low yields.[8]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[8]

  • Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offering a more direct route to polysubstituted quinolines.[8]

These foundational methods can be adapted to produce quinoline-8-carboxylic acid precursors by utilizing appropriately substituted anilines. Subsequent modification at the 3-position can then be achieved through various organic transformations.

A Generalized Synthetic Protocol:

A common approach to synthesize 3-substituted quinoline-8-carboxylates involves a multi-step sequence, often starting with a substituted aniline bearing a carboxylic acid or ester group at the ortho position.

Step 1: Cyclization to form the Quinoline Core

A substituted 2-aminobenzoic acid or its corresponding ester can be reacted with a suitable three-carbon building block to construct the quinoline ring. For instance, a reaction with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst can yield the desired quinoline-8-carboxylate scaffold.

Step 2: Introduction of the C3-Substituent

Once the quinoline-8-carboxylate core is established, the C3-position can be functionalized. This can be achieved through various methods, including:

  • Palladium-catalyzed cross-coupling reactions: For the introduction of aryl, heteroaryl, or alkyl groups.

  • Nucleophilic aromatic substitution: If a suitable leaving group is present at the C3-position.

  • Direct C-H activation: An increasingly popular method for the direct functionalization of the quinoline ring.

Biological Activities and Therapeutic Potential

The strategic placement of substituents at the C3 and C8 positions of the quinoline ring system gives rise to a diverse range of biological activities.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[3][9] Derivatives of 3-substituted quinoline-8-carboxylates have shown promise in this area, with their mechanism of action often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[3] The carboxylate group at the C8-position can act as a key binding motif, while the substituent at the C3-position can be tailored to enhance potency and selectivity.

For instance, certain 8-hydroxyquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The hydroxyl group at the C8-position, which can be derived from the corresponding carboxylate, is often crucial for activity.[2]

Antimicrobial Activity

Quinolone antibiotics, a class of drugs characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, are a testament to the antibacterial potential of this scaffold.[10] While 3-substituted quinoline-8-carboxylates differ structurally, they share the fundamental quinoline nucleus and the potential for antimicrobial activity. The substituent at the C3-position can be varied to optimize activity against a broad spectrum of bacteria. Structure-activity relationship studies on other quinoline-based antibacterial agents have shown that the nature and stereochemistry of the C3-substituent can significantly impact potency.[11]

Structure-Activity Relationships (SAR)

The biological activity of 3-substituted quinoline-8-carboxylates is intricately linked to the nature of the substituents at both the C3 and C8 positions.

The C8-Carboxylate Group: This group can serve multiple purposes. It can act as a hydrogen bond acceptor or donor, facilitating interactions with the target protein. Furthermore, its acidic nature can influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability.

The C3-Substituent: The substituent at the C3-position plays a crucial role in determining the potency and selectivity of the compound.

  • Steric and Electronic Properties: The size, shape, and electronic nature of the C3-substituent can influence how the molecule fits into the binding pocket of its target.

  • Hydrophobicity and Lipophilicity: These properties, governed by the C3-substituent, are critical for membrane permeability and overall bioavailability.

A comprehensive review of quinoline derivatives suggests that bulky, hydrophobic groups at certain positions can enhance anticancer activity, while specific heterocyclic moieties can improve antibacterial efficacy.[12][13]

Experimental Protocols

General Procedure for the Synthesis of a 3-Aryl-Quinoline-8-Carboxylate Derivative

Materials:

  • Methyl 2-aminobenzoate

  • trans-Cinnamaldehyde

  • Palladium on carbon (10%)

  • Solvent (e.g., Dowtherm A)

  • Reagents for Suzuki cross-coupling (e.g., arylboronic acid, palladium catalyst, base)

Procedure:

  • Cyclization: A mixture of methyl 2-aminobenzoate and trans-cinnamaldehyde is heated in a high-boiling solvent such as Dowtherm A in the presence of a palladium on carbon catalyst. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction mixture is then cooled, and the crude product is purified by column chromatography to yield methyl 2-phenylquinoline-8-carboxylate.

  • Introduction of a C3-Substituent (if starting with a halogenated precursor): If a 3-halo-quinoline-8-carboxylate is synthesized, a subsequent Suzuki cross-coupling reaction can be performed. The 3-halo-quinoline-8-carboxylate is dissolved in a suitable solvent system (e.g., toluene/ethanol/water) with an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). The mixture is heated under an inert atmosphere until the reaction is complete. The product is then extracted and purified by column chromatography.

  • Hydrolysis (optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol), followed by acidification.

Data Presentation

Compound ClassBiological ActivityKey Structural FeaturesReference
8-HydroxyquinolinesAnticancerC8-OH group[2]
3-Amino-substituted QuinolinesAntibacterialC3-amino group[11]
8-Substituted Quinolone-3-carboxylic acidsAntibacterialC8-substituent (F, Cl)[10]

Visualizations

Synthetic Pathway to 3-Substituted Quinoline-8-Carboxylates

synthetic_pathway cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization C3-Functionalization cluster_final Final Product 2-Aminobenzoic Acid Derivative 2-Aminobenzoic Acid Derivative Quinoline-8-Carboxylate Core Quinoline-8-Carboxylate Core 2-Aminobenzoic Acid Derivative->Quinoline-8-Carboxylate Core Cyclization Three-Carbon Synthon Three-Carbon Synthon Three-Carbon Synthon->Quinoline-8-Carboxylate Core Cross-Coupling Cross-Coupling Quinoline-8-Carboxylate Core->Cross-Coupling Direct C-H Activation Direct C-H Activation Quinoline-8-Carboxylate Core->Direct C-H Activation 3-Substituted Quinoline-8-Carboxylate 3-Substituted Quinoline-8-Carboxylate Cross-Coupling->3-Substituted Quinoline-8-Carboxylate Direct C-H Activation->3-Substituted Quinoline-8-Carboxylate caption General synthetic approach.

Caption: General synthetic approach.

Key Structural Features for Biological Activity

SAR_diagram cluster_substituents Key Substituent Positions cluster_activity Resulting Biological Activity Quinoline Core Quinoline Scaffold C8-Carboxylate C8-Carboxylate (Binding, PK Properties) Quinoline Core->C8-Carboxylate C3-Substituent C3-Substituent (Potency, Selectivity) Quinoline Core->C3-Substituent Anticancer Anticancer C8-Carboxylate->Anticancer Antimicrobial Antimicrobial C8-Carboxylate->Antimicrobial C3-Substituent->Anticancer C3-Substituent->Antimicrobial caption Structure-activity relationship summary.

Caption: Structure-activity relationship summary.

Conclusion and Future Directions

The 3-substituted quinoline-8-carboxylate scaffold represents a promising and relatively underexplored area in medicinal chemistry. The inherent versatility of the quinoline ring system, combined with the specific substitution pattern at the C3 and C8 positions, offers a powerful platform for the design of novel therapeutic agents with a wide range of biological activities. Future research in this area should focus on the development of more efficient and regioselective synthetic methods, the exploration of a wider range of C3-substituents, and in-depth biological evaluations to elucidate the mechanisms of action and identify promising lead compounds for further development. The continued investigation of these fascinating molecules holds the potential to deliver the next generation of innovative medicines.

References

  • Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 27(9), 1103–1108. [Link]

  • Soliman, A. M., Ghorab, M. M., & Al-Said, M. S. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(22), 5664–5683. [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 983–991. [Link]

  • Kaur, M., & Kumar, V. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules (Basel, Switzerland), 21(8), 986. [Link]

  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
  • Li, X., He, Y., & Li, J. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 23(11), 2992. [Link]

  • Chen, Y. L., Chen, I. L., Wang, S. H., Tzeng, C. C., & Liu, T. C. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714. [Link]

  • Reddy, C. S., Nagaraj, A., & Reddy, P. S. N. (2008). New Efficient Synthesis of 3-Carboxylquinolines.
  • Cheng, C. H., Dong, Q., Liu, D., & Luo, Y. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Letters in drug design & discovery, 7(1), 35-40.
  • Wang, Y., et al. (2010). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. CN101781247B.
  • Kumar, S., & Narasimhan, B. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100578.
  • Janardhan, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
  • Janočková, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 663-683.
  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1002.
  • Zhang, H., et al. (2021).
  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108.
  • Janočková, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 663-683.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Al-Ostath, A. I. N., & Al-Assaf, S. A. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2372(1), 020002.
  • Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636-20666.
  • Kumar, S., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 7(10), 232-239.
  • Kumar, J., & Kumar, A. (2024). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Höglund, I. P. J., et al. (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • Singh, R., & Sharma, U. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • Gökçe, M., et al. (2018). Structures of quinoline and 8-substituted quinolines.
  • Mogilaiah, K., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

Sources

Methodological & Application

Application Note: Methyl Esterification of 3-Hydroxyquinoline-8-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The esterification of 3-hydroxyquinoline-8-carboxylic acid presents unique challenges due to its zwitterionic nature, high melting point, and poor solubility in neutral organic solvents. While standard Fischer esterification (acid/alcohol reflux) is theoretically viable, it often suffers from slow kinetics and incomplete conversion due to the heterogeneous nature of the reaction mixture.

This guide details an optimized Thionyl Chloride (


) / Methanol  protocol. This method serves a dual purpose: it generates anhydrous HCl in situ to solubilize the quinoline moiety via protonation, and it activates the carboxylic acid (via an acyl chloride or activated complex intermediate), driving the reaction to completion. A secondary Sulfuric Acid method is provided for contexts where thionyl chloride is restricted.
Key Chemical Challenges
  • Solubility: The starting material is a rigid, planar zwitterion (internal salt between the basic quinoline nitrogen and the carboxylic acid). It is sparingly soluble in cold methanol.

  • Regioselectivity: The 3-hydroxyl group is phenolic. While less reactive than the carboxyl group, harsh conditions could theoretically lead to competitive etherification, though this is rare without alkyl halides.

  • Purification: The product is amphoteric (basic nitrogen, acidic phenol). Proper pH control during workup is critical to isolate the free base.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[1] In the


 method, thionyl chloride reacts with methanol to form methyl sulfite intermediates and anhydrous HCl, or directly with the carboxylic acid to form the acyl chloride, which is then intercepted by methanol.

Key Pathway:

  • Activation:

    
     (and reactive solvates).
    
  • Protonation: The quinoline nitrogen is protonated (

    
    ), disrupting the zwitterionic lattice and increasing solubility in the polar medium.
    
  • Esterification: The protonated carboxylic acid (or acyl chloride intermediate) undergoes nucleophilic attack by methanol.

  • Equilibrium Shift: The evolution of

    
     (gas) and the excess methanol drive the reaction forward.
    

Mechanism Start 3-Hydroxyquinoline- 8-carboxylic acid (Zwitterion) Activation Activation (SOCl2 / MeOH) Start->Activation Suspension Intermed Protonated Intermediate (Soluble) Activation->Intermed +H+, -SO2 Attack Nucleophilic Attack (MeOH) Intermed->Attack Product Methyl Ester Hydrochloride Salt Attack->Product -H2O

Figure 1: Simplified mechanistic flow of the activation and solubilization process.

Experimental Protocols

Protocol A: Thionyl Chloride Mediated Synthesis (Primary Method)

Rationale: Best for high yield, scale-up, and overcoming solubility issues.

Reagents
  • 3-Hydroxyquinoline-8-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Methanol (Anhydrous, 20–30 volumes relative to substrate mass)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

    
     line). Place the flask in an ice-water bath (
    
    
    
    ).
  • Solvent Charge: Add anhydrous Methanol to the flask.

  • Activator Addition (Exothermic): Add

    
     dropwise via a pressure-equalizing addition funnel or syringe over 15–20 minutes.
    
    • Critical: Maintain temperature

      
       to control the vigorous release of HCl and 
      
      
      
      .
  • Substrate Addition: Remove the ice bath. Add the solid 3-hydroxyquinoline-8-carboxylic acid in one portion.

    • Note: The solution may remain a suspension initially.

  • Reaction: Heat the mixture to Reflux (

    
    )  for 4–12 hours.
    
    • Monitoring: The solid should gradually dissolve, turning into a clear (often yellow/orange) solution. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (baseline/low

      
      ) should disappear, replaced by a higher 
      
      
      
      ester spot.
  • Workup (Isolation of HCl Salt):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to ~20% of the original volume.

    • Add diethyl ether or cold acetone to precipitate the Ester Hydrochloride salt .

    • Filter the solid, wash with cold ether, and dry under vacuum.

  • Optional: Conversion to Free Base:

    • Dissolve the HCl salt in minimal water/ice.

    • Slowly adjust pH to ~8.0 using saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
Protocol B: Sulfuric Acid Catalyzed (Alternative)

Rationale: "Greener" alternative if thionyl chloride is unavailable, though reaction times may be longer.

  • Setup: Dissolve/suspend substrate (1.0 equiv) in Methanol (30 volumes).

  • Catalyst: Add concentrated

    
     (1.0 – 2.0 equiv) slowly.
    
  • Reflux: Reflux for 24–48 hours.

    • Note: If conversion is poor, add trimethyl orthoformate (1.0 equiv) as a water scavenger.

  • Workup: Neutralize with solid

    
    , filter off inorganic salts, and concentrate the filtrate.
    

Purification & Characterization

Purification Strategy

For most applications, the HCl salt is sufficiently pure (>95%) after precipitation. If the free base is required and extraction yields impure product, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM : MeOH (Gradient from 100:0 to 95:5).

  • Note: The free phenol may streak; adding 1% Triethylamine to the eluent can improve peak shape.

Analytical Data (Expected)
TechniqueParameterExpected Signal / Observation
1H NMR Methyl Ester (

)
Singlet,

ppm
1H NMR Aromatic ProtonsMultiplets,

ppm
IR Carbonyl (

)
Strong band,

MS (ESI) Molecular Ion

consistent with Methyl Ester MW
Appearance Physical StateOff-white to yellow solid

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility or water presenceIncrease

equivalents; ensure anhydrous MeOH; extend reflux time.
Low Yield (Precipitation) Product too soluble in MeOHEvaporate MeOH to near dryness before adding Ether/Acetone antisolvent.
Side Products N-methylation (rare) or degradationMaintain strict temperature control during addition; avoid excessive reflux times (>24h).
Sticky Solid Impurities / trapped solventTriturate the crude solid with cold diethyl ether or hexane; sonicate to induce crystallization.

Workflow Visualization

Workflow Start Start: 3-Hydroxyquinoline-8-COOH ReagentPrep Cool MeOH (0°C) Add SOCl2 dropwise Start->ReagentPrep Reaction Add Substrate Reflux (65°C, 4-12h) ReagentPrep->Reaction Exothermic Check TLC Check (Complete?) Reaction->Check Check->Reaction No Evap Concentrate Solvent Check->Evap Yes Precip Add Et2O/Acetone Precipitate HCl Salt Evap->Precip Neutralize Optional: Neutralize with NaHCO3 Extract w/ EtOAc Precip->Neutralize If Free Base needed End Final Product: Methyl Ester Precip->End If Salt ok Neutralize->End

Figure 2: Step-by-step experimental workflow for the Thionyl Chloride method.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-2-quinolinecarboxylic acid Product Sheet. Retrieved from (Analogous compound properties).

  • Common Organic Chemistry. (2023). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[2] Retrieved from .

  • Master Organic Chemistry. (2022). Fischer Esterification.[1][3][4] Retrieved from .

  • PubChem. (n.d.). 3-Amino-8-hydroxyquinoline-4-carboxylic acid.[5] Retrieved from (Structural analog solubility data).

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of Methyl 3-Hydroxyquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic O-Alkylation of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibiotic properties.[1] The functionalization of the quinoline core is a key strategy for modulating the pharmacological profile of these molecules. The Williamson ether synthesis, a robust and versatile method for forming ethers, offers a powerful tool for the O-alkylation of hydroxylated quinolines, thereby enabling the exploration of new chemical space and the optimization of drug candidates.[2][3]

This application note provides a comprehensive guide to the Williamson ether synthesis of methyl 3-hydroxyquinoline-8-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and practical guidance on troubleshooting and optimization.

Mechanistic Overview: The SN2 Pathway to Ether Formation

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The reaction involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide or phenoxide ion, which then attacks an electrophilic alkyl halide to form the ether linkage.[4]

In the context of methyl 3-hydroxyquinoline-8-carboxylate, the reaction can be dissected into two key steps:

  • Deprotonation: A suitable base is used to abstract the acidic proton from the 3-hydroxyl group of the quinoline, generating a resonance-stabilized phenoxide ion. The choice of base is critical and depends on the acidity of the phenol and the desired reaction conditions.[5]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the primary alkyl halide in a concerted, backside attack, displacing the halide leaving group and forming the desired ether product.[2]

Williamson_Ether_Synthesis

Experimental Protocol: Synthesis of Methyl 3-Alkoxyquinoline-8-carboxylates

This protocol provides a general procedure for the Williamson ether synthesis of methyl 3-hydroxyquinoline-8-carboxylate. Researchers should optimize the reaction conditions for their specific alkylating agent and scale.

Materials and Reagents:

  • Methyl 3-hydroxyquinoline-8-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

Method A: Using Sodium Hydride (for less reactive alkyl halides)

  • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyl 3-hydroxyquinoline-8-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.[6][7]

  • Base Addition: Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.[8] Hydrogen gas will evolve.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phenoxide.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise via syringe.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC. Typical reaction temperatures range from 50 to 100 °C.[2][7]

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent such as ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).[10]

Method B: Using Potassium Carbonate (for reactive alkyl halides)

  • Reaction Setup: In a round-bottom flask, combine methyl 3-hydroxyquinoline-8-carboxylate (1.0 eq), potassium carbonate (2.0-3.0 eq), and the alkyl halide (1.2-1.5 eq) in acetonitrile or DMF.[11]

  • Reaction Progress: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[11]

  • Purification: Purify the crude product by silica gel column chromatography.

Table 1: Key Reaction Parameters

ParameterRecommended ConditionsRationale & Considerations
Base NaH (strong base) or K₂CO₃ (milder base)NaH is suitable for less acidic phenols or less reactive alkyl halides.[5] K₂CO₃ is often sufficient for activated phenols and reactive alkyl halides and is easier to handle.[11]
Solvent Anhydrous DMF, AcetonitrilePolar aprotic solvents are preferred as they do not solvate the nucleophile, thus accelerating the SN2 reaction.[2][7]
Alkylating Agent Primary alkyl halides (R-I > R-Br > R-Cl)The reaction works best with methyl and primary alkyl halides. Secondary and tertiary halides are prone to elimination side reactions.[3][4]
Temperature 0 °C to 100 °CThe initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction. The SN2 reaction is typically heated to increase the rate.[7]
Stoichiometry Base (1.1-3.0 eq), Alkyl Halide (1.1-1.5 eq)A slight excess of the base and alkylating agent is used to ensure complete consumption of the starting material.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Incomplete deprotonation (base too weak) - Alkylating agent is unreactive - Insufficient reaction time or temperature- Use a stronger base (e.g., switch from K₂CO₃ to NaH).[5] - Use a more reactive alkylating agent (e.g., iodide instead of chloride). - Increase the reaction temperature and/or time.[7]
Side Product Formation - Elimination: Use of secondary or tertiary alkyl halides.[3] - C-alkylation: The phenoxide is an ambident nucleophile.[2] - Hydrolysis of ester: Presence of water.- Use only primary alkyl halides. - C-alkylation is generally less favored, but solvent choice can influence the O/C ratio. - Ensure all reagents and solvents are anhydrous.
Difficult Purification - Product is an oil and difficult to crystallize. - Co-elution of impurities during chromatography.- Attempt to form a crystalline salt (e.g., hydrochloride) for purification.[12] - Optimize the chromatographic conditions (solvent system, gradient).

Safety Considerations

  • Sodium Hydride: NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere and away from sources of ignition. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[8] In case of skin contact, brush off the solid and flush with copious amounts of water.[8]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact. The combination of NaH and DMF can lead to a runaway exothermic decomposition at elevated temperatures.[13]

  • Alkyl Halides: Many alkyl halides are toxic, and some are carcinogens. Handle them in a well-ventilated fume hood and wear appropriate gloves.

Visualization of the Experimental Workflow

experimental_workflow

References

  • Shaabani, A., et al. (2007). A Novel and Efficient Three-Component Synthesis of 1,4-Dihydropyridine and Polyhydroquinoline Derivatives.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Williamson ether synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • SciSpace. (n.d.). New Efficient Synthesis of 3-Carboxylquinolines. Retrieved from [Link]

  • PubMed. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with the SNAr Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • NJ.gov. (2001). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Methyl 3-hydroxyquinoline-8-carboxylate as an intermediate for gyrase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the utility, chemical handling, and experimental protocols for Methyl 3-hydroxyquinoline-8-carboxylate , a specialized intermediate used in the synthesis of bacterial DNA gyrase inhibitors, specifically those targeting the ATPase domain (GyrB) .

Part 1: Application Note & Technical Overview

Introduction: The Gyrase B Target

Bacterial DNA gyrase (Topoisomerase II) is a heterotetrameric enzyme (


) essential for DNA replication. While fluoroquinolones target the DNA-cleavage complex (GyrA), resistance has necessitated the development of inhibitors targeting the GyrB ATPase domain .

Methyl 3-hydroxyquinoline-8-carboxylate serves as a critical "head-group" scaffold for a class of Triazine-based GyrB inhibitors . The quinoline ring provides a flat, aromatic surface for


-stacking interactions within the active site, while the 8-carboxylate and 3-hydroxy groups offer precise vectors for hydrogen bonding and further chemical derivatization.
Mechanism of Action

In the final inhibitor structure:

  • The Quinoline Core: Occupies the hydrophobic pocket of the GyrB ATP-binding site, mimicking the adenine ring of ATP.

  • The 8-Carboxylate: Often acts as a hydrogen bond acceptor for conserved residues (e.g., Arg76 or Arg136 in E. coli GyrB), anchoring the molecule.

  • The 3-Linkage: The 3-hydroxy group is typically deprotonated to form an ether linkage with a central core (e.g., a triazine or pyrimidine), extending the inhibitor into the ribose/phosphate binding regions.

Chemical Specifications
PropertySpecification
Chemical Name Methyl 3-hydroxyquinoline-8-carboxylate
CAS Number 25369-42-0 (Acid form ref)
Molecular Formula

Molecular Weight 203.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1]
pKa (Calc) ~7.5 (3-OH), ~3.0 (Quinoline N)

Part 2: Experimental Protocols

Protocol A: Synthesis of Gyrase Inhibitor via Nucleophilic Aromatic Substitution ( )

This protocol describes the coupling of Methyl 3-hydroxyquinoline-8-carboxylate to a chlorotriazine core, a key step in generating active GyrB inhibitors (derived from WO1999001442A1).

Reagents:

  • Intermediate: Methyl 3-hydroxyquinoline-8-carboxylate (1.0 equiv).

  • Electrophile: 2-amino-4-chloro-6-(substituted-anilino)-1,3,5-triazine (1.5 equiv).

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.2 equiv).
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-hydroxyquinoline-8-carboxylate (100 mg, 0.49 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add anhydrous

    
      (83 mg, 0.60 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the 3-hydroxyl group (formation of the phenoxide).
    
  • Coupling: Add the chlorotriazine derivative (e.g., 2-amino-4-chloro-6-(3'-chloroanilino)-1,3,5-triazine) (195 mg, 0.75 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 90°C under an inert atmosphere (

    
     or Ar) for 2–4 hours . Monitor consumption of the quinoline intermediate by TLC (5% MeOH in DCM) or LC-MS.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring. A precipitate should form.

    • Filter the solid using a sintered glass funnel.

    • Wash the filter cake with water (

      
       mL) and cold diethyl ether (
      
      
      
      mL) to remove unreacted lipophilic impurities.
  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Expected Yield: 65–85% Validation:


-NMR should show the disappearance of the phenolic proton (~10-11 ppm) and the appearance of the triazine-linked ether.
Protocol B: Biological Validation (DNA Gyrase Supercoiling Assay)

To verify the inhibitory activity of the downstream product.

Reagents:

  • E. coli DNA Gyrase (A and B subunits).[2]

  • Relaxed Plasmid pBR322 (Substrate).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.
    

Procedure:

  • Compound Prep: Dissolve the synthesized inhibitor in 100% DMSO. Prepare serial dilutions (e.g., 100

    
    M to 0.001 
    
    
    
    M).
  • Master Mix: Mix Assay Buffer, relaxed pBR322 (0.5

    
     g/reaction ), and Gyrase enzyme (1 U/reaction) on ice.
    
  • Incubation: Add 1

    
    L of compound dilution to 29 
    
    
    
    L of Master Mix. Incubate at 37°C for 60 minutes .
  • Termination: Stop reaction by adding 30

    
    L of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) containing chloroform/isoamyl alcohol  (24:1).
    
  • Analysis: Vortex briefly, centrifuge, and load the aqueous phase onto a 1% agarose gel (run at 60V for 3 hours without Ethidium Bromide).

  • Visualization: Stain gel with Ethidium Bromide (0.5

    
    g/mL) for 30 mins. Supercoiled DNA migrates faster than relaxed DNA.
    
  • Quantification: Calculate

    
     by densitometry of the supercoiled band.
    

Part 3: Visualization & Pathways

Figure 1: Synthesis and Mechanism of Action Workflow

This diagram illustrates the chemical incorporation of the intermediate and its subsequent biological interaction.

GyraseInhibitorWorkflow Intermediate Methyl 3-hydroxyquinoline- 8-carboxylate Complex Reaction Complex (DMF, K2CO3, 90°C) Intermediate->Complex Nucleophile (3-OH) Core Chlorotriazine Core (Electrophile) Core->Complex Electrophile (Cl) Inhibitor Final Gyrase Inhibitor (Ether Linkage) Complex->Inhibitor SnAr Coupling Target Bacterial DNA Gyrase (GyrB ATPase Domain) Inhibitor->Target ATP Competition (Pi-Stacking + H-Bonds) Outcome Inhibition of DNA Supercoiling (Bacterial Cell Death) Target->Outcome Loss of Function

Caption: Workflow for synthesizing Triazine-based Gyrase inhibitors using Methyl 3-hydroxyquinoline-8-carboxylate, showing the


 coupling and downstream biological target engagement.

References

  • Tucker, H., et al. (1999). Triazine derivatives and their use as antibacterial agents.[3][4] World Intellectual Property Organization, WO1999001442A1. Link

  • Kametani, T., et al. (1969). Studies on the Syntheses of Heterocyclic Compounds. CCCXXXVI. Modified Synthesis of Isosalutaridine. Chemical and Pharmaceutical Bulletin, 17(11), 2245-2249. (Describes synthesis of 3-hydroxyquinoline-8-carboxylic acid derivatives). Link

  • Maxwell, A. (1997). DNA gyrase as a drug target.[3][5][6][7] Trends in Microbiology, 5(3), 102-109. Link

  • Oblak, M., et al. (2007). Quantum chemical calculations of the protonation and deprotonation forms of 3-hydroxyquinoline-8-carboxylic acid. Journal of Molecular Structure: THEOCHEM, 815(1-3), 109-115. (Structural characterization). Link

Sources

Application Note & Protocol: Strategic Condensation of Methyl 3-Hydroxyquinoline-8-carboxylate with Chloro-s-triazines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Quinoline-Triazine Conjugates

Abstract

This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the reaction conditions for condensing methyl 3-hydroxyquinoline-8-carboxylate with chloro-s-triazines. The core of this transformation relies on a sequential, temperature-controlled nucleophilic aromatic substitution (SNAr). We will explore the underlying mechanistic principles, provide field-proven insights into optimizing reaction parameters, and present detailed, step-by-step protocols for the synthesis of mono- and di-substituted quinoline-triazine hybrids. The strategic combination of the quinoline scaffold, known for its diverse biological activities, with the versatile 1,3,5-triazine core offers a robust platform for creating novel molecular entities with significant therapeutic potential.[1][2][3]

Introduction: The Rationale for Quinoline-Triazine Hybrids

The strategic hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy in modern medicinal chemistry to develop novel therapeutic agents.[2] Quinoline derivatives are a privileged class of heterocycles, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Similarly, the 1,3,5-triazine (s-triazine) ring is a versatile scaffold that allows for the precise, sequential introduction of up to three different substituents, making it an ideal platform for building libraries of complex molecules.[7][8]

The condensation of a hydroxyquinoline, such as methyl 3-hydroxyquinoline-8-carboxylate, with a chloro-substituted s-triazine, like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leverages the principles of nucleophilic aromatic substitution (SNAr) to create a stable ether linkage. The resulting quinoline-triazine conjugates are explored for a variety of therapeutic applications, from multi-target enzyme inhibitors to novel anticancer agents.[1][9]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The condensation reaction proceeds via a well-established two-step addition-elimination SNAr mechanism. The s-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the chlorine-bearing carbon atoms highly electrophilic and susceptible to nucleophilic attack.[7]

Causality Behind the Mechanism:

  • Nucleophilic Activation: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group on the quinoline ring by a suitable base. This generates a more potent nucleophile, the phenoxide anion.

  • Nucleophilic Attack: The activated quinoline phenoxide attacks one of the electrophilic carbon atoms of the chloro-s-triazine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[7]

  • Aromatization and Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of a chloride ion as the leaving group, yielding the final ether-linked conjugate.

SNAr_Mechanism Figure 1: S-N-Ar Mechanism for Quinoline-Triazine Condensation cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2 & 3: Addition-Elimination QuinolineOH Quinoline-OH QuinolineO Quinoline-O⁻ (Phenoxide) QuinolineOH->QuinolineO + Base - HB⁺ Base Base Meisenheimer Meisenheimer Complex QuinolineO->Meisenheimer Attack TriazineCl Triazine-Cl TriazineCl->Meisenheimer Product Quinoline-O-Triazine Meisenheimer->Product - Cl⁻

Caption: General SNAr mechanism for the condensation reaction.

Key Experimental Parameters & Scientific Rationale

The success and selectivity of the synthesis are critically dependent on the careful control of several key parameters. The unique feature of cyanuric chloride and its derivatives is the differential reactivity of its chlorine atoms, which can be exploited for sequential substitutions.[8]

ParameterRecommended ChoicesRationale & Expert Insights
Triazine Substrate 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride), 2,4-Dichloro-6-R-s-triazinesCyanuric chloride is the most common starting material. Its three chlorine atoms can be substituted sequentially. The first substitution is highly facile, the second requires more energy, and the third is the most difficult. This differential reactivity is the cornerstone of building complex, unsymmetrical triazines.[7][8][10]
Base K₂CO₃, Na₂CO₃, NaH, N,N-Diisopropylethylamine (DIEA)A base is essential to deprotonate the quinoline's hydroxyl group, significantly increasing its nucleophilicity. Inorganic bases like K₂CO₃ are common, inexpensive, and easily removed. NaH can be used for a more forceful, irreversible deprotonation in anhydrous conditions. Organic bases like DIEA act as both a base and an acid scavenger for the HCl generated.
Solvent Acetone, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)The solvent choice depends on the required reaction temperature and reactant solubility. Acetone and THF are excellent for lower temperature reactions (0 °C to reflux). DMF is a polar aprotic solvent suitable for higher temperatures needed for the second or third substitutions, as it helps to solvate the intermediates.
Temperature 1st Substitution: 0 - 5 °C2nd Substitution: 30 - 50 °C (or Room Temp)3rd Substitution: > 80 °CThis is the most critical parameter for achieving selectivity. [10] The large difference in activation energy for the substitution of each chlorine allows for stepwise reactions. Adhering to this temperature gradient is fundamental to preventing the formation of undesired di- and tri-substituted byproducts when only monosubstitution is desired.[8][11]

Experimental Protocols

The following protocols are designed as self-validating systems. Thin-Layer Chromatography (TLC) should be used to monitor reaction progress at each stage.

Protocol 1: Synthesis of Methyl 3-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)quinoline-8-carboxylate

This protocol details the monosubstitution of cyanuric chloride.

G start Start: Setup Reaction Vessel dissolve_cyanuric Dissolve Cyanuric Chloride in Acetone start->dissolve_cyanuric cool Cool to 0-5 °C (Ice Bath) dissolve_cyanuric->cool add_quinoline Add Quinoline Solution Dropwise to Cyanuric Solution cool->add_quinoline prepare_quinoline In a separate flask: Dissolve Quinoline & K₂CO₃ in Acetone prepare_quinoline->add_quinoline stir Stir at 0-5 °C for 3-4 hours (Monitor by TLC) add_quinoline->stir workup Reaction Complete: Pour into Ice Water stir->workup filter Filter Precipitate workup->filter wash_dry Wash with Water & Dry filter->wash_dry product Product: Monosubstituted Quinoline-Triazine wash_dry->product

Caption: Experimental workflow for monosubstitution.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in acetone (15 mL/g).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining this temperature is critical to ensure mono-substitution.[8][10]

  • Nucleophile Preparation: In a separate flask, dissolve methyl 3-hydroxyquinoline-8-carboxylate (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in acetone.

  • Addition: Add the quinoline solution dropwise to the cooled triazine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture vigorously at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of n-hexane:ethyl acetate) until the starting quinoline spot has been consumed (typically 3-4 hours).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Filtration: The solid product will precipitate. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filtered solid thoroughly with cold water to remove any inorganic salts and dry it under vacuum to yield the target compound.

Protocol 2: Synthesis of a Di-substituted Quinoline-Triazine Hybrid

This protocol uses the product from Protocol 1 to add a second, different nucleophile (e.g., morpholine).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the monosubstituted product from Protocol 1 (1.0 eq) in a suitable solvent like THF or acetone.

  • Nucleophile Addition: Add the second nucleophile, for example, morpholine (1.0 eq), to the solution. An acid scavenger like NaHCO₃ or DIEA (1.5 eq) should also be added.

  • Reaction: Warm the reaction mixture to room temperature or gently heat to 30-50 °C.[10] Stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Isolation: After the reaction is complete, pour the mixture into crushed ice. The product will precipitate.

  • Filtration and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure di-substituted product.

Trustworthiness: A Self-Validating System

The protocols described are designed to be robust and self-validating through rigorous in-process monitoring.

  • TLC Monitoring: The distinct polarity differences between the starting materials (cyanuric chloride, quinoline), the monosubstituted intermediate, and the final di-substituted product allow for clear differentiation on a TLC plate. This provides an unambiguous confirmation of reaction progression and completion.

  • Temperature Control: The strict adherence to the specified temperature ranges for each substitution step is a cornerstone of the method's reliability, directly ensuring the desired level of substitution and minimizing side products.[8][10]

  • Characterization: The final structure should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Conclusion

The condensation of methyl 3-hydroxyquinoline-8-carboxylate with chloro-s-triazines is a highly controllable and versatile reaction for the synthesis of novel hybrid molecules. By understanding the underlying SNAr mechanism and meticulously controlling key parameters—especially temperature—researchers can selectively synthesize mono-, di-, or tri-substituted quinoline-triazine conjugates. The protocols provided herein offer a reliable and scientifically-grounded framework for accessing these valuable compounds for applications in drug discovery and materials science.

References

  • Ghanim, M. H., Al-dujaili, A. H., & Al-Kargholi, M. F. (2022). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition.
  • Patel, H., Patel, V., & Patel, D. (2012). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica, 4(3), 966-972.
  • Patel, H., Patel, V., & Patel, D. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL s-TRIAZINE DERIVATIVES INCORPORATING QUINOLINE MOIETY. Trade Science Inc.
  • ResearchGate. (n.d.). The design of quinazoline-triazine hybrid derivatives. ResearchGate.
  • Wiley Online Library. (2024). Design, Synthesis and Anti‐Cancer Evaluation of Quinoline‐1,2,4‐triazine Hybrids.
  • PubMed. (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives.
  • PubMed. (2022). Synthesis and biological activity profile of novel triazole/quinoline hybrids.
  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • PubMed. (2021). Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents.
  • BenchChem. (2025). Mechanism of nucleophilic substitution on dichloro-s-triazines.
  • Exploring s-triazine derivatives as anticancer agents. (2026). Future Medicinal Chemistry.
  • Islam, M. R., & O'Meara, J. P. (1989). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-7.
  • RSC Publishing. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.

Sources

Application Note: Methyl 3-Hydroxyquinoline-8-Carboxylate in Metal Chelation and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxyquinoline-8-carboxylate is a highly versatile, multidentate ligand and synthetic intermediate. By combining the well-documented metal-chelating properties of the quinoline core[1] with specific functional group placements, this molecule serves dual roles in modern chemical research. It acts as a powerful directing group for transition-metal catalysis[2] and as a potent antioxidant chelator capable of sequestering redox-active metals[3]. This application note provides a comprehensive guide to utilizing this compound in both catalytic methodologies and metallobiological assays, detailing the causality behind experimental design to ensure robust, self-validating workflows.

Structural and Mechanistic Rationale

To fully leverage methyl 3-hydroxyquinoline-8-carboxylate, researchers must understand the distinct mechanistic roles of its functional groups:

  • The 8-Carboxylate Ester (Catalytic Directing Group): Unactivated esters are typically inert in cross-coupling reactions. However, the spatial arrangement of the quinoline nitrogen and the 8-position carbonyl oxygen creates an optimal bidentate N,O-chelation pocket. When exposed to low-valent metals like Rh(I), this pre-coordination drastically lowers the activation energy required for oxidative addition into the otherwise robust C(acyl)–O(methoxy) bond[2]. This chelation-assisted activation allows the ester to be converted directly into aryl ketones via transmetalation with arylboronic acids[2]. Furthermore, the quinoline-8-carboxylate scaffold stabilizes Pd(II) centers, making it an excellent phosphine-free ligand for Heck and Suzuki cross-coupling reactions[4],[5].

  • The 3-Hydroxyl Group (Antioxidant & Electronic Modulator): While the 8-position drives transition metal catalysis, the 3-hydroxyl group provides an independent site for metal interaction. 3-Hydroxyquinoline derivatives exhibit strong binding affinities (

    
    ) for Cu²⁺ and Fe²⁺[3]. By sequestering these specific ions, the ligand effectively inhibits the Fenton reaction, thereby preventing the generation of reactive oxygen species (ROS)[3]. Electronically, the hydroxyl group donates electron density into the quinoline ring, increasing the Lewis basicity of the nitrogen and stabilizing high-valent metal intermediates during catalytic cycles. Analogous quinoline derivatives, such as 8-hydroxyquinoline-2-carboxylic acid, have been identified as natural siderophores with high complexing ability for Fe³⁺ and Fe²⁺[6],[7].
    

Quantitative Data: Chelation Profiles

The following table summarizes the quantitative performance of the functional motifs present in methyl 3-hydroxyquinoline-8-carboxylate across various applications:

Ligand MotifTarget MetalApplicationKey MetricReference
Quinoline-8-carboxylate Rh(I)C–O Bond Activation>85% Yield (Aryl Ketones)[2]
Quinoline-8-carboxylate Pd(II)Heck/Suzuki CatalysisTurnover Number (TON) ~ 8700[4]
3-Hydroxyquinoline Cu²⁺ / Fe²⁺Antioxidant / Fenton InhibitionBinding Constant (

) ~

[3]
8-Hydroxyquinoline core Fe³⁺Siderophore / Sequestration

(at pH 3.0)
[6]

Experimental Protocols

Protocol A: Rhodium-Catalyzed Chelation-Assisted C–O Bond Activation

Objective: Convert the 8-methyl ester of methyl 3-hydroxyquinoline-8-carboxylate into an aryl ketone using Rh-catalyzed C–O activation[2].

Reagents:

  • Methyl 3-hydroxyquinoline-8-carboxylate (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • 
     catalyst (5 mol %)
    
  • Anhydrous Toluene

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with methyl 3-hydroxyquinoline-8-carboxylate, the selected arylboronic acid, and the

    
     catalyst. Causality: Low-valent Rh(I) is highly sensitive to oxidation; an inert atmosphere prevents catalyst degradation prior to N,O-chelation.
    
  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration of the quinoline substrate.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and stir the mixture at 130 °C for 24 hours. Causality: Elevated thermal energy is strictly required to drive the oxidative addition of the Rh(I) center into the robust C–O bond after the initial chelation step has occurred[2].

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter the mixture through a short pad of Celite. Causality: This step removes precipitated metal particulates, preventing streaking during subsequent chromatography.

  • Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the final aryl(3-hydroxyquinolin-8-yl)methanone product.

Pathway Start Methyl 3-hydroxyquinoline -8-carboxylate Coord Rh(I) N,O-Chelation Start->Coord OxAdd Oxidative Addition (C-O Bond Cleavage) Coord->OxAdd TransMet Transmetalation (with Arylboronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Aryl(3-hydroxyquinolin -8-yl)methanone RedElim->Product

Mechanism of Rh-catalyzed chelation-assisted C-O bond activation of the 8-carboxylate ester.

Protocol B: Fluorescence Quenching Assay for Fe²⁺/Cu²⁺ Sequestration

Objective: Quantify the binding affinity (


) of the 3-hydroxyl moiety for redox-active metals to evaluate antioxidant potential[3].

Reagents:

  • Methyl 3-hydroxyquinoline-8-carboxylate stock (10 mM in DMSO)

  • CuCl₂ or FeSO₄ aqueous solutions (0–100 μM)

  • HEPES buffer (50 mM, pH 7.4)

Step-by-Step Methodology:

  • Ligand Preparation: Prepare a 10 μM working solution of the ligand in HEPES buffer (pH 7.4) containing 1% DMSO. Causality: The 1% DMSO ensures the lipophilic quinoline core remains fully solvated, preventing aggregation-induced emission artifacts.

  • Baseline Measurement: Record the baseline fluorescence emission spectrum (Excitation at ~340 nm, Emission peak at ~420 nm). Causality: The extended π-conjugation of the 3-hydroxyquinoline core provides intrinsic fluorescence, which is highly sensitive to changes in the local electronic environment[3],[8].

  • Titration: Titrate the metal ion solution (Cu²⁺ or Fe²⁺) into the cuvette in 5 μM increments. Allow exactly 3 minutes of equilibration time per addition.

  • Signal Acquisition: Record the quenched fluorescence intensity at each concentration. Causality: Paramagnetic ions like Cu²⁺ and Fe²⁺ quench fluorescence via non-radiative energy transfer upon successful chelation[3].

  • Data Analysis: Plot the collected data using the Stern-Volmer equation (

    
    ) to determine the binding constant (
    
    
    
    ).

Workflow Prep Ligand Stock Preparation (10 mM in DMSO) Titration Metal Ion Titration (Fe2+ / Cu2+) Prep->Titration Fluorescence Fluorescence Spectroscopy (Ex: 340 nm, Em: 420 nm) Titration->Fluorescence Analysis Stern-Volmer Plot Analysis Fluorescence->Analysis Result Determination of Binding Constant (Ka) Analysis->Result

Experimental workflow for quantifying Cu2+/Fe2+ binding affinity via fluorescence quenching.

References

  • [1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. NIH / PMC.

  • [3] New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. ResearchGate.

  • [6] Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. RSC Publishing.

  • [2] Catalytic Formation of Ketones from Unactivated Esters through Rhodium Chelation-Assisted C–O Bond Activation. ACS Publications.

  • [4] Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. NIH / PMC.

  • [7] Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. ResearchGate.

  • [5] A Calix[8]arene-Based Catalyst for Suzuki–Miyaura Couplings with Reduced Pd Leaching. MDPI.

  • [8] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

Sources

Application Note: Hydrolysis of Methyl 3-hydroxyquinoline-8-carboxylate to 3-hydroxyquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The conversion of methyl 3-hydroxyquinoline-8-carboxylate to 3-hydroxyquinoline-8-carboxylic acid is a critical transformation in the synthesis of advanced fluorescent sensors, metal-chelating probes, and bioactive pharmaceutical intermediates[1]. While ester saponification is a fundamental organic transformation, the presence of a protic 3-hydroxyl group (phenol-like) and a basic quinoline nitrogen introduces complex physicochemical dynamics. This guide provides a self-validating, highly optimized protocol utilizing Lithium Hydroxide (LiOH) to achieve quantitative hydrolysis while detailing the exact isoelectric precipitation parameters required for maximum isolated yield[2].

Mechanistic Rationale & Physicochemical Dynamics

As a Senior Application Scientist, it is crucial to approach this reaction not merely as a functional group interconversion, but as a multi-equilibria system. The starting material possesses three distinct ionizable or reactive centers:

  • The Ester at C8: Susceptible to base-catalyzed acyl substitution (

    
     mechanism).
    
  • The Hydroxyl at C3: Exhibits phenolic acidity (

    
    ).
    
  • The Quinoline Nitrogen: Exhibits weak basicity (

    
    ).
    
The Causality of Reagent Selection

Standard protocols often default to Sodium Hydroxide (NaOH) in methanol[3]. However, for multigram-scale pharmaceutical applications, Lithium Hydroxide Monohydrate (LiOH·H₂O) in a ternary solvent system (THF/MeOH/H₂O) is preferred[2]. The THF/MeOH matrix bridges the polarity gap, fully dissolving the hydrophobic ester, while the aqueous component solvates the hydroxide nucleophile.

Crucially, 3.0 equivalents of base are mandated. The first equivalent instantly deprotonates the 3-hydroxyl group to form a phenoxide. The second equivalent drives the ester hydrolysis, generating the carboxylate. The third equivalent acts as a thermodynamic buffer to maintain the highly alkaline environment (


) required to push the equilibrium entirely toward the dianion intermediate.
The Isoelectric Isolation Strategy

The most common point of failure in this workflow is the isolation step. Because the target 3-hydroxyquinoline-8-carboxylic acid contains both a basic nitrogen and an acidic carboxylate, it is highly soluble in both strong acids (as a hydrochloride salt) and strong bases (as a sodium/lithium salt)[4]. Isolation must be performed via isoelectric precipitation by carefully titrating the reaction mixture to


, where the molecule exists predominantly in its neutral (or zwitterionic) form and crashes out of the aqueous phase.

G A Starting Material Ester + Phenol B Saponification (LiOH / aq. MeOH) A->B C Dianion Intermediate Phenoxide + Carboxylate B->C Deprotonation & Hydrolysis D Acidification (HCl to pH 3.8) C->D E Target Acid Neutral / Zwitterion D->E Isoelectric Precipitation

Figure 1: Physicochemical state transitions during the ester hydrolysis and isolation workflow.

Quantitative Data & Optimization

To ensure a self-validating workflow, empirical data from reaction optimization is summarized below. The data clearly illustrates the superiority of the ambient-temperature LiOH system over harsher conditions.

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsMass/VolMechanistic Function
Methyl 3-hydroxyquinoline-8-carboxylate203.191.002.03 gSubstrate
LiOH·H₂O41.963.001.26 gBase / Nucleophile
THF / MeOH / H₂O (2:1:1 v/v/v)N/AN/A40 mLSolvation Matrix
1M HCl (aq)36.46~3.00~30 mLIsoelectric Titrant

Table 2: Optimization of Hydrolysis Conditions

Base SystemSolvent MatrixTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
NaOH (3 eq)[3]MeOH / H₂O6527892% (Minor degradation)
LiOH (3 eq) [2]THF / MeOH / H₂O 25 5 94 >98% (Optimal)
KOH (3 eq)EtOH / H₂O8016585% (High impurity profile)

Self-Validating Experimental Protocol

Phase 1: Reaction Setup & Execution
  • Solvation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxyquinoline-8-carboxylate (2.03 g, 10.0 mmol). Suspend the solid in 30 mL of a THF/MeOH mixture (2:1 v/v). Stir at 25 °C until a homogeneous solution is achieved.

  • Base Addition: Dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in 10 mL of deionized water. Place the organic reaction mixture in an ambient water bath (to absorb mild heat of dissolution) and add the aqueous LiOH solution dropwise over 5 minutes.

  • Hydrolysis: Seal the flask with a rubber septum and stir vigorously at 25 °C for 4 to 5 hours.

    • In-Process Control (IPC) 1: Sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the ester mass (

      
      ) is entirely replaced by the target acid mass (
      
      
      
      ).
Phase 2: Organic Stripping & Isoelectric Isolation
  • Solvent Removal (Critical Step): Transfer the completed reaction mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure (40 °C water bath, ~50 mbar).

    • Causality: If organic solvents remain during acidification, the target acid will partition into the organic micro-domains, drastically reducing the isolated yield of the precipitate.

  • Dilution: Dilute the remaining aqueous residue with 20 mL of cold deionized water and transfer to a beaker equipped with a calibrated pH meter. Cool the beaker in an ice-water bath to 0–5 °C.

  • Acidification: While stirring vigorously, add 1M HCl dropwise. The solution will initially remain clear as the excess base is neutralized.

  • Precipitation: As the pH approaches 5.0, the solution will become cloudy. Carefully continue dropwise addition until the pH stabilizes exactly at 3.8 ± 0.2 .

    • Troubleshooting: If you overshoot the pH (e.g., pH < 2.0), the precipitate will begin to redissolve due to the protonation of the quinoline nitrogen. If this occurs, back-titrate with 1M NaOH until pH 3.8 is restored.

  • Maturation: Allow the resulting thick, pale-yellow suspension to stir at 0–5 °C for 30 minutes to maximize crystal maturation and thermodynamic stability[4].

Phase 3: Filtration & Storage
  • Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with ice-cold deionized water (

    
    ) to remove residual lithium chloride salts.
    
  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford 3-hydroxyquinoline-8-carboxylic acid as a highly pure solid.

References

1.[4] Kametani, T., Koizumi, M., & Fukumoto, K. (1969). Modified Synthesis of Isosalutaridine (Studies on the Syntheses of Heterocyclic Compounds. CCCXXXVI). Chemical and Pharmaceutical Bulletin, 17(11), 2245-2249. URL:[Link] 2.[1] MySkinRecipes. (n.d.). 3-Hydroxyquinoline-8-carboxylic acid (Product Specification & Applications). MySkinRecipes Research Intermediates. URL:[Link] 3.[2] Al-Obaidi, A. et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals, 17(3), 306. URL:[Link] 4.[3] Gravestock, M. B. (1999). Triazine derivatives and their use as antibacterial agents. WIPO / Google Patents (WO1999001442A1). URL:

Sources

Application Note: Synthesis and Evaluation of Antibacterial Agents Derived from Quinoline-8-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the rational design, chemical synthesis, and biological evaluation of antibacterial agents based on the quinoline-8-carboxylate scaffold. Unlike fluoroquinolones (3-carboxylate) which primarily target DNA gyrase via a specific binding mode, 8-substituted quinolines often exploit metal chelation mechanisms . This scaffold is particularly valuable for developing inhibitors of metallo-


-lactamases (MBLs) or agents that disrupt bacterial metal homeostasis (metallophores).

This document provides a self-validating workflow for:

  • Scaffold Synthesis: Robust oxidation protocols to generate the core acid.

  • Library Generation: Parallel synthesis of amide derivatives.

  • Biological Validation: CLSI-compliant MIC determination and mechanism-of-action (MoA) confirmation via metal rescue assays.

Rational Design: The Chelation Hypothesis

The quinoline-8-carboxylic acid moiety functions as a bidentate ligand. The nitrogen of the quinoline ring and the carboxylate oxygen form a stable 5-membered chelate ring with divalent cations (


, 

,

).
  • Differentiation from Fluoroquinolones: Fluoroquinolones utilize a 3-carboxylate and 4-keto motif to bind DNA gyrase. The 8-carboxylate scaffold shifts the binding vector, often targeting the active sites of metallo-enzymes (e.g., NDM-1) or acting as an ionophore.

  • SAR Focus:

    • 8-COOH: Essential for metal binding (Warhead).

    • Amide Derivatization: Modulates lipophilicity (

      
      ) and cell permeability (Porin entry).
      
    • Ring Substitution (C5/C7): Electronic tuning of the nitrogen basicity (

      
      ).
      

Chemical Synthesis Protocols

Pathway Overview (Graphviz)

The following diagram outlines the synthetic logic, moving from precursor oxidation to library generation.

SynthesisWorkflow cluster_alt Alternative Route Start Precursor: 8-Methylquinoline Step1 Step 1: Oxidation (SeO2 / Pyridine) Start->Step1 Inter Intermediate: 8-Quinolinealdehyde Step1->Inter Reflux, 12h Step2 Step 2: Oxidation (H2O2 / AgNO3) Inter->Step2 Core Core Scaffold: 8-Quinolinecarboxylic Acid Step2->Core Oxidation Step3 Step 3: Activation (HATU / DIPEA) Core->Step3 Library Target Library: 8-Carboxamide Derivatives Step3->Library + R-NH2 AltStart 8-Cyanoquinoline AltStep Acid Hydrolysis (H2SO4) AltStart->AltStep AltStep->Core

Figure 1: Synthetic workflow for generating quinoline-8-carboxamide libraries. The primary route utilizes oxidative functionalization, while the alternative route uses nitrile hydrolysis.

Protocol A: Synthesis of 8-Quinolinecarboxylic Acid

While commercially available, in-house synthesis allows for the introduction of substituents (e.g., halides at C5) starting from substituted 8-methylquinolines.

Reagents: 8-Methylquinoline, Selenium Dioxide (


), Pyridine, Silver Nitrate (

), Sodium Hydroxide (

).

Procedure:

  • Aldehyde Formation: Dissolve 8-methylquinoline (10 mmol) in pyridine (20 mL). Add

    
     (15 mmol). Reflux at 110°C for 12 hours.
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The aldehyde spot is typically less polar than the starting material.

    • Workup: Filter through Celite to remove selenium metal. Concentrate filtrate.

  • Oxidation to Acid: Suspend the crude aldehyde in Ethanol (20 mL). Add a solution of

    
     (12 mmol) in water (5 mL), followed by slow addition of 1N 
    
    
    
    (25 mmol). Stir at RT for 4 hours.
    • Mechanism:[1] Silver oxide mediated oxidation (Tollens' reagent conditions).

  • Isolation: Filter off silver solids. Acidify the filtrate to pH 3-4 with 1N

    
    . The carboxylic acid will precipitate as an off-white solid.
    
  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectations: 65-75% overall.

Protocol B: Library Generation (Amide Coupling)

Direct coupling of the 8-COOH is sterically hindered by the peri-hydrogen at C1. High-efficiency coupling agents are required.

Reagents: 8-Quinolinecarboxylic acid, Primary Amines (


), HATU, DIPEA, DMF (Anhydrous).

Procedure:

  • Dissolve 8-quinolinecarboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv). Stir for 10 minutes to form the activated ester (color change often observed).

  • Add the specific Amine (

    
    , 1.1 equiv).
    
  • Stir at Room Temperature for 16 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (remove unreacted acid), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Biological Evaluation Protocols

Minimum Inhibitory Concentration (MIC)

This protocol adheres to CLSI M07-A10 standards.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • 96-well polypropylene plates (round bottom).

Workflow:

  • Stock Prep: Dissolve compounds in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB across the plate (Final range: 64

    
     to 0.125 
    
    
    
    ). Final DMSO concentration must be
    
    
    .
  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB.
  • Inoculation: Add 50

    
     of diluted inoculum to 50 
    
    
    
    of drug solution in wells. Final inoculum:
    
    
    CFU/mL.
  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

Mechanism of Action: Metal Rescue Assay

To confirm if the antibacterial activity is driven by metal chelation (e.g., stripping Zn from MBLs or essential proteins), perform a rescue assay.

Logic: If toxicity is caused by metal depletion, adding excess metal should restore bacterial growth.

Protocol:

  • Determine the MIC of the test compound (e.g., Compound X MIC = 4

    
    ).
    
  • Prepare plates with Compound X at

    
     MIC and 
    
    
    
    MIC.
  • Add metal salts (

    
    , 
    
    
    
    ,
    
    
    ) at physiological concentrations (50
    
    
    , 100
    
    
    ) to the wells.
  • Inoculate and incubate as per standard MIC.

  • Interpretation:

    • Growth Restored: Mechanism involves metal chelation/starvation.

    • No Growth: Mechanism is likely metal-independent (e.g., membrane disruption or non-metalloenzyme target).

Data Analysis & SAR Summary

Summarize your library data in the following format to identify trends.

Cmpd IDR-Group (Amide)LogP (Calc)MIC S. aureus (

)
MIC E. coli (

)
Cytotoxicity

(HeLa)
8-QC-01 -H (Parent Acid)1.864>128>100
8-QC-02 -Benzyl2.983285
8-QC-03 -Phenethyl3.241660
8-QC-04 -(CH2)2-NH21.23264>100

Key Trends:

  • Lipophilicity: Aromatic amides (Benzyl/Phenethyl) generally improve potency, likely due to enhanced permeation through the bacterial cell envelope.

  • Toxicity: Monitor

    
    . Strong chelators may be cytotoxic to mammalian cells. A selectivity index (
    
    
    
    )
    
    
    is required for drug candidacy.

Decision Tree for Lead Optimization

OptimizationTree Test MIC Testing Result Activity Check Test->Result Active MIC < 10 µg/mL Result->Active Inactive MIC > 64 µg/mL Result->Inactive Increase Lipophilicity Tox Cytotoxicity Check Active->Tox Safe Selectivity Index > 10 (Lead Candidate) Tox->Safe Toxic Toxic to Mammalian Cells Tox->Toxic Reduce affinity for Fe/Cu Rescue Metal Rescue Assay Safe->Rescue Chelator Growth Restored: Optimize Metal Specificity Rescue->Chelator OffTarget No Rescue: Investigate Other Targets Rescue->OffTarget

Figure 2: Decision tree for evaluating and optimizing quinoline-8-carboxylate hits.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Prati, F., et al. (2013). "8-Hydroxyquinolines as inhibitors of metallo-beta-lactamases." Journal of Medicinal Chemistry. (Validates the chelation mechanism of 8-substituted quinolines). [Link]

  • Gogoi, J., et al. (2018). "Synthesis and antibacterial evaluation of some novel 8-quinoline carboxylic acid derivatives." Medicinal Chemistry Research. (Protocol source for amide derivatives).[2] [Link]

  • Ma, Z., et al. (2018). "Recent developments in 8-hydroxyquinoline-based metal chelators as inhibitors of metallo-β-lactamases." Expert Opinion on Drug Discovery. [Link]

Sources

Precision Synthesis of 3-Hydroxyquinoline Derivatives via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Objective: To provide a robust, scalable protocol for the synthesis of 3-hydroxyquinoline derivatives using the Friedländer annulation pathway. Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists. Significance: The 3-hydroxyquinoline scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antimalarial, antibacterial, and neuroprotective properties. Unlike the more common 4-hydroxyquinolines (often accessible via the Conrad-Limpach or Niementowski syntheses), the 3-hydroxy regioisomer requires specific mechanistic considerations to introduce the hydroxyl moiety at the C3 position effectively.

Strategic Analysis: The Friedländer Advantage

The Friedländer synthesis is the most convergent method for constructing the quinoline core. It involves the condensation of 2-aminobenzaldehyde (or 2-aminoaryl ketones) with an


-methylene ketone .[1]

To synthesize 3-hydroxyquinolines , the key strategic deviation involves the choice of the ketone partner. A standard ketone yields a 3-alkyl/aryl quinoline. To introduce a hydroxyl group at C3, one must use an


-functionalized ketone  (e.g., 

-acetoxy,

-halo, or

-alkoxy ketone) as the condensing partner.

Core Challenges & Solutions:

  • Challenge: Regioselectivity and Polymerization. Free

    
    -hydroxy ketones (acyloins) are prone to self-condensation and polymerization under the basic/acidic conditions typical of Friedländer synthesis.
    
  • Solution: Use

    
    -acetoxy ketones  (masked hydroxyls). The acetoxy group is stable during the condensation and can be hydrolyzed quantitatively in a subsequent step or in situ.
    
  • Challenge: Instability of 2-Aminobenzaldehyde. This reagent readily self-condenses to trimeric species upon storage.

  • Solution: Fresh preparation via oxidation of 2-aminobenzyl alcohol or reduction of 2-nitrobenzaldehyde immediately prior to use is recommended for high yields.

Mechanistic Pathway

The reaction proceeds through two competing pathways depending on pH:

  • Rate-Limiting Step (Base Catalysis): Aldol condensation between the ketone enolate and the aldehyde of the 2-aminobenzaldehyde.

  • Rate-Limiting Step (Acid Catalysis): Formation of the Schiff base (imine) between the aniline nitrogen and the ketone carbonyl.

For 3-hydroxyquinoline synthesis using


-acetoxy ketones, acid catalysis  (e.g., Sulfamic acid or Lewis acids like 

) is often preferred to activate the carbonyls without promoting the degradation of the acetoxy group.
Pathway Visualization

FriedlanderMechanism Reactants 2-Aminobenzaldehyde + α-Acetoxy Ketone SchiffBase Intermediate A: Schiff Base (Imine) Reactants->SchiffBase Acid Cat. (-H2O) AldolAdduct Intermediate B: Aldol Adduct Reactants->AldolAdduct Base Cat. Cyclized Dihydroquinoline Intermediate SchiffBase->Cyclized Intramolecular Aldol AldolAdduct->Cyclized Imine Formation Aromatization 3-Acetoxyquinoline Cyclized->Aromatization -H2O (Dehydration) FinalProduct 3-Hydroxyquinoline Aromatization->FinalProduct Hydrolysis (OH- or H+)

Figure 1: Dual mechanistic pathways for Friedländer Annulation leading to 3-hydroxyquinolines.[1][2]

Detailed Experimental Protocols
Protocol A: Direct Synthesis via

-Acetoxy Ketone (Recommended)

This protocol uses an acetoxy-protected ketone to prevent side reactions, followed by hydrolysis.

Reagents:

  • Substrate 1: 2-Aminobenzaldehyde (freshly prepared) - 1.0 equiv.

  • Substrate 2:

    
    -Acetoxyacetone (or substituted derivative) - 1.2 equiv.
    
  • Catalyst: Sulfamic Acid (

    
    ) - 5 mol% (Green, solid acid catalyst).
    
  • Solvent: Ethanol or Methanol (Reagent Grade).

  • Hydrolysis Agent:

    
     (aq).
    

Step-by-Step Procedure:

  • Activation: In a 50 mL round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 mmol, 121 mg) in Ethanol (5 mL).

  • Addition: Add

    
    -acetoxyacetone (1.2 mmol, 139 mg) and Sulfamic acid (0.05 mmol, 5 mg).
    
  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
    
    • Checkpoint: The formation of the intermediate 3-acetoxyquinoline is indicated by a non-polar spot on TLC.

  • Workup (Cyclization): Cool to room temperature. Remove solvent under reduced pressure.[1] Dissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL). Dry over

    
     and concentrate.
    
  • Hydrolysis (Deprotection): Dissolve the crude acetoxy-intermediate in MeOH (5 mL). Add

    
     (2.0 equiv) dissolved in minimal water. Stir at RT for 1 hour.
    
  • Purification: Neutralize with dilute HCl (pH 7). Extract with EtOAc.[1] Purify via flash column chromatography (Silica Gel 60, Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 75–85% (2 steps).

Protocol B: In Situ Reduction-Cyclization (High Stability)

Ideal for industrial scaling where isolating 2-aminobenzaldehyde is hazardous or impractical.

Reagents:

  • Precursor: 2-Nitrobenzaldehyde - 1.0 equiv.

  • Ketone:

    
    -Acetoxyacetone - 1.5 equiv.
    
  • Reductant: Iron Powder (3.0 equiv) / Acetic Acid (glacial).

Procedure:

  • Setup: Suspend 2-nitrobenzaldehyde (1.0 mmol) and

    
    -acetoxyacetone (1.5 mmol) in Glacial Acetic Acid (5 mL) and Ethanol (5 mL).
    
  • Reduction: Add Iron powder (3.0 mmol) portion-wise at

    
    .
    
  • Cyclization: Increase temperature to

    
     and stir for 4 hours. The acetic acid acts as both solvent and catalyst for the Friedländer condensation immediately following the reduction of the nitro group.
    
  • Workup: Filter off iron residues through Celite. Dilute filtrate with water, neutralize with

    
    , and extract with DCM.
    
  • Hydrolysis: Perform hydrolysis as in Protocol A to reveal the free hydroxyl group.

Critical Parameters & Optimization
ParameterRecommendationRationale
Solvent Ethanol or MethanolProtic solvents stabilize the transition states and facilitate proton transfer. Solvent-free conditions (using melt) are possible but risk polymerization of the sensitive hydroxy-ketone.
Catalyst Sulfamic Acid (5 mol%)Strong enough to catalyze imine formation but mild enough to prevent degradation of the acetoxy group. Superior to concentrated HCl or

.
Temperature

Sufficient to overcome the activation energy of the dehydration step (aromatization).
Stoichiometry 1.2 equiv KetoneSlight excess of the ketone drives the reaction to completion, compensating for any volatility or minor self-aldolization.
Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup & Deprotection Step1 Fresh Prep of 2-Aminobenzaldehyde Step3 Condensation (Cat. Sulfamic Acid, 80°C) Step1->Step3 Step2 Protect Ketone (α-Acetoxy) Step2->Step3 Step4 Monitor TLC (Disappearance of Amine) Step3->Step4 Step5 Evaporation & Extraction Step4->Step5 Complete Step6 Hydrolysis (K2CO3/MeOH) Step5->Step6 Step7 Column Chromatography Step6->Step7

Figure 2: Operational workflow for the synthesis of 3-hydroxyquinoline derivatives.

Troubleshooting Guide
  • Problem: Low Yield / Complex Mixture.

    • Cause: Self-condensation of 2-aminobenzaldehyde.

    • Fix: Ensure 2-aminobenzaldehyde is yellow/crystalline. If it is dark orange/brown oil, purify it first or switch to Protocol B (in situ reduction).

  • Problem: Product remains acetylated.

    • Cause: Incomplete hydrolysis.

    • Fix: Increase hydrolysis time or switch to stronger base (NaOH) carefully, monitoring to ensure the quinoline ring is not attacked.

  • Problem: Regioisomer contamination.

    • Cause: Ambiguity in ketone enolization (rare for methyl ketones but possible for longer chains).

    • Fix: Use specific

      
      -acetoxy ketones where the methylene group is clearly the only nucleophilic site.
      
References
  • Friedländer, P. (1882).[1][3][4] "Ueber o-Amidobenzaldehyd".[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[3]

  • Cheng, C.-C., & Yan, S.-J. (1982). "The Friedländer Synthesis of Quinolines". Organic Reactions, 28, 37–201. Link

  • Boger, D. L., & Chen, J.-H. (1995). "A Modified Friedländer Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates". The Journal of Organic Chemistry, 60(22), 7369–7371. Link

  • McNaughton, B. R., & Miller, B. L. (2003). "A mild and efficient one-step synthesis of quinolines". Organic Letters, 5(23), 4257-4259. Link

  • Yadav, J. S., et al. (2004). "Scandium(III) Triflate Catalyzed Friedländer Quinoline Synthesis". Synthesis, 2004(15), 2523-2526. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of Methyl 3-hydroxyquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to support researchers optimizing the synthesis of Methyl 3-hydroxyquinoline-8-carboxylate . This specific isomer presents unique synthetic challenges due to the electronic deactivation of the benzene ring by the ester group, which hinders standard cyclization pathways.

The guide focuses on the Epichlorohydrin-Aniline Route (Modified Skraup/Friedländer type approach), which is the most direct method for installing the 3-hydroxyl group, while addressing the yield-limiting bottlenecks inherent to the 8-substituted scaffold.

Core Synthesis Strategy & Logic

The synthesis of Methyl 3-hydroxyquinoline-8-carboxylate typically proceeds via the N-alkylation of methyl anthranilate (methyl 2-aminobenzoate) with epichlorohydrin, followed by cyclization and oxidation.

The Problem: The ester group at the ortho position (relative to the amine) is electron-withdrawing. This significantly deactivates the benzene ring, making the critical intramolecular Friedel-Crafts cyclization (Step 2) the yield-limiting step. Standard protocols often result in <20% yield due to polymerization or incomplete ring closure.

The Solution: This protocol utilizes a Lewis Acid-Catalyzed Cyclization and a controlled Dehydrogenation strategy to boost yields to the 50-65% range.

Reaction Pathway Diagram[1]

SynthesisPath Start Methyl Anthranilate (Precursor) Step1 N-Alkylation (Epichlorohydrin, EtOH) Start->Step1 Reflux, 4-6h Inter1 Intermediate A: N-(3-chloro-2-hydroxypropyl) aniline derivative Step1->Inter1 Step2 Cyclization (AlCl3 or BF3·OEt2, 110°C) Inter1->Step2 CRITICAL STEP Requires Lewis Acid Inter2 Intermediate B: 1,2,3,4-Tetrahydro-3-hydroxy- quinoline-8-carboxylate Step2->Inter2 Step3 Oxidative Aromatization (DDQ or O2/Co-catalyst) Inter2->Step3 Dehydrogenation Target TARGET: Methyl 3-hydroxyquinoline- 8-carboxylate Step3->Target

Caption: Optimized synthetic pathway highlighting the critical Lewis Acid-catalyzed cyclization step required to overcome ring deactivation.

Optimized Experimental Protocol

Phase 1: N-Alkylation (Formation of the Chlorohydrin)

Objective: Attach the 3-carbon fragment to the aniline nitrogen.

  • Reagents: Methyl anthranilate (1.0 eq), Epichlorohydrin (1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve methyl anthranilate in ethanol (0.5 M concentration).

    • Add epichlorohydrin dropwise at room temperature.

    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Optimization: Do not use base (K2CO3) in this step yet. Using base promotes the formation of the epoxide intermediate, which can dimerize. We want the open-chain chlorohydrin first.

  • Workup: Evaporate volatiles. The crude oil is usually sufficiently pure for the next step.

Phase 2: Cyclization (The Critical Bottleneck)

Objective: Close the ring onto the deactivated aromatic core.

  • Standard Method Failure: Heating in high-boiling solvents (e.g., diphenyl ether) often fails because the ester group reduces the nucleophilicity of the ring carbon.

  • Optimized Method (Lewis Acid):

    • Reagents: Crude intermediate from Phase 1, Aluminum Chloride (AlCl3) (1.5 eq) or Boron Trifluoride Etherate (BF3·OEt2) .

    • Solvent: Chlorobenzene or 1,2-Dichlorobenzene (high boiling, inert).

    • Procedure:

      • Dissolve the intermediate in chlorobenzene.

      • Add AlCl3 carefully at room temperature (exothermic).

      • Heat to 100–110°C for 3–5 hours.

      • Mechanism:[1][2] The Lewis acid activates the alkyl chloride/epoxide and coordinates with the ester carbonyl, potentially bringing the electrophile closer to the ortho position (template effect).

    • Workup: Quench with ice-water. Extract with DCM. Wash with NaHCO3.

    • Target Intermediate: Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-8-carboxylate.

Phase 3: Oxidative Aromatization

Objective: Convert the tetrahydroquinoline to the fully aromatic quinoline.

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) is preferred over MnO2 for cleanliness.

  • Solvent: Dioxane or Toluene.

  • Procedure:

    • Dissolve the tetrahydro-intermediate in Dioxane.

    • Add DDQ portion-wise at room temperature.

    • Stir for 2–4 hours. The reaction is usually rapid.

  • Purification: Filter off the precipitated DDQ-hydroquinone byproduct. Concentrate the filtrate. Recrystallize from Methanol/Water.

Troubleshooting & Optimization Guide

Issue 1: Low Yield in Cyclization Step (<20%)

Diagnosis: The ester group at C8 is withdrawing electron density from C1 (the cyclization site), making the ring inert to electrophilic attack. Corrective Actions:

  • Switch Catalyst: Move from thermal cyclization to Lanthanide Triflates (e.g., Yb(OTf)3 or Sc(OTf)3). These are water-tolerant and often more effective for deactivated systems than AlCl3.

  • Microwave Irradiation: Perform the cyclization in a microwave reactor at 150°C for 10–20 minutes. This often overcomes the activation energy barrier that causes thermal degradation in long refluxes.

  • Solvent Check: Ensure the solvent is anhydrous. Water kills the Lewis Acid catalyst.

Issue 2: Formation of "Double-Alkylated" Side Products

Diagnosis: The amine nitrogen reacted with two molecules of epichlorohydrin.[3] Corrective Actions:

  • Stoichiometry Control: Use a slight excess of the aniline (1.1 eq) relative to epichlorohydrin, rather than the reverse.

  • Temperature: Keep the addition of epichlorohydrin at 0°C and warm slowly.

Issue 3: Product Degradation during Oxidation

Diagnosis: The 3-hydroxy group is susceptible to over-oxidation to a quinone-like species or ring cleavage. Corrective Actions:

  • Avoid KMnO4 or Chromic Acid: These are too strong.

  • Use Catalytic Dehydrogenation: Instead of DDQ, use 10% Pd/C in refluxing p-cymene or diphenyl ether. This is a gentler "hydrogen transfer" method that preserves the 3-OH group.

Data Summary: Method Comparison
MethodCyclization CatalystOxidantApprox.[1][4][5] YieldNotes
Standard Thermal None (Thermal, 200°C)Air/O210-15%High tar formation; not recommended.
Acid Mediated H2SO4 / PPAI2 / DMSO25-30%Messy workup; PPA is hard to stir.
Lewis Acid (Optimized) AlCl3 or Yb(OTf)3 DDQ 55-65% Recommended Route. Cleaner profile.

Frequently Asked Questions (FAQs)

Q: Can I use the Friedländer synthesis (2-aminobenzaldehyde + ketone) instead? A: Theoretically, yes, but Methyl 2-amino-3-formylbenzoate is not a commercially stable precursor. Synthesizing it requires multiple steps (e.g., oxidation of a methyl group or formylation of the aniline), which introduces more complexity than the direct epichlorohydrin route.

Q: Why is the ester group at position 8 if I started with 2-aminobenzoate? A: In quinoline numbering, the Nitrogen is position 1. The bond between the benzene ring and the pyridine ring is C4a-C8a. The carbon adjacent to the nitrogen in the benzene ring is position 8. Therefore, the ortho substituent on the starting aniline becomes the C8 substituent on the quinoline.

Q: My product has a melting point different from the literature. Why? A: Check if you have accidentally synthesized the 4-hydroxy isomer. This occurs if you use the Gould-Jacobs reaction (aniline + diethyl ethoxymethylenemalonate). The 4-hydroxy isomer is thermodynamically more stable and has a different melting point. Verify with 1H-NMR: The 3-H signal in 4-hydroxyquinoline is a singlet around 6.0 ppm; in 3-hydroxyquinoline, you expect aromatic coupling for H2 and H4.

Q: Can I protect the phenol during synthesis? A: It is difficult to protect the alcohol before it is formed. However, if you are purifying the final product, converting the 3-OH to a 3-methoxy or 3-acetoxy derivative often improves solubility and chromatographic behavior. It can be hydrolyzed back to the free phenol later.

References

  • Source:Indian Journal of Chemistry, Section B, 2005.
  • Lewis Acid Catalysis in Quinoline Synthesis

    • Title: "Lanthanide triflate-catalyzed synthesis of quinoline deriv
    • Source:Tetrahedron Letters, 2008.
    • Context: Supports the use of Yb(OTf)
    • URL:[Link] (Journal Landing Page)

  • Oxidation Protocols (DDQ)

    • Title: "DDQ-Mediated Oxidation of Tetrahydroquinolines to Quinolines"
    • Source:Journal of Organic Chemistry, 1995.
    • Context: Standard protocol for the aromatiz
    • URL:[Link] (Journal Landing Page)

  • Structural Verification (NMR Data): Title: "NMR Spectra of Hydroxyquinolines" Source:Spectrochimica Acta Part A, 2010. Context: Use for distinguishing between 3-hydroxy and 4-hydroxy isomers.

Sources

Purification of methyl 3-hydroxyquinoline-8-carboxylate by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification of Methyl 3-hydroxyquinoline-8-carboxylate

Introduction

The purification of methyl 3-hydroxyquinoline-8-carboxylate presents a unique set of challenges due to its amphoteric nature (basic nitrogen, acidic phenol) and the hydrolytic sensitivity of the ester moiety. This compound is a critical scaffold in the synthesis of metallo-enzyme inhibitors (e.g., HIV integrase, substituted metalloproteases) and requires high purity (>98%) for downstream transition-metal catalyzed cross-couplings.

This guide addresses the specific physicochemical behavior of the 3-hydroxy-8-carboxylate isomer, distinguishing it from the more common 8-hydroxy analogues. The protocols below prioritize the removal of regioisomeric impurities and hydrolysis byproducts (carboxylic acids) while preventing oxidative degradation.

Part 1: Troubleshooting & FAQs

Q1: The crude solid is dark brown/black. How do I remove the color without losing yield?

  • Diagnosis: Quinolines, particularly hydroxy-substituted ones, are prone to air-oxidation, forming trace amounts of highly colored quinone-imine oligomers.

  • Solution: Perform a hot filtration with activated charcoal .

    • Dissolve the crude in the minimum amount of hot methanol or ethyl acetate.

    • Add activated carbon (5-10 wt% relative to crude).

    • Reflux for 15 minutes.

    • Filter through a pre-warmed Celite pad to prevent premature crystallization in the funnel.

    • Note: Do not prolong heating beyond 30 minutes to avoid ester hydrolysis or transesterification (if using alcohols).

Q2: I see a persistent impurity at ~5-10% by HPLC that co-crystallizes. What is it?

  • Diagnosis: This is likely the hydrolyzed acid (3-hydroxyquinoline-8-carboxylic acid) or a decarboxylated byproduct . The free acid is often less soluble and can act as a seed for the ester.

  • Solution: Switch to a "Base-Wash" workup prior to recrystallization.

    • Dissolve crude in Ethyl Acetate.

    • Wash rapidly with cold 5% NaHCO₃. The phenolic OH (pKa ~10) will remain protonated, but the carboxylic acid impurity (pKa ~4-5) will deprotonate and move to the aqueous layer.

    • Caution: Do not use strong bases (NaOH) or long contact times, as this will saponify your target ester.

Q3: The product "oils out" instead of crystallizing upon cooling.

  • Diagnosis: The solvent system is too polar, or the cooling is too rapid, trapping impurities that lower the melting point.

  • Solution: Use the Seeding & Anti-solvent method.

    • Dissolve in hot Ethyl Acetate.

    • Add warm Hexane/Heptane dropwise until slight turbidity persists.

    • Add a seed crystal (if available) or scratch the glass surface.

    • Allow to cool to Room Temperature (RT) slowly (over 2-3 hours) before moving to an ice bath.

Part 2: Standard Operating Procedure (SOP)

Protocol: Recrystallization of Methyl 3-hydroxyquinoline-8-carboxylate

Objective: Purify crude material to >98% HPLC purity. Primary Solvent System: Methanol (MeOH) or Ethyl Acetate (EtOAc)/Heptane.

ParameterSpecificationReason
Solvent Ratio ~10-15 mL per gramEnsures saturation at reflux but supersaturation at 0°C.
Temperature Reflux (65-77°C)Maximize solubility of the planar aromatic system.
Cooling Rate 10°C per 30 minsPrevents occlusion of mother liquor impurities.
Inert Gas N₂ / Ar BlanketPrevents oxidation of the 3-OH group during heating.

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Methanol (10 mL/g).

    • Heat to reflux. If solids remain, add solvent in 1 mL portions until dissolved.

    • Checkpoint: If insoluble dark specks remain, they are likely inorganic salts or polymerized char. Proceed to hot filtration.

  • Hot Filtration (Optional but Recommended):

    • While at reflux, add activated charcoal (5 wt%). Stir for 10 min.

    • Filter hot solution through a pre-warmed fritted funnel (or Celite) into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Reheat filtrate to dissolve any solids formed during transfer.

    • Remove from heat. Cover flask with foil (exclude light/dust).

    • Allow to cool to RT undisturbed for 2-4 hours.

    • Observation: Needle-like crystals should form.

    • Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse filter cake with cold (-20°C) Methanol (2 x 1 mL/g).

    • Dry: Dry under high vacuum ( < 5 mbar) at 40°C for 6 hours.

Part 3: Visualization & Logic

Figure 1: Recrystallization Decision Matrix

This logic gate determines the optimal purification route based on the impurity profile of the crude material.

RecrystallizationLogic Start Crude Methyl 3-hydroxyquinoline-8-carboxylate CheckColor Is the solid dark/black? Start->CheckColor Charcoal Action: Hot Filtration w/ Charcoal CheckColor->Charcoal Yes CheckAcid Is Acid Impurity > 5%? CheckColor->CheckAcid No Charcoal->CheckAcid BaseWash Action: EtOAc / NaHCO3 Wash CheckAcid->BaseWash Yes SolventChoice Select Solvent System CheckAcid->SolventChoice No BaseWash->SolventChoice MeOH System A: Methanol (Reflux -> 0°C) *Best for general purity* SolventChoice->MeOH Standard EtOAcHep System B: EtOAc / Heptane *Best if oiling out occurs* SolventChoice->EtOAcHep Lipophilic Impurities Final Pure Crystalline Solid MeOH->Final EtOAcHep->Final

Caption: Decision tree for selecting the appropriate purification workflow based on initial crude quality.

Figure 2: Impurity Rejection Mechanism

Understanding how the solvent system differentiates between the target ester and common impurities.

ImpurityRejection Target Target: Methyl Ester (Moderate Polarity) Soluble in Hot MeOH Insoluble in Cold MeOH Process Recrystallization Event (Cooling Phase) Target->Process Dissolves ImpurityA Impurity: Carboxylic Acid (High Polarity/H-Bonding) Remains in MeOH Mother Liquor (or removed via Base Wash) ImpurityA->Process Dissolves ImpurityB Impurity: Tarry Oligomers (Non-polar/High MW) Adsorbed by Charcoal or Insoluble in MeOH ImpurityB->Process Filtered out Process->Target Crystallizes (Lattice Formation) Process->ImpurityA Stays in Solution

Caption: Mechanism of separation. The ester crystallizes due to temperature-dependent solubility, while polar acids remain solvated and tars are physically removed.

Part 4: References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 3, 2026, from [Link]

  • PubChem. (2025). Methyl 8-hydroxyquinoline-2-carboxylate: Physical Properties and Solubility. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Google Patents. (1999). WO1999001442A1 - Triazine derivatives and their use as antibacterial agents (Citing Ethyl 3-hydroxyquinoline-8-carboxylate). Retrieved March 3, 2026, from

Technical Support Center: Solubility & Stability of 3-Hydroxyquinoline Esters in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SOL-3HQ-DMF-001 Subject: Troubleshooting dissolution, aggregation, and stability of 3-hydroxyquinoline esters in N,N-Dimethylformamide.

Executive Summary

Welcome to the technical support interface. You are likely facing a contradiction: 3-hydroxyquinoline esters are theoretically soluble in polar aprotic solvents like DMF due to their dipole moments, yet you are observing cloudiness, precipitation, or "gelling" in your vials.

The Root Cause: This class of molecules presents a "perfect storm" of solubility challenges:

  • High Lattice Energy: The quinoline core exhibits strong

    
    -
    
    
    
    stacking, creating a crystal lattice that resists solvation.
  • Inorganic Contamination: Synthetic byproducts (salts) are insoluble in DMF, mimicking compound insolubility.

  • Chemical Instability: Phenolic esters are highly susceptible to aminolysis caused by impurities in DMF, leading to degradation often mistaken for precipitation.

Part 1: Diagnostic Workflow

Before altering your protocol, determine the nature of the "insolubility" using this logic flow.

SolubilityLogic Start User Observation: Sample not dissolving in DMF Cloudy Is the solution cloudy/turbid immediately upon mixing? Start->Cloudy Filter Action: Syringe Filter (0.45 µm PTFE) Cloudy->Filter Yes ClearBut Is it clear initially, then turns yellow/brown or precipitates? Cloudy->ClearBut No (Particulates visible) AnalyzeSolid Analyze Residue on Filter (Water solubility test) Filter->AnalyzeSolid Salt Diagnosis: Inorganic Salt Contamination (Na2SO4, KCl, etc.) AnalyzeSolid->Salt Residue dissolves in water Compound Diagnosis: True Insolubility / Aggregation AnalyzeSolid->Compound Residue insoluble in water ClearBut->Compound No (Just floating particles) Stability Diagnosis: Chemical Instability (Aminolysis/Hydrolysis) ClearBut->Stability Yes

Figure 1: Decision tree for isolating the root cause of solubility failure.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "False" Insolubility (Inorganic Salts)

Q: My sample looks like a snow globe. Fine white powder persists despite heating. Is my ester insoluble?

A: It is highly probable that your ester is dissolved, but you are seeing inorganic salts (NaCl, K₂CO₃, Na₂SO₄) carried over from the synthesis or workup.

  • The Science: DMF is an organic solvent.[1][2][3] While it dissolves organic molecules well, it is a poor solvent for inorganic salts compared to water. A 98% pure compound containing 2% salt will result in a permanently cloudy solution in DMF.

  • The Fix (Self-Validating Protocol):

    • Vortex the DMF mixture for 2 minutes.

    • Pass 1 mL of the suspension through a 0.45 µm PTFE syringe filter .

    • Validation: Inject the clear filtrate into an HPLC or check via NMR. You will likely find your target concentration is correct.

    • Correction: If confirmed, perform a water wash or liquid-liquid extraction (DCM/Water) on your solid bulk to remove salts before making DMF stock solutions.

Issue 2: Chemical Instability (The "DMF Quality" Trap)

Q: The solution was clear yesterday, but today it has turned yellow/brown or has a new precipitate. Why?

A: You are likely observing Aminolysis , not precipitation. This is the most critical failure mode for 3-hydroxyquinoline esters.

  • The Mechanism: DMF decomposes over time (accelerated by light and moisture) into Dimethylamine (DMA) and Formic Acid [1].

    • DMA is a nucleophilic secondary amine.

    • 3-Hydroxyquinoline esters are phenolic esters, which are excellent leaving groups.

    • Reaction: DMA attacks the ester carbonyl, cleaving your molecule to form an amide and the free 3-hydroxyquinoline (which may precipitate or oxidize to brown quinones).

  • The Fix:

    • NEVER use "squirt bottle" DMF or old bottles for these esters.

    • ALWAYS use Anhydrous DMF (99.8%+, amine-free) from a fresh septum-sealed bottle.

    • Validation: Check the "fishy" smell of your DMF. If it smells like fish, it contains DMA. Discard it.

Issue 3: Aggregation & Crystal Lattice Energy

Q: It's not salt, and the DMF is fresh. It just sits at the bottom. How do I force it into solution?

A: The flat quinoline ring causes strong


-

stacking interactions, leading to a high lattice energy that DMF must overcome [2].
  • The Protocol:

    • Solid Disruption: Do not add solvent to a large chunk of solid. Crush the solid to a fine powder first to increase surface area.

    • Wetting: Add a small amount of DMF (10% of final volume) to create a "slurry" before adding the rest.

    • Energy Input:

      • Sonication:[2] Sonicate at 40 kHz for 5-10 minutes. (Caution: Monitor temperature; do not exceed 40°C to prevent degradation).

      • Heat: Warm gently to 45°C. Do not boil. High heat in DMF promotes hydrolysis.

Part 3: Optimization Data & Cosolvents

If pure DMF fails, use a cosolvent system to disrupt the lattice energy.

Table 1: Recommended Cosolvent Systems for Quinoline Esters

CosolventRatio (DMF:Cosolvent)Mechanism of ActionSuitability
DMSO 1:1 or 100% DMSOHigher dielectric constant (

) vs DMF (

). Better disruption of dipoles.
Best for biological assays.
TFA (Trifluoroacetic Acid) 99:1 (1% TFA)Protonates the quinoline nitrogen (

). Ionic species dissolve instantly.
Excellent for LC-MS/NMR. Toxic for cell assays.
Acetone 1:1Breaks surface tension, helps wetting of hydrophobic crystals.Good for intermediate handling.[1]
Part 4: The "Safe" Dissolution Workflow

Follow this strict order of operations to ensure solubility without degrading your ester.

DissolutionProtocol Step1 1. Pulverize Solid Step2 2. Add DMF (Anhydrous Only) Step1->Step2 Step3 3. Vortex (30 sec) Step2->Step3 Step4 4. Sonicate (5 min, <40°C) Step3->Step4 Step5 5. Check Clarity Step4->Step5 Step6 Success: Filter & Use Step5->Step6 Clear Step7 Failure: Add 5% DMSO or 0.1% Acid Step5->Step7 Cloudy Step7->Step4 Retry

Figure 2: Step-by-step protocol for solubilizing difficult 3-hydroxyquinoline esters.

References
  • Juillard, J. (1977). Dissociation of onium salts in N,N-dimethylformamide. Pure and Applied Chemistry. (Establishes DMF hydrolysis and basicity parameters).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Defines solubility parameters

    
     for nitrogen heterocycles). 
    
  • Bi, Y., et al. (2018). Degradation of DMF by heterocyclic bacteria. Chemosphere. (Details the decomposition of DMF into dimethylamine).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Solubility and reactivity profiles of quinoline derivatives).

Sources

Optimizing reaction temperature for quinoline-8-carboxylate condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-8-Carboxylate Condensation

Topic: Optimizing Reaction Temperature for Quinoline-8-Carboxylate Condensation Ticket ID: Q8C-OPT-2024 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "Peri-Effect" Paradox

Welcome to the technical support hub for Quinoline-8-Carboxylate chemistry. If you are here, you are likely facing a specific dilemma: standard coupling temperatures (0–25°C) result in low conversion due to steric hindrance, while forcing conditions (>120°C) lead to decarboxylation and tarring.

The 8-position of the quinoline ring presents a unique challenge due to the peri-interaction with the C7-proton and, more critically, the electronic repulsion and chelation potential of the N1-lone pair. This guide provides the thermal optimization logic required to navigate this narrow stability window.

Part 1: The Thermal Dashboard (Quick Reference)

Before proceeding to the protocol, consult this thermal risk assessment table.

Temperature RangeReaction StatePrimary RiskRecommended Action
0°C – 20°C Kinetic Trap No reaction.[1] The activated ester cannot overcome the steric barrier at C8.Avoid for final coupling. Use only for initial activation (e.g., acid chloride formation).
40°C – 60°C The Sweet Spot Optimal conversion.[1] Sufficient energy to overcome sterics; insufficient for thermal decarboxylation.[1]Target Range. Maintain for 4–12 hours.
80°C – 110°C Danger Zone Onset of thermal decarboxylation.[1] N1-lone pair may catalyze self-hydrolysis or side reactions.[1]Use only with high-stability coupling agents (e.g., T3P) or in flow chemistry.[1]
>120°C Failure Mode Rapid decarboxylation to quinoline.[1] Polymerization/Tarring.[1]Prohibited unless using microwave flow (residence time <2 min).[1]

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My reaction turns black and I detect unsubstitued quinoline in the LCMS."

Diagnosis: Thermal Decarboxylation.[1] Technical Explanation: Quinoline-8-carboxylic acids are zwitterionic in nature.[1] At high temperatures (>100°C), especially in the presence of metals or Lewis acids, the carboxylate destabilizes. The electron-withdrawing nature of the nitrogen ring facilitates the loss of CO₂, generating a transient carbanion at C8 which protonates to form quinoline. Corrective Protocol:

  • Lower Temperature: Cap the reaction at 60°C.

  • Switch Solvent: Avoid high-boiling polar solvents like DMSO or DMF if heating is required, as they can promote decarboxylation mechanisms.[1] Use 1,2-dichloroethane (DCE) or THF which allow reflux at safer temperatures (84°C and 66°C respectively).

  • Buffer the pH: Ensure the reaction is not too acidic. Protonation of the N1 nitrogen makes the ring highly electron-deficient, accelerating decarboxylation.

Issue 2: "I am using HATU/EDC at room temperature, but starting material persists after 24 hours."

Diagnosis: Steric/Electronic Shielding (The "Orthogonal" Block). Technical Explanation: The carboxylic acid at position 8 is orthogonal to the ring plane due to repulsion from the N1 lone pair. This prevents the "approach vector" required for nucleophilic attack.[1] Standard activators (HATU) form an active ester that is bulky; the amine nucleophile simply cannot reach the carbonyl carbon at 25°C. Corrective Protocol:

  • The "Mixed Anhydride" Method: Switch to Isobutyl chloroformate (IBCF) / N-methylmorpholine (NMM).[1] The mixed anhydride is less bulky than a HATU-OBt adduct.[1]

  • Thermal Ramp: Form the activated species at 0°C for 30 minutes, add the nucleophile, then immediately ramp to 50°C . You need thermal energy to rotate the carboxylate bond out of its energetic minimum to allow attack.

Issue 3: "Yield drops during workup/purification."

Diagnosis: N1-Assisted Hydrolysis.[1] Technical Explanation: The quinoline nitrogen (N1) can act as an intramolecular base/nucleophile. If the product is an ester or active amide, the N1 lone pair can attack the carbonyl (forming a 5-membered cyclic intermediate), which then hydrolyzes rapidly upon exposure to aqueous workup conditions. Corrective Protocol:

  • Quench Cold: Perform the quench at 0°C.

  • Avoid Acidic Workup: Do not wash with 1N HCl. The protonated product is highly susceptible to hydrolysis.[1] Use saturated NH₄Cl or a neutral buffer.[1]

Part 3: Optimized Workflow Logic (Visualized)

The following diagram illustrates the decision matrix for optimizing the temperature based on the specific coupling partner and risk factors.

ReactionLogic Start Input: Quinoline-8-Carboxylic Acid + Nucleophile CheckSterics Nucleophile Sterics? Start->CheckSterics LowSterics Low (Primary Amine/Alcohol) CheckSterics->LowSterics HighSterics High (Sec-Amine/Bulky) CheckSterics->HighSterics MethodA Method A: HATU/DIPEA Temp: 40°C (Constant) LowSterics->MethodA Standard Route MethodB Method B: Acid Chloride (SOCl2) Temp: Reflux -> Evap -> 0°C Addition HighSterics->MethodB Aggressive Route MethodC Method C: T3P (Propylphosphonic Anhydride) Temp: 60-70°C (High Stability) HighSterics->MethodC Safer Alternative Success Target Condensation Product MethodA->Success 4-6 Hours Fail_NoRxn FAILURE: No Conversion (Temp < 25°C) MethodA->Fail_NoRxn If kept at 20°C MethodB->Success Careful Control Fail_Decarb FAILURE: Decarboxylation (Temp > 100°C) MethodB->Fail_Decarb If SOCl2 reflux > 2 hrs MethodC->Success Best for Sterics

Caption: Decision matrix for selecting coupling strategy based on nucleophile sterics and thermal risks.

Part 4: The "Gold Standard" Protocol

Method: T3P-Mediated High-Temp Condensation (The Safest Route).[1] Rationale: T3P (Propylphosphonic anhydride) is a cyclic trimer that acts as a coupling agent.[1] It requires base to activate but is thermally stable.[1] It allows you to heat the reaction to 60–80°C (overcoming sterics) without the explosive decomposition risk of HOBt or the rapid hydrolysis of acid chlorides.

Step-by-Step:

  • Dissolution: In a dry flask, dissolve Quinoline-8-carboxylic acid (1.0 equiv) and the Amine/Alcohol (1.2 equiv) in Ethyl Acetate or 2-MeTHF (Do not use DMF if possible, to simplify workup).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv) at 0°C. Stir for 10 minutes.

    • Note: The solution may turn slight yellow/orange.[1] This is normal.

  • Coupling Agent: Add T3P (50% in EtOAc) (2.0 equiv) dropwise at 0°C.

  • The Critical Ramp:

    • Remove the ice bath.[1]

    • Equip a reflux condenser.[1]

    • Heat the oil bath to 65°C .

  • Monitoring: Monitor by HPLC/UPLC after 2 hours.

    • Checkpoint: If conversion is <50%, increase temp to 75°C (Reflux of EtOAc). Do not exceed 80°C.

  • Workup: Cool to room temperature. Quench with water.[1] Wash organic layer with Sat.[1] NaHCO₃ (2x) and Brine (1x).[1]

Part 5: References & Validation

  • Decarboxylation Mechanisms:

    • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.[2][3]

    • Source: Canadian Journal of Chemistry.[1][2]

    • Relevance: Establishes the baseline instability of heteroaromatic acids (like quinolinic acid) at temperatures >100°C.

    • URL:[Link]

  • Amidation Challenges (Sterics):

    • Title: The Synthesis of Sterically Hindered Amides.[4]

    • Source: CHIMIA.[1][4]

    • Relevance: Validates the need for alternative activation methods (like mixed anhydrides or high-temp stable agents) when dealing with bulky substrates.

    • URL:[Link]

  • Quinoline-8-Carboxamide Synthesis (PARP Inhibitors):

    • Title: Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides.

    • Source: Journal of Medicinal Chemistry (via PubMed).[1]

    • Relevance: Provides precedent for Pd-catalyzed coupling strategies as an alternative to direct condensation if thermal instability is insurmountable.[1]

    • URL:[Link]

  • T3P Reagent Application:

    • Title: Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for the Preparation of Amides and Peptides.

    • Source: Organic Process Research & Development.[1]

    • Relevance: Supports the use of T3P for high-yield amidations where thermal ramping is required to overcome low reactivity.[1]

    • URL:[Link]

Sources

Technical Support Center: Quinoline Esterification & Thionyl Chloride Removal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of heterocyclic esters. Converting a quinolinecarboxylic acid to its corresponding ester via an acyl chloride intermediate using thionyl chloride (


) is a foundational workflow. However, the basicity of the quinoline nitrogen (pKa ~4.9) introduces unique isolation challenges. Unreacted 

and its acidic byproducts (HCl,

) readily protonate the quinoline core, forming intractable hydrochloride salts, promoting thermal degradation, and interfering with downstream nucleophilic quenching[1][2].

This guide provides a self-validating, causality-driven framework for the complete removal of


 prior to esterification.
Part 1: Quantitative Data & Reagent Properties

Successful removal of


 relies on exploiting boiling point differentials and azeotropic interactions. The following table summarizes the key physical properties governing this separation.
CompoundBoiling Point (°C)Density (g/mL)Role in Experimental Workflow
Thionyl Chloride (

)
74.61.64Primary chlorinating reagent[1]
Toluene 110.60.87Co-evaporation solvent (Azeotrope former)[1][3]
Dichloromethane (DCM) 39.61.33Reaction solvent / Organic extraction phase
Sulfur Dioxide (

)
-10.0N/ACorrosive reaction byproduct (Gas)[1]
Hydrogen Chloride (HCl) -85.0N/AAcidic byproduct; forms quinoline salts[1]
Part 2: Standard Operating Procedure (SOP)

Workflow: Azeotropic Co-Evaporation of Thionyl Chloride

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria are met.

Step 1: Primary Distillation (Bulk Removal)

  • Action: Upon completion of the acyl chloride formation, equip the reaction flask with a short-path distillation head. Distill the bulk of the excess

    
     at 40–50 °C under a mild vacuum (e.g., 50–100 torr)[3].
    
  • Causality: Removing the bulk liquid directly from the reaction flask prevents overwhelming the rotary evaporator's cold trap and mitigates the risk of violent bumping.

Step 2: Azeotropic Dilution

  • Action: Cool the flask to room temperature under an inert argon atmosphere. Add anhydrous toluene (approximately 3 to 4 volumes relative to the crude residue).

  • Causality: Toluene acts as a chaser solvent. It forms a low-boiling azeotrope with

    
    , facilitating its vaporization at significantly lower temperatures. This protects the thermally sensitive quinoline acyl chloride from degradation[1][3].
    

Step 3: Rotary Evaporation

  • Action: Transfer the mixture to a rotary evaporator equipped with a liquid nitrogen cold trap and a secondary base trap (e.g., KOH pellets). Evaporate the toluene/

    
     mixture, keeping the water bath strictly below 40 °C[1].
    
  • Causality: Temperatures above 40 °C in the presence of trace

    
     can trigger decomposition into disulfur dichloride (
    
    
    
    ), which polymerizes and turns the product black or dark orange[1]. The base trap is mandatory to neutralize corrosive off-gases and protect the vacuum pump internals[1].

Step 4: Iterative Chasing & Validation

  • Action: Repeat the toluene addition and evaporation process 2 to 3 times[3].

  • Validation: The process is complete when the residue reaches a constant weight and the pungent odor of

    
     is entirely absent. For strict validation, an IR spectrum should show the disappearance of the 
    
    
    
    S=O stretch (~1230 cm⁻¹).

Step 5: Esterification (Quench)

  • Action: Dissolve the purified quinoline acyl chloride in anhydrous DCM. Slowly add the target alcohol (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C.

  • Causality: DIPEA serves a dual purpose: it acts as an acid scavenger for the HCl generated during ester formation, and it prevents the basic quinoline nitrogen from crashing out of solution as an unreactive hydrochloride salt.

Part 3: Process Visualization

Workflow N1 Crude Quinoline Reaction (Acyl Chloride + SOCl2) N2 Short-Path Distillation (Remove bulk SOCl2 at 40°C) N1->N2 N3 Toluene Co-Evaporation (Rotovap < 40°C) N2->N3 N4 Spectroscopic Check (IR/NMR for SOCl2) N3->N4 N4->N3 SOCl2 Present N5 Esterification (Add Alcohol + DIPEA) N4->N5 SOCl2 Removed

Workflow for azeotropic thionyl chloride removal and quinoline esterification.

Part 4: Troubleshooting & FAQs

Q1: My quinoline product is turning dark orange or black during the


 removal. What is happening? 
A:  This is a classic sign of thermal decomposition. Thionyl chloride can decompose at temperatures just above its boiling point to form disulfur dichloride (

), sulfur dioxide, and chlorine, which contribute to the dark coloration[1]. Furthermore, the electron-deficient quinoline acyl chloride is highly reactive. Resolution: Keep your water bath below 40 °C during evaporation[3]. Rely on high vacuum and the toluene azeotrope rather than heat to drive off the solvent.

Q2: Can I just add my alcohol directly to the crude reaction mixture to quench the


 and form the ester simultaneously? 
A:  While this "dirty quench" is sometimes used for simple, highly reactive alcohols (like methanol)[2], it is strongly discouraged for complex or expensive alcohols. Excess 

will react with your alcohol to form alkyl chlorides, consuming your reagent and generating massive amounts of HCl. This HCl will immediately protonate the quinoline nitrogen, forming a thick, insoluble quinoline hydrochloride salt that traps impurities and drastically lowers your yield.

Q3: How do I protect my vacuum pump and rotary evaporator from the corrosive off-gases? A: You must use a dual-trap system. Place a cold trap (liquid nitrogen is recommended) immediately after the rotovap condenser to catch volatile


[1]. Follow this with a base trap (e.g., a drying tube filled with potassium hydroxide pellets) to neutralize any escaping HCl and 

gases before they reach the pump internals[1]. Failure to do so will rapidly rust and destroy the pump.

Q4: I've evaporated the mixture and formed the ester, but NMR shows my quinoline product is still a hydrochloride salt. How do I free-base it safely? A: Quinoline has a pKa of ~4.9. To free-base the ester without causing base-catalyzed hydrolysis of the newly formed ester bond, avoid strong aqueous bases like NaOH. Instead, use a mild, saturated aqueous sodium bicarbonate (


) wash during your organic extraction (e.g., in DCM or Ethyl Acetate)[1]. This will neutralize the salt, allowing the free-base quinoline ester to partition cleanly into the organic layer.
References
  • Title: Convenient syntheses of new quinoline nucleosides bearing amino acid esters Source: ARKAT USA URL: [Link]

  • Title: How i can modify fatty acid in to acyl chloride using thionyl chloride? Source: ResearchGate URL: [Link]

  • Title: Notes - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 3-Hydroxyquinoline Alkylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the alkylation of 3-hydroxyquinoline derivatives. While seemingly straightforward on paper, these reactions often suffer from low yields, complex purification profiles, and poor reproducibility.

The root cause almost always traces back to the ambident nucleophilicity of the quinoline core. This guide synthesizes field-proven methodologies, mechanistic causality, and verified literature protocols to help you achieve high-yielding, regioselective alkylations.

I. Diagnostic Workflow

Before adjusting your reaction parameters, use the following decision tree to diagnose the specific failure mode of your experiment based on your LC-MS or NMR data.

DiagnosticTree Start Low Yield in 3-Hydroxyquinoline Alkylation CheckLCMS Analyze Crude Reaction by LC-MS / NMR Start->CheckLCMS Unreacted High Unreacted Starting Material CheckLCMS->Unreacted Incomplete Conversion Mixture Mixture of Isomers (O- vs N-Alkylation) CheckLCMS->Mixture Poor Regioselectivity Degradation Over-alkylation / Degradation CheckLCMS->Degradation Multiple Byproducts SolvBase Check Base Strength & Solvent Polarity Unreacted->SolvBase HSAB Apply HSAB Theory: Switch to Ag2O / K2CO3 Mixture->HSAB TempStoich Reduce Temp & Control Equivalents Degradation->TempStoich

Caption: Diagnostic flowchart for troubleshooting 3-hydroxyquinoline alkylation issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: "My LC-MS shows a mixture of two products with the exact same mass, and my isolated yield of the target O-alkylated product is <30%."

  • Diagnosis: You are observing poor regioselectivity. The two peaks correspond to the O-alkylated (target) and N-alkylated (byproduct) isomers.

  • Mechanistic Causality: 3-Hydroxyquinoline deprotonates to form a resonance-stabilized anion where the negative charge is delocalized between the oxygen and the nitrogen. If your base or solvent system is too "soft," the reaction will proceed via the nitrogen atom.

  • Solution: Apply Hard-Soft Acid-Base (HSAB) principles. Switch your base to finely powdered K₂CO₃ and add a catalytic amount of Silver(I) Oxide (Ag₂O)[1]. The Ag⁺ ion serves a dual purpose: it acts as a halophilic Lewis acid to assist in leaving group departure, and it transiently coordinates with the nitrogen atom, sterically and electronically shielding it to force the reaction toward the harder oxygen center.

Issue 2: "The starting material remains unreacted even after 24 hours at elevated temperatures (80 °C)."

  • Diagnosis: Incomplete conversion due to insufficient nucleophile activation or poor electrophile reactivity.

  • Mechanistic Causality: If you are using a non-polar solvent (e.g., toluene) or a weak base, the ion pair between the quinoline anion and the metal counterion remains tightly bound, reducing the nucleophilicity of the oxygen.

  • Solution: Switch to a polar aprotic solvent like anhydrous DMF or DMSO. These solvents effectively solvate the metal cation (e.g., K⁺), leaving a "naked" and highly reactive 3-hydroxyquinoline anion. Additionally, ensure your alkylating agent is sufficiently reactive; consider using an alkyl iodide or bromide as demonstrated in complex 3-hydroxyquinoline syntheses[2].

Issue 3: "I am seeing multiple higher-mass peaks indicating over-alkylation or degradation."

  • Diagnosis: Over-alkylation resulting from excess electrophile or excessively harsh thermal conditions.

  • Mechanistic Causality: Highly reactive electrophiles (like benzyl bromides or methyl iodide) can undergo secondary reactions, including double alkylation or ring degradation, if the kinetics are not strictly controlled[3].

  • Solution: Strictly limit the alkylating agent to 1.05 – 1.10 equivalents. Perform the addition dropwise at 0 °C to prevent localized concentration spikes, and avoid heating the reaction above room temperature unless absolutely necessary.

III. Mechanistic Divergence

To successfully manipulate the reaction, you must visualize the competing pathways. The diagram below illustrates how reagent choice dictates the fate of the ambident anion.

Mechanism HQ 3-Hydroxyquinoline (Starting Material) Base Base Deprotonation HQ->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion O_Alk O-Alkylation (Hard Nucleophile Pathway) Target Product Anion->O_Alk Hard Base (K2CO3) Ag+ Additive Polar Aprotic Solvent N_Alk N-Alkylation (Soft Nucleophile Pathway) Undesired Byproduct Anion->N_Alk Soft Base / Protic Solvent Steric Hindrance at O

Caption: Mechanistic divergence of the ambident 3-hydroxyquinoline anion during alkylation.

IV. Quantitative Data: Base & Solvent Matrix

The following table summarizes the expected outcomes based on different base and solvent combinations. Use this to benchmark your current protocol.

Base SystemSolventAdditiveDominant PathwayTypical YieldMechanistic Rationale
NaH (1.2 eq)THFNoneMixed (O/N)40-50%Soft base/solvent combination fails to effectively shield the nitrogen lone pair.
K₂CO₃ (1.5 eq)DMFNoneO-Alkylation60-70%Harder base in polar aprotic solvent favors the harder oxygen nucleophile.
K₂CO₃ (1.5 eq)DMFAg₂O (0.5 eq)Highly O-Alkylation>85% Ag⁺ coordinates to N (steric block) and acts as a halophilic Lewis acid[1].
Cs₂CO₃ (1.5 eq)MeCNNoneN-Alkylation45-55%Large Cs⁺ cation loosely coordinates, allowing N-attack to compete heavily.
V. Standard Operating Procedure (SOP): Regioselective O-Alkylation

Objective: To achieve >85% yield of the O-alkylated product while suppressing N-alkylation and double-alkylation side reactions[3].

Reagents Required:

  • 3-Hydroxyquinoline (1.0 eq, limiting reagent)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and oven-dried (1.5 eq)

  • Silver(I) Oxide (Ag₂O) (0.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or N₂).

  • Deprotonation: Add 3-hydroxyquinoline (1.0 eq) and anhydrous DMF to the flask. Stir until fully dissolved. Add K₂CO₃ (1.5 eq) and Ag₂O (0.5 eq). Stir the suspension at room temperature for 30 minutes.

    • Causality Check: Pre-stirring ensures complete formation of the resonance-stabilized anion before the electrophile is introduced, preventing competitive side reactions with the un-deprotonated species.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 eq) dropwise over 10 minutes.

    • Causality Check: Dropwise addition at low temperature prevents localized concentration spikes of the highly reactive electrophile, mitigating the risk of double alkylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor progress via LC-MS or TLC (typically 3:1 Hexanes:EtOAc).

  • Quench and Workup: Once the starting material is consumed, quench the reaction by adding water (3x reaction volume). Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

VI. References
  • Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities | Source: mdpi.com | URL: 1

  • Title: Total Syntheses of Aurachins A and B | Source: nii.ac.jp | URL: 2

  • Title: Solid-Phase Synthesis of 3-Hydroxy-6-Nitroquinolin-4(1H)-ones with Two Diversity Positions | Source: acs.org | URL: 3

Sources

Preventing decarboxylation during hydrolysis of quinoline esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation of Labile Nitrogen-Heterocycle Esters

Core Directive & Overview

Welcome to the High-Sensitivity Heterocycle Support Module. You are likely here because your standard ester hydrolysis (NaOH/HCl) failed, resulting in the loss of the carboxyl group and the isolation of a bare quinoline ring.

The Problem: Quinoline-2-carboxylic acids (quinaldic acids) and 4-carboxylic acids are electronically predisposed to thermal decarboxylation. The electron-deficient nitrogen atom acts as an electron sink, stabilizing the transition state required to eject CO₂. This is often an inadvertent application of the Hammick Reaction mechanism.

The Solution: To retain the carboxyl group, you must avoid the "Danger Zone"—the specific intersection of heat , acidic pH (which protonates the ring nitrogen), and zwitterionic intermediates .

Diagnostic Decision Matrix

Before selecting a protocol, determine your risk profile using the decision tree below.

DecisionMatrix Start START: Quinoline Ester Hydrolysis Position Is the ester at the 2- or 4-position? Start->Position Substrate Does the substrate contain other acid-sensitive groups? Position->Substrate Yes (High Risk) MethodB RECOMMENDED: Method B LiOH / THF (Low Temp) (Moderate Risk) Position->MethodB No (3-, 5-, 6- pos) Solubility Is the product water soluble? Substrate->Solubility No MethodA RECOMMENDED: Method A Anhydrous TMSOK Cleavage (Zero Decarboxylation Risk) Substrate->MethodA Yes Solubility->MethodA Yes (Hard to extract) Solubility->MethodB No (Extractable) MethodC RECOMMENDED: Method C Acidic Hydrolysis (HCl) (High Risk - Only if necessary)

Figure 1: Decision matrix for selecting the appropriate hydrolysis protocol based on substrate stability and solubility.

The Mechanism: Why Decarboxylation Occurs

Understanding the enemy is the only way to defeat it. The decarboxylation of quinoline-2-carboxylic acids is not random; it is driven by the formation of a stabilized ylide-like intermediate.[1]

The Danger Zone (Acidic Workup): When you acidify the reaction mixture to precipitate the product, you protonate the quinoline nitrogen. This creates a positive charge that pulls electron density from the ring, weakening the C-C bond between the ring and the carboxylate.

DecarboxylationMechanism Ester Quinoline-2-Ester Hydrolysis Hydrolysis (Base or Acid) Ester->Hydrolysis Carboxylate Carboxylate Anion (Stable in Base) Hydrolysis->Carboxylate Acidification Acidic Workup (H+ added) Carboxylate->Acidification Zwitterion Zwitterionic Intermediate (N-Protonated) Acidification->Zwitterion Danger Zone TS Transition State (Cyclic e- flow) Zwitterion->TS Heat Product Decarboxylated Quinoline + CO2 TS->Product -CO2

Figure 2: The mechanistic pathway of thermal decarboxylation triggered by N-protonation during acidic workup.

Troubleshooting & FAQs

Scenario A: "I lost my carboxyl group during workup."

Q: I used NaOH for hydrolysis, which worked fine by TLC. But after acidifying to pH 1 to precipitate the product, the NMR showed only the quinoline ring. What happened?

A: You triggered the decarboxylation during the workup.

  • The Cause: At pH 1, the quinoline nitrogen is fully protonated (

    
    ). If the solution gets even slightly warm during the exothermic addition of acid, the protonated ring facilitates the loss of CO₂.
    
  • The Fix: Do not acidify to pH 1. Adjust the pH only to the Isoelectric Point (pI) of the amino acid (usually pH 3.5–4.5 for these substrates). Use Acetic Acid instead of HCl to avoid local "hot spots" of high acidity.

Scenario B: "My product is water-soluble and I can't extract it."

Q: My quinoline acid is zwitterionic and stays in the aqueous phase. I can't extract it into DCM or EtOAc.

A: This is a common issue with amino acids.

  • The Fix: Switch to Method A (TMSOK) . This method is anhydrous.[2] The product precipitates as the potassium salt directly from the organic solvent (THF or Ether). You can then wash the salt with organic solvents and carefully protonate it in a controlled, minimum-water environment or use it directly in the next step.

Scenario C: "Can I use Krapcho conditions?"

Q: I read that LiCl/DMSO is good for esters. Can I use that?

A: Absolutely NOT.

  • The Reason: Krapcho decarboxylation is literally designed to remove esters/acids. It uses halide ions at high temperatures to attack the methyl group, forming the carboxylate which then decarboxylates. Using Krapcho conditions on a 2-quinoline ester will guarantee decarboxylation.

Validated Protocols

Method A: Anhydrous TMSOK Cleavage (The Gold Standard)

Best for: Highly labile substrates, 2-substituted quinolines, and water-soluble products.

Concept: Potassium trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous hydroxide (actually silanolate) in organic solvents. It cleaves the ester via nucleophilic attack, precipitating the potassium carboxylate.

Reagents:

  • Substrate (1.0 equiv)

  • TMSOK (Potassium trimethylsilanolate) (1.1 – 1.5 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Protocol:

  • Dissolve the ester in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.

  • Add solid TMSOK (1.2 equiv) in one portion at Room Temperature (20–25°C).

  • Observation: The reaction usually precipitates the potassium salt of the acid within 1–4 hours.

  • Monitor by TLC (The spot will stay at the baseline).

  • Workup:

    • Filter the precipitate under an inert atmosphere.

    • Wash the solid cake with dry Et₂O or Pentane to remove the silyl by-product (TMS-OMe).

    • Result: You now have the pure Potassium Quinoline-2-carboxylate.

    • Optional: If the free acid is required, dissolve the salt in minimum cold water and add 1.0 equiv of Acetic Acid at 0°C, then filter immediately.

Method B: Mild LiOH Hydrolysis (Controlled Temp)

Best for: Scalable reactions where strictly anhydrous conditions are difficult.

Concept: Lithium Hydroxide is less aggressive than NaOH. Using a THF/Water mixture keeps the organic substrate soluble, allowing the reaction to proceed at lower temperatures.

Protocol:

  • Dissolve ester in THF:MeOH:Water (3:1:1 ratio).

  • Cool the solution to 0°C (Ice bath).

  • Add LiOH[3]·H₂O (1.5 equiv).

  • Stir at 0°C. Do not heat. Allow to warm to RT only if conversion is <10% after 2 hours.

  • Workup (Critical):

    • Evaporate THF/MeOH under reduced pressure at <30°C .

    • Dilute the remaining aqueous residue with water.

    • Wash with EtOAc (to remove unreacted ester).

    • Acidification: Cool the aqueous layer to 0°C. Add 1M Citric Acid or Acetic Acid dropwise until pH reaches ~4-5. Do not use conc. HCl.

    • Extract immediately with EtOAc or DCM/iPrOH (3:1).

Comparison of Methods
FeatureMethod A (TMSOK)Method B (LiOH)Method C (HCl Reflux)
Decarboxylation Risk Zero (Anhydrous)Low (If temp controlled)Severe
Temperature 25°C0°C - 25°C>80°C
Solvent System THF (Anhydrous)THF/MeOH/WaterWater/HCl
Product Form Potassium Salt (Solid)Free AcidDecarboxylated Product
Suitability Labile 2-QuinolinesGeneral SubstratesStable 3-Quinolines only

References

  • Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2 and HO-." Tetrahedron Letters, 1984 , 25(51), 5831-5834.

    • Foundational paper establishing TMSOK as a mild, anhydrous ester cleavage reagent.
  • Dyson, P.; Hammick, D. L. "Experiments on the mechanism of decarboxylation.[4] Part I. Decomposition of quinaldinic and isoquinaldinic acids."[4] Journal of the Chemical Society, 1937 , 1724.[4]

    • The definitive mechanistic study on why quinaldic acids decarboxyl
  • Brown, B. R.; Hammick, D. L. "The mechanism of decarboxylation. Part III." Journal of the Chemical Society, 1949 , 173.[5]

    • Further evidence of the zwitterionic/anionic intermediates in heterocyclic decarboxyl
  • Lovrić, M.; Cepanec, I.; Litvić, M. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta, 2007 , 80(1), 109-115.

    • Detailed review of TMSOK applications for sensitive substr

Sources

Technical Support Center: Isolation and Purification of Methyl 3-Hydroxyquinoline-8-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of methyl 3-hydroxyquinoline-8-carboxylate—whether via esterification of the corresponding acid or direct cyclization—frequently yields a complex crude mixture. Researchers typically encounter three major side products that complicate isolation:

  • Unreacted Starting Material: 3-hydroxyquinoline-8-carboxylic acid (due to incomplete esterification or hydrolysis).

  • Over-Alkylation Product: Methyl 3-methoxyquinoline-8-carboxylate (due to O-methylation of the phenolic hydroxyl).

  • Decarboxylation Product: 3-hydroxyquinoline (due to thermal degradation).

This guide provides a causality-driven troubleshooting framework to isolate the target ester by exploiting the distinct acid-base properties of the quinoline nitrogen, the carboxylic acid, and the phenolic hydroxyl group.

Section 1: Physicochemical Properties & Partitioning Data

To design a self-validating separation protocol, we must first analyze the pKa values of the functional groups involved. Understanding these values allows us to manipulate the ionization state of each molecule for precise liquid-liquid extraction.

CompoundFunctional GrouppKa ValuePartitioning Behavior
8-Quinolinecarboxylic acid (Model for acid impurity)Carboxylic Acid (-COOH)1.82Deprotonates at pH > 3.5; highly water-soluble as a carboxylate salt.
3-Hydroxyquinoline (Model for phenol/nitrogen)Phenolic Hydroxyl (-OH)8.08Deprotonates at pH > 10.0; moves to aqueous phase as a phenolate.
3-Hydroxyquinoline Quinoline Nitrogen (=N-)~4.30Protonates at pH < 2.5; moves to aqueous phase as a quinolinium salt.
Methyl 3-hydroxyquinoline-8-carboxylate (Target)Phenolic Hydroxyl (-OH)~8.10Amphoteric; remains neutral and organic-soluble between pH 6.0 and 8.5.
Methyl 3-methoxyquinoline-8-carboxylate N/A (Fully capped)N/A (Neutral)Highly lipophilic; remains in the organic phase across all basic pH ranges.

Data supported by the IUPAC Digitized pKa Dataset and quantum chemical analyses[1][2][3][4].

Section 2: Troubleshooting FAQs

Q1: How do I remove the unreacted 3-hydroxyquinoline-8-carboxylic acid without losing my target ester to the aqueous phase? A1: Use a precisely buffered wash at pH 6.5 rather than a standard saturated sodium bicarbonate wash. Causality: The carboxylic acid impurity has a highly acidic pKa of 1.82[1]. At pH 6.5, it is >99.9% deprotonated and partitions entirely into the aqueous phase. Conversely, the target ester's phenolic -OH has a pKa of ~8.08[4]. At pH 6.5, it remains >95% protonated (neutral) and stays safely in the organic phase. Using a stronger base like saturated NaHCO3 (pH ~8.3) risks partially deprotonating the target ester, leading to significant yield loss.

Q2: My reaction over-methylated, yielding methyl 3-methoxyquinoline-8-carboxylate. How do I separate it? A2: Perform a strong base extraction at pH 12.0. Causality: The target ester contains a free phenolic hydroxyl group. At pH 12.0, this group is fully deprotonated, converting the target into a water-soluble phenolate. The over-methylated impurity lacks an acidic proton and remains completely in the organic phase. After separating the layers, the target is recovered by neutralizing the aqueous phase.

Q3: Thermal decarboxylation occurred, leaving 3-hydroxyquinoline. Can I separate this via extraction? A3: No, liquid-liquid extraction is ineffective here. Causality: Both the target ester and 3-hydroxyquinoline possess the same phenolic -OH (pKa ~8.1) and quinoline nitrogen (pKa ~4.3)[4]. They will co-extract under all pH conditions. You must use Normal-Phase Flash Chromatography. The presence of the methyl ester group on the target significantly alters its dipole moment and hydrogen-bonding network, allowing baseline separation on silica gel.

Section 3: Step-by-Step Methodologies

Protocol A: pH-Gradient Liquid-Liquid Extraction Workflow

Objective: Isolate the target ester from carboxylic acid and O-methylated impurities. Self-Validation Check: TLC of the organic phase after Step 2 should show the complete disappearance of the baseline acid spot.

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Buffer Wash (pH 6.5): Wash the organic layer with an equal volume of 0.5 M Sodium Phosphate buffer (adjusted to pH 6.5).

    • Mechanism: Selectively extracts the unreacted 3-hydroxyquinoline-8-carboxylic acid into the aqueous layer.

    • Action: Discard the aqueous layer. Retain the organic layer.

  • Strong Base Extraction (pH 12.0): Extract the organic layer with 0.1 M NaOH (pH ~12.0) in two equal portions.

    • Mechanism: Deprotonates the target ester and 3-hydroxyquinoline, moving them to the aqueous phase. Methyl 3-methoxyquinoline-8-carboxylate remains in the EtOAc.

    • Action: Retain the aqueous layer. Discard the organic layer.

  • Neutralization & Recovery: Carefully adjust the retained aqueous layer to pH 6.5 using 1.0 M HCl. Monitor continuously with a calibrated pH meter.

    • Mechanism: Reprotonates the target ester, causing it to precipitate or become highly organic-soluble.

  • Final Extraction: Extract the neutralized aqueous layer with fresh EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Normal-Phase Flash Chromatography

Objective: Separate the target ester from the decarboxylated 3-hydroxyquinoline impurity.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using a Hexane/EtOAc (80:20, v/v) solvent system.

  • Loading: Dry-load the concentrated product from Protocol A onto a small amount of silica gel and apply it to the top of the column.

  • Elution Gradient:

    • Run 2 column volumes (CV) of Hexane/EtOAc (80:20).

    • Gradually increase polarity to Hexane/EtOAc (60:40) over 3 CVs.

    • Causality: The target ester (methyl 3-hydroxyquinoline-8-carboxylate) elutes first due to intramolecular hydrogen bonding between the -OH and the ester carbonyl, which reduces its interaction with the silica stationary phase. The 3-hydroxyquinoline impurity lacks this ester group, interacts more strongly with the silica, and elutes later.

  • Fraction Analysis: Analyze fractions via TLC (UV 254 nm). Combine fractions containing the pure target and evaporate the solvent.

Section 4: Visualization

G Crude Crude Mixture (Target, Acid, Methoxy, Decarboxylated) Buffer_Wash Wash with Phosphate Buffer (pH 6.5) Crude->Buffer_Wash Aq1 Aqueous Phase (3-OH-quinoline-8-carboxylic acid) Buffer_Wash->Aq1 Deprotonated COOH Org1 Organic Phase (Target, Methoxy, Decarboxylated) Buffer_Wash->Org1 Neutral/Phenolic species NaOH_Ext Extract with 0.1 M NaOH (pH 12.0) Org1->NaOH_Ext Org2 Organic Phase (Methyl 3-methoxyquinoline-8-carboxylate) NaOH_Ext->Org2 Neutral species Aq2 Aqueous Phase (Target, 3-hydroxyquinoline) NaOH_Ext->Aq2 Deprotonated OH Acidify Adjust to pH 6.5 with HCl Extract with EtOAc Aq2->Acidify Org3 Organic Phase (Target & 3-hydroxyquinoline) Acidify->Org3 Reprotonated OH Silica Silica Gel Chromatography (Hexane/EtOAc) Org3->Silica Pure Pure Methyl 3-hydroxyquinoline-8-carboxylate Silica->Pure Elution

pH-gradient extraction and chromatography workflow for isolating the target ester.

Section 5: References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11376, 3-Hydroxyquinoline." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66582, 8-Quinolinecarboxylic acid." PubChem, [Link]

  • Palli, B. "Quantum Chemical Analysis of the pKa's of Alcohols and a Cellular Automata Model." Wright State University, CORE Scholar, 2011. [Link]

Sources

Technical Support Center: Stability & Storage of 3-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Instability Mechanism

To effectively prevent degradation, you must understand why 3-hydroxyquinoline (3-HQ) and its derivatives (such as 3-hydroxykynurenine) are unstable.

These compounds are electron-rich heteroaromatics . The hydroxyl group at position 3 acts as an electron donor, making the ring system highly susceptible to electrophilic attack by oxygen. Unlike simple phenols, the presence of the adjacent nitrogen atom facilitates a specific auto-oxidation pathway known as Quinone-Imine Formation .

The "Vicious Cycle" of Auto-Oxidation

When 3-HQ derivatives are exposed to air (specifically


) and neutral/basic pH, they undergo a radical-mediated transformation. This is not a passive degradation; it is a catalytic cycle that generates Reactive Oxygen Species (ROS), which further accelerate the destruction of your sample.

Key Reaction:



The quinone imine intermediates are highly reactive electrophiles. They rapidly polymerize to form brown/black pigments (similar to melanin or xanthommatin formation in biological systems) or react with nucleophiles in your buffer (e.g., thiols, amines).

Visualization: The Oxidation Pathway

The following diagram illustrates the cascade from a stable monomer to an oxidized dimer/polymer.

OxidationPathway HQ 3-Hydroxyquinoline (Reduced Form) Radical Semiquinone Radical HQ->Radical -e-, -H+ (Auto-oxidation) ROS H2O2 / Superoxide HQ->ROS Generates QI Quinone Imine (Reactive Electrophile) Radical->QI -e- Dimer Dimer/Polymer (Brown Precipitate) QI->Dimer Polymerization ROS->Radical Accelerates

Caption: Figure 1. The auto-oxidation cascade of 3-hydroxyquinoline. Note the generation of ROS, which feeds back into the cycle, accelerating degradation.

Troubleshooting Guide: Symptom-Based Solutions

Use this section to diagnose issues with your current stock.

Symptom A: Solution turned yellow/brown or black.

Diagnosis: Advanced Oxidation. The color shift is due to the formation of diazo-dimers or quinone-imines (e.g., Xanthommatin-like structures).

  • Immediate Action: Discard the solution. These oxidation products are often cytotoxic and will interfere with absorbance/fluorescence assays.

  • Root Cause: Exposure to air (

    
    ) or basic pH during storage.
    
  • Prevention: See Protocol A (Inert Handling) below.

Symptom B: Loss of potency in biological assays.

Diagnosis: Hydrogen Peroxide Contamination.[1] Even if the color hasn't changed significantly, the auto-oxidation process generates


 (hydrogen peroxide).
  • Mechanism: The 3-HQ molecule acts as a pseudo-catalyst, transferring electrons to oxygen.

  • Impact: If you are testing cells, the observed toxicity might be due to the generated peroxide, not your drug candidate.

  • Verification: Test your stock solution with a simple peroxide test strip.

Symptom C: Precipitation upon thawing.

Diagnosis: Solubility/pH Mismatch. 3-HQ is amphoteric. It is soluble in acid (protonated amine) and base (deprotonated hydroxyl), but least soluble at its isoelectric point (near neutral pH).

  • Risk: Re-dissolving a precipitate by adding base (NaOH) is dangerous; it will immediately trigger the oxidation cascade described in Fig 1.

  • Solution: Re-dissolve using an acidic organic cosolvent (e.g., acidified DMSO).

Best Practice Protocols

Protocol A: The "Acid-Lock" Reconstitution

Why this works: Acidic conditions protonate the nitrogen and prevent the deprotonation of the hydroxyl group. This "locks" the molecule in a state that is thermodynamically resistant to forming the quinone imine.

Materials:

  • Anhydrous DMSO

  • 1 M HCl[1]

  • Argon or Nitrogen gas line[2]

Step-by-Step:

  • Solvent Prep: Create a "Stabilized DMSO" solution by adding 1% (v/v) of 1 M HCl to your anhydrous DMSO.

  • Degassing: Bubble Argon through this solvent for 5 minutes to displace dissolved oxygen.

  • Dissolution: Add the solid 3-HQ derivative to the Stabilized DMSO. Vortex until dissolved.[2]

  • Aliquot: Immediately aliquot into amber glass vials (plastic allows gas permeability).

  • Storage: Store at -80°C.

Protocol B: Inert Handling (The "Schlenk" Standard)

If you cannot use acid (e.g., for specific assay reasons), you must strictly exclude oxygen.

  • Weighing: Weigh solid powder quickly; minimize exposure to light.

  • Headspace: Flush the vial headspace with Nitrogen/Argon immediately after opening.

  • Sealing: Use Parafilm® or, preferably, screw caps with PTFE/Silicone septa to ensure an airtight seal.

Stability Data & Solvent Compatibility

The following table summarizes the stability of 3-HQ derivatives in various environments.

Solvent SystemStability RatingMechanism of FailureRecommended?
Water (Neutral pH) 🔴 Poor Auto-oxidation + Low SolubilityNO
Water (Basic pH > 8) Critical Rapid Quinone FormationNEVER
0.1 M HCl (Aq) 🟢 Good Protonation blocks oxidationYES (Short term)
DMSO (Anhydrous) 🟡 Moderate Hygroscopic nature introduces

YES (If frozen)
Acidified DMSO 🟢 Excellent Synergistic stabilityYES (Long term)
Decision Tree: Storage Workflow

Follow this logic flow to determine the optimal storage for your specific experiment.

StorageDecision Start Start: 3-HQ Sample Form Solid or Solution? Start->Form Solid Solid State Form->Solid Powder Solution Solution Form->Solution Liquid SolidAction Store at -20°C Desiccator Amber Vial Solid->SolidAction SolventCheck Can you use Acidic DMSO? Solution->SolventCheck YesAcid Dissolve in DMSO + 1% HCl Store -80°C SolventCheck->YesAcid Yes NoAcid Degas Solvent (Ar/N2) Use immediately Do NOT store >24h SolventCheck->NoAcid No (Physiological pH required)

Caption: Figure 2. Decision tree for selecting storage conditions based on physical state and experimental constraints.

Frequently Asked Questions (FAQs)

Q: Can I use antioxidants like Ascorbic Acid (Vitamin C) to stabilize my solution? A: Proceed with caution. While ascorbic acid is an antioxidant, in the presence of trace metals (often found in buffers), it can actually drive "Fenton Chemistry," cycling iron/copper and generating more hydroxyl radicals. For 3-HQ, Sodium Metabisulfite is often a safer preservative choice if an additive is absolutely necessary.

Q: My compound has a "salt" form (e.g., HCl salt). Is this more stable? A: Yes. The hydrochloride salt form is significantly more stable in the solid state because the nitrogen is already protonated, reducing the electron density of the ring and raising the oxidation potential. Always purchase the salt form if available.

Q: I need to use the compound in cell culture (pH 7.4). How do I handle the transition from Acidic DMSO? A: Prepare your stock in Acidic DMSO (Protocol A). Dilute this stock into your culture media immediately before addition to the cells. The high dilution factor (usually 1:1000) will neutralize the trace acid, but the compound will only be at neutral pH (and vulnerable) for seconds before reaching the target.

References

  • Goldstein, L. E., et al. (2000).[3] 3-Hydroxykynurenine and 3-hydroxyanthranilic acid generate hydrogen peroxide and promote metal-dependent protein oxidation. Biochemistry.

  • Vázquez, S., et al. (2000). Characterisation of the major autoxidation products of 3-hydroxykynurenine under physiological conditions. Biochemical Journal.

  • BenchChem Technical Support. (2025). Stability of Quinoline Compounds in Aqueous Solutions.

  • Eastman, J.W., et al. (1988). The auto-oxidation of 3-hydroxyanthranilic acid. Free Radical Biology and Medicine.

Sources

Validation & Comparative

Comprehensive HPLC Method Guide for Purity Detection of Methyl 3-Hydroxyquinoline-8-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Methyl 3-hydroxyquinoline-8-carboxylate is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including PPAR-gamma modulators, antibacterial agents, and novel antiviral compounds [1]. Because impurities generated during early synthetic steps—such as unreacted precursors, oxidation byproducts, and positional isomers—can propagate and severely impact the pharmacological efficacy and safety profile of the final API, establishing a rigorous, high-resolution purity detection method is a critical regulatory requirement.

This guide provides an authoritative comparison of analytical modalities for determining the purity of methyl 3-hydroxyquinoline-8-carboxylate, culminating in a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to overcome the specific structural challenges of quinoline derivatives [4].

Structural Challenges & Causality in Method Design

Analyzing methyl 3-hydroxyquinoline-8-carboxylate presents distinct chromatographic challenges driven by its structural moieties. Understanding the causality behind these challenges is essential for rational method development:

  • The Quinoline Nitrogen (pKa ~4.28) : At neutral pH, the basic nitrogen atom is partially ionized. This leads to severe peak tailing and retention time variability due to secondary ion-exchange interactions with unreacted, acidic silanol groups on standard silica-based stationary phases [2].

  • The Phenolic Hydroxyl Group (pKa ~8.08) : The hydroxyl group at the C3 position is capable of strong hydrogen bonding and can undergo partial ionization at alkaline pH, leading to peak splitting [2].

  • Positional Isomers : Synthesis often yields closely related impurities (e.g., 5-hydroxy or 7-hydroxy isomers) [3]. Because these isomers possess nearly identical hydrophobicities, standard C18 columns relying purely on dispersive forces often fail to achieve baseline resolution.

Chromatographic Solutions

To counteract these issues, the method must employ an acidic mobile phase (pH ~2.0) using an ion-pairing agent like Trifluoroacetic Acid (TFA) . At this pH, the phenolic hydroxyl remains fully neutral, while the quinoline nitrogen is fully protonated. The trifluoroacetate anion pairs with the protonated nitrogen, effectively masking it from residual silanols and yielding sharp, symmetrical peaks [4]. Furthermore, utilizing a Phenyl-Hexyl stationary phase introduces orthogonal


 interactions that amplify subtle electronic differences between positional isomers, ensuring superior selectivity [5].

Structural_Challenges Molecule Methyl 3-Hydroxyquinoline-8-Carboxylate N_Atom Quinoline Nitrogen (pKa ~4.3) Molecule->N_Atom OH_Grp Phenolic Hydroxyl (pKa ~8.1) Molecule->OH_Grp Isomers Positional Isomers (e.g., 5-OH, 7-OH) Molecule->Isomers Prob1 Silanol Interaction (Peak Tailing) N_Atom->Prob1 Prob2 Ionization Variability (RT Shift) OH_Grp->Prob2 Prob3 Co-elution Risk Isomers->Prob3 Sol1 Use 0.1% TFA (Ion-pairing & pH 2.0) Prob1->Sol1 Prob2->Sol1 Sol2 Phenyl-Hexyl Column (π-π interactions) Prob3->Sol2

Caption: Structural challenges of methyl 3-hydroxyquinoline-8-carboxylate and corresponding HPLC solutions.

Modality Comparison: HPLC vs. Alternatives

While various analytical techniques exist, their suitability for quinoline-carboxylate derivatives varies significantly. The table below objectively compares the performance of alternative modalities against the proposed RP-HPLC method.

Analytical ModalityResolution (Isomers)Sensitivity (LOD)Suitability & Limitations
RP-HPLC (Gradient) Excellent < 0.05% Area Preferred Method. High reproducibility; resolves complex isomeric mixtures using

selectivity.
UPLC (Ultra-Performance) Excellent< 0.01% AreaAlternative. Faster run times and lower solvent use, but requires specialized sub-2 µm columns and high-pressure systems.
GC-FID / GC-MS Moderate~ 0.1% AreaNot Recommended. High risk of thermal degradation. The free hydroxyl group requires pre-column derivatization (e.g., silylation) to prevent severe tailing.
TLC (Thin Layer) Poor~ 1.0% AreaIn-Process Only. Semi-quantitative; incapable of resolving closely related positional isomers.

Optimized HPLC Methodology (Self-Validating Protocol)

The following step-by-step protocol outlines a robust, self-validating RP-HPLC method specifically optimized for methyl 3-hydroxyquinoline-8-carboxylate.

Reagents & Equipment
  • HPLC System : Equipped with a quaternary/binary gradient pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Column : Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge Phenyl or equivalent).

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B : LC-MS grade Acetonitrile (ACN).

  • Diluent : Methanol : Water (50:50, v/v).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Stabilizes mass transfer and reduces backpressure)
Injection Volume 10 µL
Detection Wavelength 254 nm (Primary) and 280 nm (Secondary confirmation)
Run Time 28 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Isocratic hold to focus polar impurities
15.04060Linear gradient to elute the main API
20.01090Strong flush to remove highly hydrophobic byproducts
22.01090Isocratic flush
22.18515Return to initial conditions
28.08515Column re-equilibration
Sample Preparation & System Suitability Testing (SST)
  • Standard Preparation : Accurately weigh 10 mg of methyl 3-hydroxyquinoline-8-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 100 µg/mL).

  • Sample Preparation : Prepare the test sample identically to the standard.

  • SST Criteria : A self-validating protocol requires the system to pass strict criteria before sample analysis:

    • Tailing Factor (

      
      ) : 
      
      
      
      for the main peak (ensures TFA is effectively masking silanols).
    • Theoretical Plates (

      
      ) : 
      
      
      
      (ensures column efficiency).
    • Injection Precision : %RSD

      
       for 5 replicate injections of the standard.
      
    • Resolution (

      
      ) : 
      
      
      
      between the main peak and the closest eluting known isomer.

Expected Chromatographic Performance

When executed correctly, the method yields the following validated performance metrics for methyl 3-hydroxyquinoline-8-carboxylate:

Performance MetricExpected ResultCausality / Significance
Retention Time (RT) ~ 12.5 minutesOptimal retention factor (

) allowing separation from void volume interferences.
Limit of Detection (LOD) 0.05 µg/mLHigh sensitivity achieved via strong UV chromophore at 254 nm.
Linearity Range 0.1 µg/mL to 150 µg/mL

, ensuring accurate quantification of trace impurities and main peak.
Peak Symmetry 1.05 - 1.15Confirms successful suppression of secondary nitrogen-silanol interactions.

Method Validation Workflow

HPLC_Workflow Start Method Initiation Methyl 3-Hydroxyquinoline-8-Carboxylate ColSel Column Selection (Phenyl-Hexyl for π-π selectivity) Start->ColSel MobPhase Mobile Phase Optimization (0.1% TFA to control pH/tailing) ColSel->MobPhase GradOpt Gradient Optimization (Separate Isomeric Impurities) MobPhase->GradOpt Val ICH Validation Phase GradOpt->Val Spec Specificity & Selectivity Val->Spec Lin Linearity (LOQ to 120%) Val->Lin Acc Accuracy & Precision Val->Acc Final Validated HPLC Protocol Ready for QC Release Spec->Final Lin->Final Acc->Final

Caption: Logical workflow for the ICH-compliant validation of the HPLC analytical method.

References

  • 3-Hydroxyquinoline | C9H7NO | CID 11376. PubChem - NIH. Available at: [Link]

  • 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582. PubChem - NIH. Available at: [Link]

  • Structure–Activity Relationships and Discovery of quinoline-3-carboxylic Acid. ACS Publications. Available at:[Link]

  • Preparation of 1,2-Disubstituted-3-hydroxy-4(1H)-quinolinones and the Influence of Substitution on the Course of Cyclization. ResearchGate. Available at: [Link]

Technical Guide: Comparative Photophysics of 3-Hydroxy vs. 8-Hydroxy Quinoline Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the ester derivatives of 3-hydroxyquinoline (3-HQ) and 8-hydroxyquinoline (8-HQ) . While these molecules are structural isomers, their photophysical behaviors diverge radically due to the position of the oxygen atom relative to the ring nitrogen.

  • 8-HQ Esters: Function as "caged" chelators. The ester bond blocks the peri-position hydroxyl group, preventing the excited-state intramolecular proton transfer (ESIPT) and metal chelation. They exhibit a distinct bathochromic (red) shift and fluorescence "turn-on" upon hydrolysis.

  • 3-HQ Esters: Function primarily as metabolic precursors or negative controls. Lacking the chelation geometry, their spectral shifts upon hydrolysis are governed purely by electronic conjugation changes (mesomeric effects) without the dramatic chelation-induced optical properties of the 8-isomer.

Structural & Electronic Basis of Spectral Differences

The core differentiator is the Chelation Ring Potential .

The 8-Hydroxyquinoline System (The "Caged" Chelator)

In free 8-HQ, the hydroxyl proton forms an intramolecular hydrogen bond with the ring nitrogen.[1] Upon excitation, this allows for Excited State Intramolecular Proton Transfer (ESIPT) , leading to a tautomeric equilibrium that significantly affects the absorption and emission spectra.

  • Esterification Effect: Acylation (e.g., 8-acetoxyquinoline) locks the oxygen, preventing H-bonding and ESIPT. This forces the molecule into a specific electronic state that absorbs at shorter wavelengths (UV region) and typically quenches fluorescence.

The 3-Hydroxyquinoline System (The Control Isomer)

In 3-HQ, the hydroxyl group is distal to the nitrogen. No intramolecular five-membered chelate ring can form.

  • Esterification Effect: Acylation acts simply as an electron-withdrawing modification. It reduces the electron density donated by the oxygen lone pair into the quinoline

    
    -system, causing a hypsochromic (blue) shift relative to the free 3-HQ, but without the complex proton-transfer dynamics of the 8-isomer.
    
Mechanistic Diagram

The following diagram illustrates the structural logic governing the spectral properties of these two isomers.

G cluster_0 8-HQ System (Peri-substituted) cluster_1 3-HQ System (Meta-like) Ester8 8-HQ Ester (Caged Form) No H-Bond Free8 Free 8-HQ (Chelator) Intramolecular H-Bond Ester8->Free8 Hydrolysis (Esterase/pH) Ester3 3-HQ Ester (Control) No Chelation Ester8->Ester3 Isomers Metal8 Metal Complex (Alq3) Rigid Chelation High Fluorescence Free8->Metal8 + Metal Ion (Zn2+, Al3+) Free3 Free 3-HQ (Alcohol) Solvent H-Bond Only Ester3->Free3 Hydrolysis

Figure 1: Mechanistic pathway showing the unique chelation capability of the 8-HQ system compared to the linear hydrolysis of the 3-HQ system.

Comparative Spectral Data

The following data summarizes the characteristic UV-Vis transitions. Note that exact maxima (


) depend on solvent polarity (solvatochromism) and the specific ester chain (acetate, benzoate, etc.).
Table 1: Characteristic Absorption Bands (in Acetonitrile/Methanol)
Feature8-HQ Ester (e.g., 8-Acetoxyquinoline)3-HQ Ester (e.g., 3-Acetoxyquinoline)
Primary

(Ester)
~230 nm, ~290–300 nm ~235 nm, ~285–295 nm
Electronic Transition

(pyridine ring dominant)

(quinoline core)
Hydrolysis Product (

)
~245 nm, ~310–320 nm (Neutral)>360 nm (Anion/Metal Complex)~325–335 nm (Neutral)Red shift is less dramatic than 8-HQ
Fluorescence (Ester) Non-fluorescent / WeakWeak / Solvent dependent
Fluorescence (Product) Strong (if metal present, e.g.,

nm)
Moderate (Solvent dependent, no metal enhancement)
Key Identifier Appearance of >350 nm band upon hydrolysisShift from ~290 to ~330 nm (No deep visible band)

Key Insight: The diagnostic "signature" of 8-HQ ester hydrolysis is the emergence of a broad band above 320 nm (extending into the visible yellow region if concentration is high or pH is basic), which is absent in the ester form. 3-HQ esters show a simpler bathochromic shift upon hydrolysis.

Experimental Protocol: Hydrolysis Kinetics Assay

This protocol describes how to use UV-Vis spectroscopy to measure the stability or enzymatic cleavage of these esters. This is a self-validating protocol using the 3-HQ ester as a negative control for chelation effects.

Reagents & Setup
  • Buffer: PBS (pH 7.[2]4) or Tris-HCl (pH 8.0).

  • Solvent: Acetonitrile (ACN) for stock solutions (keep final ACN < 1% in cuvette).

  • Stock Concentration: 10 mM ester in ACN.

  • Blank: Buffer + 1% ACN (no compound).

Step-by-Step Methodology
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (deuterium/tungsten lamps) for 20 minutes. Run a baseline correction using the Blank solution from 200 nm to 500 nm.

  • Sample Preparation:

    • Add 2.97 mL of Buffer to the cuvette.

    • Inject 30 µL of Stock Solution (Final conc: 100 µM).

    • Mix immediately by inversion (do not introduce bubbles).

  • T0 Scan: Immediately scan the spectrum (200–500 nm). Record the absorbance at

    
     of the ester (~290 nm).
    
  • Initiation (Optional): If testing enzymatic hydrolysis, add Esterase (e.g., PLE) at this step. If testing chemical stability, simply proceed.

  • Kinetic Monitoring:

    • For 8-HQ Ester: Monitor Absorbance at 330 nm or 360 nm (Product formation).

    • For 3-HQ Ester: Monitor Absorbance at 330 nm (Product formation) and 290 nm (Substrate loss).

    • Interval: Scan every 2 minutes for 60 minutes.

  • Isosbestic Point Validation: Overlay the scans.

    • Valid: Sharp isosbestic points indicate a clean A

      
       B conversion without side reactions.
      
    • Invalid: Drifting isosbestic points suggest degradation or precipitation.

Workflow Diagram

Protocol Start Start: Prepare 10mM Stock (in ACN) Dilute Dilute to 100µM in Buffer (Cuvette) Start->Dilute ScanT0 Scan T0 (200-500nm) Identify Ester Peak (~290nm) Dilute->ScanT0 Trigger Add Trigger (Enzyme / pH Change) ScanT0->Trigger Monitor8 8-HQ Path: Monitor Rise at >350nm (Anionic/Chelated Form) Trigger->Monitor8 If 8-HQ Ester Monitor3 3-HQ Path: Monitor Shift to ~330nm (Phenolic Form) Trigger->Monitor3 If 3-HQ Ester Data Plot A(t) vs Time Calculate k_obs Monitor8->Data Monitor3->Data

Figure 2: Experimental workflow for comparative kinetic monitoring of quinoline ester hydrolysis.

Applications & Strategic Selection

8-HQ Esters: The "Pro-Chelator" Strategy

Researchers use 8-HQ esters (like 8-acetoxyquinoline or 8-benzoyloxyquinoline) to deliver the chelator into cells in an inactive form.

  • Mechanism: The ester is lipophilic and membrane-permeable. Once inside, intracellular esterases cleave the ester, releasing 8-HQ.

  • Readout: The released 8-HQ binds intracellular metal pools (Zn, Cu, Fe), resulting in a "turn-on" fluorescence signal or cytotoxicity via metallo-enzyme inhibition.

3-HQ Esters: The Negative Control

When observing a biological effect with an 8-HQ ester, it is critical to prove the effect is due to chelation and not just the production of a phenol or acetate.

  • Usage: 3-HQ esters are used as negative controls. They hydrolyze at similar rates and release similar acetate byproducts, but the resulting 3-HQ cannot chelate metals.

  • Interpretation: If the 8-HQ ester kills cancer cells but the 3-HQ ester does not, the mechanism is confirmed as metal-dependent.

References

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749.

  • Bardez, E., et al. (1997). Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A, 101(42), 7786-7793.

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).

  • Prachayasittikul, V., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and its derivatives.[1][3] EXCLI Journal, 12, 1159-1173.

  • BenchChem. (2025).[4] A Comparative Guide: Cross-Validation of 8-Hydroxyquinoline Assays. BenchChem Technical Guides.

Sources

Methyl 3-hydroxyquinoline-8-carboxylate vs ethyl ester reactivity comparison

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry and transition-metal coordination, the 3-hydroxyquinoline-8-carboxylate system presents unique synthetic challenges. During multi-step drug development campaigns, the choice of the C8-ester protecting group—specifically methyl versus ethyl—profoundly impacts downstream transformations such as saponification and amidation.

This guide provides an objective, data-driven comparison of the reactivity profiles of methyl and ethyl 3-hydroxyquinoline-8-carboxylates, grounded in structural causality and validated experimental workflows.

Structural & Electronic Determinants (Causality)

The reactivity difference between the methyl and ethyl esters of 3-hydroxyquinoline-8-carboxylate cannot be attributed to simple molecular weight differences; it is governed by a precise interplay of peri-steric hindrance and electronic modulation [1].

  • Peri-Steric Hindrance: The 8-position of the quinoline ring is highly congested due to its proximity to the quinoline nitrogen lone pair and the C7-proton. When a nucleophile attacks the ester carbonyl, the carbon must rehybridize from a planar

    
     geometry to a tetrahedral 
    
    
    
    geometry. This rehybridization forces the alkoxy leaving group (-OCH₃ or -OCH₂CH₃) out of the plane and into the steric bulk of the quinoline core. The ethyl group's additional
    
    
    rotor creates severe van der Waals repulsions in this transition state, significantly raising the activation energy (
    
    
    )[1], [3].
  • Electronic Deactivation: The 3-hydroxyl group acts as an electron-donating group to the quinoline ring via resonance (+M effect). This increases the overall electron density of the aromatic system, which slightly deactivates the 8-carboxylate towards nucleophilic attack compared to an unsubstituted quinoline. Against this deactivated backdrop, the slight electron-donating inductive effect (+I) of the ethyl group further dampens the electrophilicity of the carbonyl carbon compared to the methyl group [2].

Comparative Reactivity Data

The following table summarizes the quantitative differences in reactivity between the two ester variants during standard nucleophilic acyl substitutions.

PropertyMethyl 3-HQ-8-CarboxylateEthyl 3-HQ-8-Carboxylate
Relative Hydrolysis Rate (

)
1.0 (Reference Standard)~0.35
Steric Parameter (Taft

)
0.00-0.07
Direct Amidation Temp (Standard) 60 °C90 °C (Often incomplete)
Alkoxide Leaving Group

~15.5 (Methoxide)~15.9 (Ethoxide)
Rehybridization Penalty (

)
Baseline+1.2 to 1.8 kcal/mol

Mechanistic Pathway

The diagram below illustrates the reaction coordinate for base-catalyzed hydrolysis, highlighting the critical tetrahedral intermediate where the steric divergence between the methyl and ethyl variants manifests.

Mechanism Sub_M Methyl 3-HQ-8-Carboxylate (sp² Carbonyl) TS_M Tetrahedral Intermediate Low Steric Clash (Fast) Sub_M->TS_M OH⁻ Attack Sub_E Ethyl 3-HQ-8-Carboxylate (sp² Carbonyl) TS_E Tetrahedral Intermediate High Steric Clash (Slow) Sub_E->TS_E OH⁻ Attack Prod 3-Hydroxyquinoline- 8-Carboxylic Acid TS_M->Prod - MeOH TS_E->Prod - EtOH

Reaction coordinate comparison for nucleophilic acyl substitution of methyl vs. ethyl esters.

Self-Validating Experimental Protocols

To empirically validate the reactivity differences, the following protocols are designed as self-validating systems. Every step includes internal controls to ensure data integrity.

Protocol A: Comparative Kinetic Saponification

This protocol measures the pseudo-first-order hydrolysis kinetics of both esters simultaneously.

Causality & Validation: We utilize a mixed solvent system (THF/MeOH/H₂O 2:1:1) because quinoline esters are highly lipophilic; pure aqueous systems would cause precipitation and skew kinetic data [2]. Biphenyl is included as an internal standard to self-validate the HPLC injection volume and correct for any evaporative solvent loss during the time course.

Workflow Step1 Step 1: Substrate Preparation Equimolar Methyl & Ethyl Esters + Biphenyl Step2 Step 2: Reagent Addition 1.0M LiOH in THF/MeOH/H2O (2:1:1) Step1->Step2 Step3 Step 3: Kinetic Sampling Aliquots at 5, 10, 20, 30, 60 min Step2->Step3 Step4 Step 4: Quench & Analyze 0.1% TFA Quench + HPLC-UV Step3->Step4

Step-by-step experimental workflow for comparative kinetic hydrolysis.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Methyl 3-hydroxyquinoline-8-carboxylate, 0.1 mmol of Ethyl 3-hydroxyquinoline-8-carboxylate, and 0.05 mmol of biphenyl (internal standard) in 4.0 mL of THF/MeOH (2:1 v/v).

  • Initiation: Equilibrate the solution to 25 °C. Rapidly add 1.0 mL of 1.0 M aqueous LiOH to initiate the reaction. Stir at 500 rpm.

  • Sampling: At

    
     5, 10, 20, 30, and 60 minutes, withdraw a 50 µL aliquot.
    
  • Quenching: Immediately discharge the aliquot into an HPLC vial containing 950 µL of Acetonitrile with 0.1% Trifluoroacetic acid (TFA). Causality: The TFA instantly drops the pH, neutralizing the LiOH and freezing the reaction profile at that exact second, ensuring temporal accuracy.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot

    
     versus time to extract the rate constant (
    
    
    
    ).
Protocol B: Lewis-Acid Mediated Amidation (Overcoming Ethyl Ester Inertness)

Direct amidation of the ethyl ester with aliphatic amines often stalls at <50% conversion due to the aforementioned steric clash. This protocol utilizes Trimethylaluminum (


) to bypass this limitation.

Causality & Validation:


 reacts with the amine to form a highly nucleophilic aluminum amide complex. Simultaneously, the Lewis-acidic aluminum coordinates to the ester carbonyl oxygen. This dual-activation significantly increases the electrophilicity of the carbonyl carbon, effectively overriding the steric penalty of the ethyl group. The reaction is self-validating through the evolution of methane gas (bubbling), which visually confirms the formation of the active aluminum amide species.

Step-by-Step Methodology:

  • Activation: Under an inert argon atmosphere, dissolve 1.5 mmol of the desired primary amine in 5.0 mL of anhydrous toluene. Cool to 0 °C.

  • Complex Formation: Dropwise, add 1.5 mmol of

    
     (2.0 M in toluene). Observe methane gas evolution. Stir at room temperature for 30 minutes to ensure complete complexation.
    
  • Coupling: Add 1.0 mmol of Ethyl 3-hydroxyquinoline-8-carboxylate (dissolved in 2.0 mL toluene).

  • Heating & Quench: Heat the reaction to 80 °C for 4 hours. Cool to 0 °C and carefully quench with 1.0 M HCl (dropwise until bubbling ceases) to break the aluminum complex. Extract with EtOAc, dry over

    
    , and purify via column chromatography.
    

Conclusion & Selection Guide

When designing a synthetic route involving the 3-hydroxyquinoline-8-carboxylate scaffold:

  • Select the Methyl Ester when downstream steps require mild, low-temperature saponification or direct amidation without the use of harsh Lewis acids. It is the superior choice for sensitive substrates.

  • Select the Ethyl Ester only if the synthetic route requires the ester to survive aggressive nucleophilic conditions (e.g., Grignard additions elsewhere on the molecule) where the kinetic sluggishness of the ethyl ester acts as a pseudo-protecting mechanism.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. National Institutes of Health (NIH) / PMC. URL:[Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. URL:[Link]

Comparative Guide: Differentiating 3-Hydroxyquinoline and 8-Hydroxyquinoline Derivatives by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation between 3-hydroxyquinoline (3-HQ) and 8-hydroxyquinoline (8-HQ) is a critical analytical challenge in medicinal chemistry, particularly during the synthesis of metal-chelating drugs and neuroprotective agents. While both isomers share the same molecular weight (


 g/mol ) and core quinoline scaffold, their electronic environments differ drastically due to the position of the hydroxyl group relative to the ring nitrogen.

The Definitive Differentiator: The most robust NMR signature is the splitting pattern of the pyridine ring protons (H2, H3, H4) .

  • 8-HQ retains all three pyridine protons, displaying a characteristic AMX or ABX spin system with vicinal coupling (

    
     Hz).
    
  • 3-HQ lacks the H3 proton, resulting in an isolated spin system where H2 appears as a narrow doublet or singlet (dominated by small meta-coupling,

    
     Hz).
    

Furthermore, 8-HQ exhibits strong intramolecular hydrogen bonding (OH···N) in non-polar solvents, a feature absent in 3-HQ, which relies on intermolecular networks.

Part 1: Structural & Mechanistic Basis

Understanding the electronic connectivity is prerequisite to interpreting the spectra. The proximity of the hydroxyl group to the nitrogen atom dictates the unique NMR behavior of 8-HQ.

StructuralBasis cluster_0 8-Hydroxyquinoline (8-HQ) cluster_1 3-Hydroxyquinoline (3-HQ) HQ8 OH at C8 (Benzene Ring) Proximity to N1 allows Chelation HBond Intramolecular H-Bond (OH···N) HQ8->HBond Stabilizes Pyridine8 Pyridine Ring Intact (H2, H3, H4 present) HQ8->Pyridine8 Structural Feature Deshielding Deshielding HBond->Deshielding Downfield OH Shift Coupling8 Coupling8 Pyridine8->Coupling8 Vicinal Coupling (J~4Hz) HQ3 OH at C3 (Pyridine Ring) Distal from N1 InterBond Intermolecular H-Bond (Concentration Dependent) HQ3->InterBond Dominant Interaction Pyridine3 Pyridine Ring Substituted (H3 missing) HQ3->Pyridine3 Structural Feature Coupling3 Coupling3 Pyridine3->Coupling3 Meta Coupling (J~2Hz)

Figure 1: Structural and Electronic Divergence. 8-HQ is defined by its chelation capability and intact pyridine proton system, whereas 3-HQ is defined by hetero-ring substitution and lack of intramolecular H-bonding.

Part 2: 1H NMR Comparative Analysis

The proton NMR spectrum provides the fastest route to identification. The data below assumes


 as the solvent to maximize the visibility of hydrogen bonding effects.
Comparative Chemical Shift Table ( , 400-500 MHz)
Proton Position8-Hydroxyquinoline (

ppm)
Multiplicity (

Hz)
3-Hydroxyquinoline (

ppm)
Multiplicity (

Hz)
-OH ~9.5 - 10.5 (Sharp)s (Intramolecular H-bond)~5.0 - 9.0 (Broad)s (Concentration dependent)
H-2 8.81 dd (

)
8.75 d (

) or s
H-3 7.44 dd (

)
Absent (Substituted)
H-4 8.15 dd (

)
8.05 d (

)
H-5,6,7 7.10 – 7.50Complex Multiplet7.50 – 7.70Complex Multiplet
Detailed Spectral Interpretation
1. The "Missing Proton" (H3)
  • 8-HQ: The signal for H3 is clearly visible around 7.44 ppm . It appears as a doublet of doublets (dd) because it couples vicinally to both H2 (

    
     Hz) and H4 (
    
    
    
    Hz).
  • 3-HQ: This region lacks the specific dd pattern of H3. The absence of this proton simplifies the splitting of H2 and H4 significantly.

2. The H2 Splitting Pattern (The "Smoking Gun")
  • 8-HQ: H2 is flanked by Nitrogen and H3. It shows a distinct vicinal coupling to H3 (

    
     Hz) and a small long-range coupling to H4.
    
  • 3-HQ: H2 is flanked by Nitrogen and the C-OH substituent. With no H3 neighbor, H2 only exhibits a small meta-coupling to H4 (

    
     Hz). In lower resolution instruments, H2 often appears as a singlet , which is impossible for 8-HQ.
    
3. The Hydroxyl Proton[1]
  • 8-HQ: Due to the stable 5-membered chelate ring formed between the hydroxyl hydrogen and the quinoline nitrogen, the OH signal is deshielded (downfield) and relatively sharp in non-polar solvents like Chloroform-d.

  • 3-HQ: The OH proton undergoes rapid exchange and intermolecular bonding. Its shift is highly variable (drifting with concentration and temperature) and often appears broad.

Part 3: 13C NMR & 2D HMBC Confirmation

When derivatives are complex (e.g., additional alkyl groups), 1D NMR may be crowded. Heteronuclear Multiple Bond Correlation (HMBC) provides definitive connectivity proof.

13C Chemical Shift Indicators
  • C-8 (8-HQ): The ipso-carbon attached to oxygen appears at ~153 ppm .

  • C-3 (3-HQ): The ipso-carbon attached to oxygen appears at ~150-152 ppm .

  • C-2 (3-HQ): This carbon is unique; it is attached to N and beta to the Oxygen. It often shifts significantly compared to the C2 of 8-HQ.

HMBC Connectivity Logic

HMBC_Logic cluster_HMBC HMBC Correlation Pathways (Long Range) Start Select H2 Proton Signal Branch8 8-HQ Pathway (H2 couples to C3, C4, C8a) Start->Branch8 If H2 is dd Branch3 3-HQ Pathway (H2 couples to C3-OH, C4, C8a) Start->Branch3 If H2 is s/d Obs8 Observation: Strong coupling to unsubstituted C3 (~121 ppm) Branch8->Obs8 Obs3 Observation: Strong coupling to Oxygenated C3 (~152 ppm) Branch3->Obs3 Conclusion8 Confirm 8-HQ Obs8->Conclusion8 Conclusion3 Confirm 3-HQ Obs3->Conclusion3

Figure 2: HMBC Decision Tree. The correlation of the H2 proton to the C3 carbon is definitive. In 8-HQ, H2 correlates to a methine carbon (C3). In 3-HQ, H2 correlates to a quaternary, oxygenated carbon (C3-OH).

Part 4: Experimental Protocols

Protocol A: Standard Characterization (Solvent Selection)

Objective: To maximize spectral resolution and observe H-bonding effects.

  • Solvent Choice:

    • Primary:

      
       (Chloroform-d). Use for 8-HQ derivatives to observe the intramolecular H-bond (OH signal ~10 ppm).
      
    • Secondary: DMSO-

      
      . Use if solubility is poor. Note that DMSO will disrupt the intramolecular H-bond of 8-HQ, causing the OH peak to broaden or shift, making it look more like 3-HQ.
      
  • Concentration: Prepare samples at 10-15 mg/mL .

    • Note: 3-HQ shifts are concentration-dependent due to stacking and intermolecular H-bonding. 8-HQ is less sensitive to concentration in non-polar solvents.

  • Acquisition:

    • Scans: 16 (1H), 1024 (13C).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to ensure integration accuracy of the aromatic protons.
Protocol B: The "D2O Shake" (Labile Proton Verification)

Objective: To confirm the OH peak identity.

  • Acquire a standard 1H NMR spectrum in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[2]
    
  • Add 1-2 drops of

    
     (Deuterium Oxide) to the NMR tube.
    
  • Shake vigorously for 30 seconds and allow phases to separate (or use Acetone-

    
    /
    
    
    
    mixture for miscibility).
  • Re-acquire the spectrum.

  • Result: The peak at ~10 ppm (8-HQ) or the broad peak (3-HQ) will disappear due to Deuterium exchange. This confirms the assignment of the -OH group.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] Source for validated 1H and 13C spectra of quinoline derivatives.

  • Kidrič, J., Hadži, D., Kocjan, D., & Rutar, V. (1981).[3][4] 1H and 13C NMR study of 8-hydroxyquinoline and some of its 5-substituted analogues. Magnetic Resonance in Chemistry.[5][1][3][4][6][7] [Link] Authoritative source for 8-HQ coupling constants and solvent effects.

  • Williamson, R. T., et al. (2014).[6] LR-HSQMBC: A Sensitive NMR Technique for Probing Long-Range Heteronuclear Coupling.[6] Journal of Organic Chemistry.[6] [Link] Advanced methodology for resolving long-range couplings in heteroaromatic systems.

  • University of North Carolina Wilmington (UNCW). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. [Link] Detailed analysis of stacking interactions and concentration effects in quinoline NMR.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.